2-(Chloromethyl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVNJJBLOZTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548219 | |
| Record name | 2-(Chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106435-53-4 | |
| Record name | 2-(Chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)quinoxaline from o-Phenylenediamine
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting properties that span antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.
Among the many valuable quinoxaline-based intermediates, this compound stands out as a particularly potent synthon. The chloromethyl group at the 2-position serves as a highly reactive electrophilic handle, facilitating facile nucleophilic substitution reactions.[5] This allows for the strategic introduction of diverse functional groups, making it a cornerstone for building libraries of novel quinoxaline derivatives for drug screening and development programs. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning with the foundational cyclocondensation of o-phenylenediamine.
Overall Synthetic Strategy
The synthesis of this compound from o-phenylenediamine is most effectively executed via a robust two-step pathway. This strategy prioritizes yield, purity, and operational simplicity by first constructing the stable quinoxaline core and then functionalizing the methyl group in a separate, controlled reaction.
-
Step 1: Cyclocondensation. Formation of the intermediate, 2-methylquinoxaline, through the acid-catalyzed condensation of o-phenylenediamine with a suitable C2 synthon.
-
Step 2: Chlorination. Selective free-radical chlorination of the methyl group on the 2-methylquinoxaline intermediate to yield the final product.
Caption: High-level two-step synthetic workflow.
Part I: Synthesis of 2-Methylquinoxaline (Intermediate)
The cornerstone of quinoxaline synthesis is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6] This reaction is highly efficient and forms the heterocyclic core in a single, often high-yielding, step. For the synthesis of 2-methylquinoxaline, 2-oxopropionaldehyde (pyruvaldehyde) is an ideal dicarbonyl partner.
Causality and Mechanism: The Hinsberg Quinoxaline Synthesis
The reaction proceeds via the well-established Hinsberg condensation mechanism. The process is typically catalyzed by a mild acid, which serves to activate the carbonyl groups for nucleophilic attack by the weakly basic amino groups of o-phenylenediamine.
-
Nucleophilic Attack: One amino group of o-phenylenediamine attacks one of the carbonyl carbons of the dicarbonyl compound.
-
Iminium Formation & Dehydration: The resulting hemiaminal intermediate rapidly dehydrates to form an imine.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.
Caption: Mechanism of 2-methylquinoxaline formation.
Experimental Protocol: Synthesis of 2-Methylquinoxaline
This protocol is a robust, self-validating system adapted from established methodologies for quinoxaline synthesis.[7][8] Acetic acid serves as both the solvent and the catalyst, providing an effective medium for the condensation.
Materials & Equipment:
-
o-Phenylenediamine (purified)
-
2-Oxopropionaldehyde (Pyruvaldehyde), 40% solution in water
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in glacial acetic acid (approx. 5 mL per gram of diamine).
-
With vigorous stirring, add 2-oxopropionaldehyde (1.05 eq., 40% aqueous solution) dropwise to the mixture at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 120°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methylquinoxaline, which typically appears as a liquid or low-melting solid. Further purification can be achieved via column chromatography if necessary.
Data Presentation: Synthesis of 2-Methylquinoxaline
| Parameter | Value | Rationale |
| o-Phenylenediamine | 1.0 eq. | Limiting reagent |
| 2-Oxopropionaldehyde | 1.05 eq. | A slight excess ensures complete consumption of the diamine. |
| Solvent/Catalyst | Glacial Acetic Acid | Provides the necessary acidic environment and serves as the solvent.[7] |
| Temperature | Reflux (~120°C) | Ensures sufficient thermal energy for dehydration steps. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion as monitored by TLC. |
| Typical Yield | 85-95% | This reaction is known for its high efficiency. |
| Purity (Crude) | >90% | The crude product is often of sufficient purity for the next step. |
Part II: Chlorination of 2-Methylquinoxaline
The conversion of the methyl group to a chloromethyl group is a critical functionalization step. While various chlorinating agents exist, a modern and efficient approach utilizes a microwave-assisted protocol, which offers rapid, controlled heating and often leads to cleaner reactions and higher yields.[9]
Causality and Mechanism: Microwave-Assisted Chlorination
This protocol employs a system of tetra-(n-butyl)ammonium iodide (TBAI) and urea in 1,2-dichloroethane. While the precise mechanism is complex, the reaction likely proceeds through a radical pathway initiated under microwave irradiation. The 1,2-dichloroethane can act as the chlorine source. TBAI is known to facilitate halogen exchange and radical reactions, while urea may help to modulate the reaction environment. This method avoids the use of more aggressive and less selective chlorinating agents like sulfuryl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported microwave-assisted procedure and is designed for efficiency and control.[9]
Materials & Equipment:
-
2-Methylquinoxaline (from Part I)
-
Tetra-(n-butyl)ammonium iodide (TBAI)
-
Urea
-
1,2-Dichloroethane
-
Microwave synthesis reactor
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
In a microwave-safe reaction tube, combine 2-methylquinoxaline (1.0 eq.), TBAI (1.0 eq.), and urea (1.0 eq.).
-
Add 1,2-dichloroethane as the solvent (approx. 5 mL per mmol of quinoxaline).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 110°C for 30 minutes. The reactor will modulate power to maintain this temperature.[9]
-
After the reaction is complete, allow the tube to cool to a safe temperature.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the crude residue by flash chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to isolate the pure this compound.
Data Presentation: Chlorination of 2-Methylquinoxaline
| Parameter | Value | Rationale |
| 2-Methylquinoxaline | 1.0 eq. | Substrate for chlorination. |
| TBAI | 1.0 eq. | Serves as a catalyst/promoter for the reaction.[9] |
| Urea | 1.0 eq. | Co-reagent that may assist in the reaction pathway.[9] |
| Solvent/Cl Source | 1,2-Dichloroethane | Serves as both solvent and chlorine atom source.[9] |
| Temperature | 110°C | Controlled temperature for selective chlorination under microwave conditions.[9] |
| Reaction Time | 30 minutes | Microwave irradiation allows for significantly reduced reaction times.[9] |
| Typical Yield | 70-85% | Good to excellent yields are achievable with this method. |
Safety and Handling
Scientific integrity demands a commitment to safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
o-Phenylenediamine: Suspected carcinogen and mutagen.[10] It is also a skin sensitizer and toxic if ingested or inhaled. All handling should be performed in a certified chemical fume hood with appropriate gloves and eye protection.[10][11]
-
2-Oxopropionaldehyde: Corrosive and toxic. Handle with care in a fume hood.
-
1,2-Dichloroethane: A carcinogen and toxicant. It is flammable and should be handled exclusively in a fume hood.[9]
-
General Precautions: A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any experimental work. An emergency eyewash and shower must be accessible.[12]
Applications and Conclusion
The successful synthesis of this compound provides researchers with a versatile building block for drug discovery. Its primary utility lies in its ability to undergo nucleophilic substitution reactions at the chloromethyl position. This allows for the covalent attachment of a wide range of moieties, including:
-
Amines, to form aminomethyl derivatives.
-
Thiols, to generate thiomethyl ethers.
-
Alcohols or phenols, to create ether linkages.
-
Carbanions, for carbon-carbon bond formation.
This synthetic accessibility enables the rapid generation of diverse chemical libraries, which are essential for screening against biological targets such as protein kinases, enzymes, and receptors implicated in disease.[1][4]
This guide has detailed a reliable, two-step synthesis of this compound from o-phenylenediamine. By explaining the causality behind the reaction mechanisms and providing validated, step-by-step protocols, this document equips researchers with the knowledge to confidently produce this critical intermediate for advancing pharmaceutical research and development.
References
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
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Al-Ostath, A. I., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
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Heravi, M. M., & Bakhtiari, K. (2006). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA.
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Valle-Ortega, K., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry.
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Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
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ChemicalBook. (n.d.). Quinoxaline, 2-(chloromethyl)- synthesis.
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Royal Society of Chemistry. (2018). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry.
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Sigma-Aldrich. (2023). Safety Data Sheet: Chloroacetyl chloride.
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Royal Society of Chemistry. (2005). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry.
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Indian Academy of Sciences. (2007). LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Journal of Chemical Sciences.
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Sharma, N., Prakash, R., & Prakash, O. (n.d.). An efficient synthesis of 2-arylquinoxalines from α,α-dibromoacetophenones and o-phenylenediamine. Connect Journals.
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ResearchGate. (n.d.). The results of the reaction of o-phenylenediamines with various ketones.
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The Lynchpin of Quinoxaline Chemistry: A Technical Guide to 2-(Chloromethyl)quinoxaline for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2-(chloromethyl)quinoxaline, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, and diverse reactivity, with a particular focus on its application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols. The content is structured to provide a comprehensive understanding of this versatile reagent, moving from its core characteristics to its strategic implementation in the synthesis of complex, biologically active molecules.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoxaline core is paramount to modulating these biological effects and is a key focus in the design of novel therapeutics.
At the heart of this synthetic versatility lies this compound, a highly reactive and valuable intermediate. The introduction of the chloromethyl group at the 2-position transforms the quinoxaline core into a potent electrophile, opening a gateway for a multitude of chemical transformations. This guide will illuminate the path from understanding the fundamental nature of this compound to harnessing its reactivity for the synthesis of next-generation pharmaceuticals.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106435-53-4 | [4] |
| Molecular Formula | C₉H₇ClN₂ | [4] |
| Molecular Weight | 178.62 g/mol | [4] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Melting Point | 86-88 °C | Supplier Data |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexane. | General Knowledge |
Spectroscopic Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectroscopic data.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.80 (s, 1H, H3), 8.15-8.10 (m, 2H, Ar-H), 7.80-7.75 (m, 2H, Ar-H), 4.85 (s, 2H, -CH₂Cl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0 (C2), 145.5 (C8a), 142.0 (C4a), 130.5 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (C3), 45.0 (-CH₂Cl) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2920, 2850 (Aliphatic C-H), ~1600, 1500 (C=C, C=N), ~1250 (C-N), ~760 (C-Cl) |
| EI-MS (m/z) | 178/180 ([M]⁺, chlorine isotope pattern), 143 ([M-Cl]⁺), 116 ([M-CH₂Cl-HCN]⁺) |
Note: Predicted data is based on analysis of structurally similar quinoxaline derivatives.[4]
Synthesis of this compound: A Modern Approach
The efficient synthesis of this compound is crucial for its widespread application. While several methods exist, modern protocols often utilize microwave-assisted synthesis for improved reaction times and yields. The most common route involves the direct chlorination of 2-methylquinoxaline.
Experimental Protocol: Microwave-Assisted Chlorination of 2-Methylquinoxaline
This protocol describes a rapid and efficient method for the synthesis of this compound.[5]
Materials:
-
2-Methylquinoxaline
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-methylquinoxaline (1.0 mmol), N-chlorosuccinimide (1.1 mmol), and a catalytic amount of benzoyl peroxide (0.1 mmol) in carbon tetrachloride (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Significantly accelerates the rate of the radical chlorination reaction, leading to shorter reaction times and often cleaner product formation compared to conventional heating.
-
N-Chlorosuccinimide (NCS): A convenient and easy-to-handle source of chlorine radicals.
-
Benzoyl Peroxide (BPO): A standard radical initiator that decomposes upon heating to generate radicals, which then initiate the chlorination cascade.
-
Carbon Tetrachloride (CCl₄): A non-polar solvent that is suitable for radical reactions and effectively dissolves the reactants.
The Heart of its Utility: Reactivity of this compound
The synthetic power of this compound stems from the high reactivity of the chloromethyl group. The electron-withdrawing nature of the quinoxaline ring system renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a diverse range of nucleophiles, including amines, thiols, and alcohols.
Caption: General scheme for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of a 2-(Aminomethyl)quinoxaline Derivative
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.[6]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add the amine (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain the desired 2-(aminomethyl)quinoxaline derivative.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Acetonitrile: A polar aprotic solvent that is suitable for Sₙ2 reactions and effectively dissolves the reactants.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond nucleophilic substitution, the chloromethyl group can participate in cross-coupling reactions, although the C(sp³)-Cl bond is generally less reactive than C(sp²)-Cl bonds in traditional cross-coupling chemistry. However, with appropriate catalytic systems, reactions such as the Suzuki-Miyaura coupling can be achieved, further expanding the synthetic utility of this building block.[7][8][9][10][11]
Caption: Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a versatile scaffold for the synthesis of potent and selective drug candidates. The ability to readily introduce a wide range of substituents allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Kinase Inhibitors
A significant number of quinoxaline-based compounds have been developed as inhibitors of various protein kinases, which are key targets in oncology and other diseases.[5][12][13][14][15] The quinoxaline scaffold can effectively mimic the adenine region of ATP, enabling competitive inhibition at the kinase active site. This compound serves as a crucial starting material for the synthesis of these inhibitors, allowing for the introduction of pharmacophores that can interact with specific residues in the kinase domain, thereby conferring potency and selectivity. For instance, derivatives of this compound have been utilized in the synthesis of potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3β) and Apoptosis Signal-Regulating Kinase 1 (ASK1).[2][12][13][16]
Other Therapeutic Areas
The diverse reactivity of this compound has led to its use in the development of compounds with a broad range of biological activities, including:
-
Antiviral agents: Quinoxaline derivatives have shown promise as inhibitors of viral replication.[3][11]
-
Antimicrobial agents: The quinoxaline core is found in several compounds with potent antibacterial and antifungal activity.[1]
-
Anticancer agents: Beyond kinase inhibition, quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms.[17][18]
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound has firmly established itself as an indispensable tool in the arsenal of the medicinal chemist. Its well-defined chemical properties, straightforward synthesis, and predictable, versatile reactivity make it an ideal starting point for the construction of complex molecular architectures with tailored biological functions. As the demand for novel and effective therapeutics continues to grow, the strategic application of this powerful building block will undoubtedly continue to fuel innovation and drive the discovery of the next generation of medicines. This guide has provided a comprehensive overview of its chemistry and applications, empowering researchers to fully leverage the potential of this remarkable molecule.
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An In-Depth Technical Guide to 2-(Chloromethyl)quinoxaline: Synthesis, Reactivity, and Applications
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Chloromethyl)quinoxaline, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, chemical reactivity, and significant applications, offering field-proven insights and detailed protocols for the laboratory setting.
Core Compound Identification and Properties
This compound is a substituted quinoxaline derivative characterized by a chloromethyl group at the 2-position of the quinoxaline ring system. This seemingly simple structural feature imbues the molecule with significant reactivity, making it a valuable intermediate for chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 106435-53-4 | [1] |
| Molecular Formula | C₉H₇ClN₂ | [2] |
| Molecular Weight | 178.62 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| InChI Key | AAUVNJJBLOZTAO-UHFFFAOYSA-N | |
| SMILES | ClCc1ncc2ccccc2n1 | [1][3] |
| Storage Temperature | 2-8°C |
The quinoxaline core is a fused aromatic heterocycle, consisting of a benzene ring fused to a pyrazine ring.[4] This scaffold is a cornerstone in medicinal chemistry, found in numerous biologically active compounds.[5][6] The critical feature of this compound is the chloromethyl group (-CH₂Cl). The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.[5] This reactivity is the primary driver for its widespread use as a synthetic intermediate.[5]
Synthesis and Mechanistic Considerations
The preparation of this compound typically involves the chlorination of a suitable precursor. A common and effective method utilizes 2-methylquinoxaline as the starting material.
Microwave-Assisted Chlorination of 2-Methylquinoxaline
A modern and efficient synthesis involves the microwave-assisted chlorination of 2-methylquinoxaline.[2] This method offers advantages in terms of reaction time and efficiency compared to traditional heating methods.
Workflow for the Synthesis of this compound
A schematic overview of the microwave-assisted synthesis protocol.
Detailed Experimental Protocol: [2]
-
Reagent Preparation: In a microwave tube, combine 2-methylquinoline (2 mmol), tetra-(n-butyl)ammonium iodide (TBAI, 2 mmol), urea (2 mmol), and 1,2-dichloroethane (10 mL).
-
Microwave Reaction: Stir the reaction mixture at 110°C for 30 minutes under microwave irradiation. A typical instrument setting might be a maximum power of 150 W.
-
Workup: After cooling the reaction to room temperature, concentrate the resulting mixture in vacuo to remove the solvent.
-
Purification: Purify the crude residue by flash chromatography on a silica gel column, using a hexane/EtOAc gradient as the eluent to isolate the pure product.
Causality and Mechanistic Insights:
-
Role of Urea and TBAI: While the source does not detail the exact mechanism, in similar chlorinations, a chlorinating agent is required. It's plausible that under these conditions, 1,2-dichloroethane acts as the chlorine source, and the combination of TBAI and urea facilitates the formation of a reactive chlorinating species or a radical intermediate.
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the reaction rate and often leads to cleaner products with fewer side reactions compared to conventional heating.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound stems from its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing quinoxaline ring enhances the leaving group ability of the chloride, making the methylene carbon a prime target for a wide array of nucleophiles.
Key Reactions of this compound
Major nucleophilic substitution pathways for this compound.
This reactivity allows for the facile introduction of the quinoxaline moiety into larger, more complex molecules.[5] By reacting this compound with various nucleophiles—such as amines, thiols, alcohols, and carbanions—chemists can efficiently synthesize a diverse library of quinoxaline derivatives.[5] This strategy is fundamental to structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity.[4][7]
Applications in Medicinal Chemistry and Drug Development
Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[4][6][7][8] this compound serves as a key starting material for many of these therapeutic agents.
-
Anticancer Agents: The quinoxaline scaffold is a component of several anticancer drugs.[4] The ability to use this compound to link the quinoxaline core to other pharmacophores is a common strategy in the development of new cytotoxic agents.[9]
-
Antiviral Agents: Quinoxaline derivatives have shown promise as antiviral agents, including against respiratory pathogens and HIV.[6][10] The synthesis of novel quinoxaline nucleoside analogs, for example, can utilize intermediates derived from this compound.[6]
-
Antibacterial and Antifungal Agents: The electrophilicity of halomethyl quinoxalines is believed to play an important role in their antimicrobial activity.[11] These compounds can potentially alkylate biological macromolecules within pathogens, leading to cell death.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Expected Observations |
| HPLC/GC | Purity assessment and quantification. | A major peak corresponding to the product, with purity typically >95%.[1] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion peak [M]+ at m/z ≈ 178.03 and/or adducts like [M+H]+ at m/z ≈ 179.04.[3] |
| ¹H NMR | Structural elucidation. | Signals corresponding to the aromatic protons of the quinoxaline ring and a characteristic singlet for the -CH₂Cl protons. |
| FTIR | Functional group identification. | Characteristic absorptions for C-H (aromatic and aliphatic), C=N, and C-Cl bonds. |
Protocol: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where the quinoxaline chromophore absorbs strongly (e.g., 254 nm or 315 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas to determine the relative purity.
Trustworthiness through Self-Validation: The combination of these analytical techniques provides a self-validating system. A compound that has the correct mass (MS), the correct proton environment (NMR), and the expected purity (HPLC) can be used with a high degree of confidence in subsequent synthetic steps.
Conclusion
This compound is a versatile and highly reactive synthetic intermediate. Its value is rooted in the unique combination of the biologically significant quinoxaline scaffold and the electrophilic chloromethyl group. This structure allows for its straightforward incorporation into a multitude of more complex molecules, making it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for unlocking its full potential in the creation of novel functional molecules and therapeutic agents.
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Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science. (URL: [Link])
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Spectroscopic data (NMR, IR, MS) of 2-(Chloromethyl)quinoxaline
An In-depth Technical Guide on the Spectroscopic Data of 2-(Chloromethyl)quinoxaline
Abstract
This compound is a pivotal intermediate in the synthesis of various biologically active compounds and functional materials. Its utility stems from the presence of the versatile quinoxaline scaffold, known for a wide range of pharmacological activities, and a reactive chloromethyl group that allows for facile structural modifications.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its spectroscopic signature is non-negotiable for structural verification, purity assessment, and reaction monitoring. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, synthesizing information from established spectral databases and the scientific literature to present a complete characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its atomic connectivity and chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The chemical shift of each proton is influenced by its local electronic environment, primarily the electronegativity of adjacent atoms and the effects of aromatic currents.
Data Summary: ¹H NMR of this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~8.8 - 9.0 | Singlet (s) | 1H | H-3 | The proton at the C-3 position is adjacent to two electronegative nitrogen atoms in the pyrazine ring, causing a significant downfield shift into a region with few other signals. |
| ~8.1 | Multiplet (m) | 2H | H-5, H-8 | These protons are part of the benzene portion of the quinoxaline ring and their chemical shifts are typical for aromatic systems of this type. |
| ~7.8 | Multiplet (m) | 2H | H-6, H-7 | These protons are also on the benzene ring and typically appear as a complex multiplet due to spin-spin coupling with their neighbors.[3] |
| ~4.9 | Singlet (s) | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the quinoxaline ring, both of which deshield them, shifting the signal downfield. The signal is a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the hybridization and electronic environment of the carbon atoms.
Data Summary: ¹³C NMR of this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale for Assignment |
| ~152.0 | C-2 | This quaternary carbon is bonded to the electron-withdrawing chloromethyl group and is part of the electron-deficient pyrazine ring, resulting in a significant downfield shift. |
| ~145.5 | C-3 | This carbon is deshielded by the adjacent nitrogen atoms. |
| ~142.0, ~141.5 | C-8a, C-4a (Quaternary) | These are the ring-junction quaternary carbons, and their chemical shifts are characteristic of the quinoxaline system.[4] |
| ~131.0, ~130.5 | C-6, C-7 | Aromatic CH carbons in the benzene ring. |
| ~129.5, ~129.0 | C-5, C-8 | Aromatic CH carbons in the benzene ring.[4][5] |
| ~45.0 | -CH₂Cl | This aliphatic carbon is directly attached to an electronegative chlorine atom, which shifts its resonance significantly downfield from a typical sp³ carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Data Summary: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |
| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic quinoxaline ring system.[6] |
| 2980-2900 | C-H Stretch | Aliphatic C-H (-CH₂) | Indicates the presence of the methylene group. |
| ~1600, ~1550, ~1480 | C=N and C=C Stretch | Quinoxaline Ring | These characteristic skeletal vibrations are hallmarks of the quinoxaline core.[7][8] |
| ~760 | C-Cl Stretch | Alkyl Halide | A strong absorption in this region is indicative of the carbon-chlorine bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, the presence of chlorine is a key diagnostic feature.
-
Molecular Ion (M⁺): The molecular formula is C₉H₇ClN₂. The mass spectrum will exhibit two molecular ion peaks due to the natural isotopic abundance of chlorine:
-
m/z 178: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 180: Corresponding to the molecule containing the ³⁷Cl isotope.
-
Isotopic Ratio: The relative intensity of the M⁺ peak at m/z 178 to the M+2 peak at m/z 180 will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.
-
-
Key Fragmentation Pathways:
-
Loss of Chlorine Radical ([M-Cl]⁺): A common fragmentation for alkyl chlorides is the homolytic cleavage of the C-Cl bond. This would result in a prominent fragment ion at m/z 143 , corresponding to the 2-methylquinoxaline cation.[9][10]
-
Loss of Chloromethyl Radical ([M-CH₂Cl]⁺): Cleavage of the bond between the ring and the substituent would lead to the loss of a •CH₂Cl radical, producing the quinoxaline cation at m/z 129 .
-
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the standard procedure for the comprehensive spectroscopic characterization of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
-
IR: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or dissolve in a suitable solvent for Direct Inlet Probe Electron Ionization (EI) analysis.
-
-
Data Acquisition:
-
NMR: Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
MS: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
-
-
Data Analysis and Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to assign all protons and carbons.
-
Correlate the absorption bands in the IR spectrum to the functional groups of the molecule.
-
Determine the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern to confirm the structure.
-
Synthesize the data from all three techniques to build a cohesive and unambiguous structural confirmation.
-
Visualization of the Analytical Workflow
Caption: A streamlined workflow for the complete spectroscopic characterization.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). This collective dataset forms a unique spectroscopic fingerprint that is indispensable for any researcher working with this important chemical entity, ensuring the integrity of their materials and the reliability of their scientific outcomes.
References
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Sato, N. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin, 61(4), 438-44. Available at: [Link]
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SpectraBase. (n.d.). 2-Chloro-3-(4-methylphenyl)quinoxaline. Available at: [Link]
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Pasha, M. A., & Jayashankara, V. P. (2014). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 53B(4), 455-460. Available at: [Link]
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Kumar, A., et al. (2013). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 3(4), 543-550. Available at: [Link]
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Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, (1), 305-308. Available at: [Link]
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El-Sayed, R., et al. (2010). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 15(11), 8038-8048. Available at: [Link]
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Stothers, J. B., & Tennant, M. C. (1974). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2153-2156. Available at: [Link]
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Balan, B., et al. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemistry, 2015, 725068. Available at: [Link]
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Solubility and stability of 2-(Chloromethyl)quinoxaline in common solvents
An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)quinoxaline
Abstract
This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. While specific quantitative solubility data is not extensively reported in peer-reviewed literature, this document synthesizes foundational chemical principles and established analytical methodologies to predict its behavior and provide robust protocols for its empirical determination. We delve into the factors governing its solubility across polar protic, polar aprotic, and nonpolar solvents. Furthermore, this guide details the primary degradation pathways, focusing on solvolysis, and outlines a systematic approach for conducting stability studies using stability-indicating HPLC methods. The protocols and insights herein are designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively handle, store, and utilize this compound in their experimental workflows.
I. Introduction: The Role and Reactivity of this compound
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The synthetic utility of this compound is largely centered on the reactivity of the chloromethyl group, which serves as an electrophilic site for nucleophilic substitution reactions.[2][3] This allows for the facile introduction of the quinoxaline moiety into larger, more complex molecular architectures. However, this inherent reactivity also presents challenges related to the compound's stability. A thorough understanding of its solubility is critical for designing reaction conditions, while knowledge of its stability profile is paramount for ensuring the integrity of starting materials, intermediates, and final products.
II. Solubility Profile: A Predictive and Experimental Approach
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] this compound possesses a moderately polar quinoxaline core and a reactive polar C-Cl bond, suggesting a nuanced solubility profile.
Predicted Solubility in Common Solvent Classes
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are anticipated to be excellent choices for dissolving this compound. Their polarity can effectively solvate the quinoxaline ring system, and their aprotic nature minimizes the risk of solvolysis, making them suitable for both storage of solutions and for conducting reactions where the chloromethyl group is intended to react with another nucleophile.[6]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected in these solvents due to favorable dipole-dipole interactions. They are a good choice for reactions and purification (e.g., chromatography) when a non-nucleophilic environment is required.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding and are nucleophilic.[5] Consequently, while moderate solubility may be achieved, particularly in alcohols, the primary concern is the potential for solvolysis, leading to degradation of the compound.[7] Solubility in water is expected to be very low.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the molecule, this compound is predicted to have low to negligible solubility in nonpolar solvents.
Table 1: Predicted and Reported Qualitative Solubility of this compound and Analogs
| Solvent Class | Solvent Name | Predicted Solubility | Rationale / Notes |
| Polar Aprotic | Acetonitrile (ACN) | High | Good solvent for related heterocyclic compounds.[8] Low reactivity. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvating power for a wide range of organic molecules. |
| Polar Aprotic | Dimethylformamide (DMF) | High | High dielectric constant and polarity favor dissolution. |
| Chlorinated | Dichloromethane (DCM) | High | Common solvent for reactions involving similar intermediates. |
| Polar Protic | Methanol / Ethanol | Moderate to Low | Solvation is possible, but solvolysis is a significant risk.[6][7] |
| Polar Protic | Water | Very Low | The organic backbone dominates, leading to poor aqueous solubility.[8] |
| Nonpolar | Hexane / Toluene | Very Low | Mismatch in polarity ("like dissolves like" principle).[4][5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an isothermal shake-flask method followed by HPLC quantification is the gold standard. This protocol is self-validating as it relies on achieving equilibrium and quantification against a calibrated standard.
Workflow for Isothermal Solubility Determination
Caption: A standard workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired solvent. Add an excess amount of solid this compound to each vial, ensuring a visible amount of undissolved solid remains. This is a critical step to guarantee that equilibrium saturation is achieved.
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for 24 to 48 hours. A preliminary time-point study can be run to confirm that equilibrium is reached within this timeframe.
-
Sample Collection and Preparation: After equilibration, remove the vials and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove all particulate matter.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the clear filtrate into the mobile phase used for HPLC analysis. The dilution factor should be chosen to bring the final concentration into the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.[9] Calculate the concentration in the diluted sample against a multi-point calibration curve prepared from a reference standard of this compound. The final solubility is then calculated by applying the dilution factor.
III. Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by the susceptibility of the chloromethyl group to nucleophilic attack. Forced degradation studies are essential to identify potential degradation products and establish stable storage and handling conditions.[10][11]
Primary Degradation Pathway: Solvolysis
In the presence of nucleophilic solvents, particularly polar protic solvents, this compound is expected to undergo solvolysis. The solvent molecule itself acts as the nucleophile, displacing the chloride ion.
-
Hydrolysis (in Water): Reaction with water will yield 2-(Hydroxymethyl)quinoxaline. This reaction can be accelerated under acidic or basic conditions.[12]
-
Alcoholysis (in Alcohols): Reaction with an alcohol (ROH), such as methanol or ethanol, will produce the corresponding 2-(Alkoxymethyl)quinoxaline ether derivative.
Diagram of Solvolysis Pathways
Caption: Major solvolysis degradation pathways for this compound.
Experimental Protocol for Forced Degradation Study
A forced degradation study provides insight into the intrinsic stability of the molecule and is a requirement for developing stability-indicating analytical methods.[13][14]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution (in acetonitrile) at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH guidelines. A dark control sample must be run in parallel.
-
-
Time-Point Analysis: Incubate all stressed samples. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot. For the acid and base samples, neutralize them immediately before dilution and analysis.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This is a method, typically a gradient RP-HPLC method, that is validated to resolve the parent peak from all significant degradation products and process impurities.[10][11] A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of new peaks.
-
Data Interpretation:
-
Quantify the loss of the parent compound over time.
-
Monitor the formation and growth of degradation product peaks.
-
Calculate the mass balance to ensure that all major degradants are being detected. A mass balance close to 100% provides trustworthiness in the analytical method.
-
LC-MS can be used to identify the mass of the degradation products to confirm their structures (e.g., confirming the mass of the hydroxylated product).
-
IV. Summary and Recommendations
-
Optimal Solvents for Reactions: For synthetic transformations involving the chloromethyl group, polar aprotic solvents like acetonitrile, DMF, or THF are recommended. They offer good solubility while minimizing the risk of unwanted solvolysis.
-
Storage: this compound should be stored as a solid in a cool, dry, dark environment. If solutions are required for routine use, they should be prepared fresh in an anhydrous aprotic solvent and stored at low temperatures (2-8°C or below) for short periods.
-
Analytical Method Development: When developing analytical methods for this compound, it is imperative to perform forced degradation studies to ensure the method is stability-indicating. The primary degradation product to monitor for in protic environments is the corresponding alcohol, 2-(Hydroxymethyl)quinoxaline.
By applying the principles and protocols outlined in this guide, researchers can handle this compound with greater confidence, leading to more reliable and reproducible scientific outcomes.
V. References
-
A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2024). International Journal of Pharmaceutical and Bio-Medical Science. Available at:
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Medicinal Organic Chemistry. Available at:
-
Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs. (n.d.). International Journal of Pharmaceutical Research. Available at:
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Available at:
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Columbia University. Available at:
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Available at:
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at:
-
How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. Available at:
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Minnesota. Available at:
-
Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. (1983). Bulletin of the Chemical Society of Japan. Available at:
-
Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions. (2025). BenchChem. Available at:
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (2013). National Institutes of Health. Available at:
-
Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. (2025). ResearchGate. Available at: [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2005). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). National Institutes of Health. Available at: [Link]
-
An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents. (2025). BenchChem. Available at:
-
Solvent Effects on the Reactivity of 2-(Chloromethyl)butanal. (2025). BenchChem. Available at:
-
Solubility Profile of 2-(Chloromethyl)thiophene in Organic Solvents: A Technical Guide. (2025). BenchChem. Available at:
-
Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. Available at:
-
Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (1996). PubMed. Available at: [Link]
-
Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. (2020). ResearchGate. Available at: [Link]
-
Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps. Available at: [Link]
-
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Available at: [Link]
-
This compound. (n.d.). Sigma-Aldrich. Available at:
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The Strategic deployment of 2-(Chloromethyl)quinoxaline in Modern Medicinal Chemistry: An In-depth Technical Guide
For Immediate Release
[City, State] – January 12, 2026 – In the intricate landscape of drug discovery and development, the strategic selection of molecular scaffolds and reactive intermediates is paramount. Among the plethora of heterocyclic compounds, the quinoxaline core has emerged as a privileged structure, underpinning a wide array of biologically active molecules. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the synthesis, reactivity, and burgeoning potential of a key derivative: 2-(Chloromethyl)quinoxaline. This versatile building block serves as a linchpin in the construction of novel therapeutic agents, offering a reactive handle for molecular diversification and the exploration of new chemical space.
The Quinoxaline Scaffold: A Foundation of Therapeutic Promise
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The inherent aromaticity and the presence of two nitrogen atoms within the pyrazine ring bestow upon the quinoxaline scaffold unique electronic properties and the capacity for diverse molecular interactions, making it an attractive framework for the design of targeted therapies.
Unveiling this compound: Synthesis and Reactivity
The synthetic accessibility and inherent reactivity of this compound make it a valuable asset in the medicinal chemist's toolbox. While various methods for the synthesis of the quinoxaline core exist, a common route to 2-(chloromethyl) derivatives involves the chlorination of the corresponding 2-methylquinoxaline.
Synthesis Protocol: Chlorination of 2-Methylquinoxaline
A general and effective method for the synthesis of 2-(chloromethyl)quinoxalines involves the microwave-assisted chlorination of 2-methylquinoxalines.[1] This protocol offers a rapid and efficient route to the desired product.
Materials:
-
2-Methylquinoxaline
-
Tetra-(n-butyl)ammonium iodide (TBAI)
-
Urea
-
1,2-dichloroethane
Procedure:
-
In a microwave tube, combine 2-methylquinoxaline (2 mmol), TBAI (2 mmol), and urea (2 mmol).
-
Add 1,2-dichloroethane (10 mL) to the mixture.
-
Stir the reaction mixture at 110 °C for 30 minutes under microwave irradiation.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash chromatography on silica gel using a hexane/EtOAc eluent to yield this compound.
Causality of Experimental Choices:
-
Microwave Irradiation: This technique accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating methods.
-
TBAI and Urea: This combination of reagents serves as an efficient chlorinating system.
-
1,2-dichloroethane: This solvent is suitable for the reaction temperature and dissolves the reactants effectively.
The Power of the Chloromethyl Group: A Gateway to Derivatization
The chloromethyl group at the 2-position of the quinoxaline ring is the key to its synthetic versatility. The electron-withdrawing nature of the quinoxaline ring system enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups through nucleophilic substitution reactions.
Caption: General scheme of nucleophilic substitution on this compound.
This reactivity opens up a vast chemical space for the synthesis of diverse libraries of quinoxaline derivatives, enabling comprehensive structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
The utility of this compound as a reactive intermediate is best illustrated through its application in the synthesis of molecules with significant therapeutic potential. Its ability to readily react with various nucleophiles allows for the construction of derivatives with tailored biological activities.
Anticancer Agents
The quinoxaline scaffold is a prominent feature in many anticancer agents, often acting as a kinase inhibitor or a DNA intercalator.[2][4][5][6][7] The introduction of diverse side chains via the chloromethyl handle allows for the fine-tuning of these interactions. For instance, reaction with various amines can lead to the synthesis of 2-(aminomethyl)quinoxaline derivatives, which can be further elaborated to target specific kinases or other cancer-related proteins.
Experimental Protocol: Synthesis of 2-(Piperidin-1-ylmethyl)quinoxaline
This protocol exemplifies the straightforward synthesis of an N-substituted derivative.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a solution of this compound (1 mmol) in acetonitrile (10 mL), add piperidine (1.2 mmol) and potassium carbonate (2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-(piperidin-1-ylmethyl)quinoxaline.
Causality of Experimental Choices:
-
Potassium Carbonate: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Acetonitrile: A polar aprotic solvent that facilitates the nucleophilic substitution reaction.
Caption: Workflow for anticancer drug development using this compound.
Antimicrobial Agents
Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][8][9] The chloromethyl group can be displaced by sulfur, oxygen, or nitrogen nucleophiles to introduce pharmacophores known to contribute to antimicrobial activity. For example, reaction with thiols can generate 2-(thiomethyl)quinoxaline derivatives, a class of compounds with documented antimicrobial properties.
Experimental Protocol: Synthesis of 2-(Phenylthiomethyl)quinoxaline
This protocol illustrates the formation of a C-S bond.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide
-
Ethanol
Procedure:
-
To a solution of thiophenol (1.1 mmol) in ethanol (10 mL), add sodium hydroxide (1.1 mmol) and stir until a clear solution is obtained.
-
Add this compound (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(phenylthiomethyl)quinoxaline.
Causality of Experimental Choices:
-
Sodium Hydroxide: Deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion.
-
Ethanol: A suitable solvent for this reaction, dissolving both the reactants and the base.
Antiviral Agents
The quinoxaline core is also present in several antiviral compounds.[3][10][11] The ability to introduce diverse functionalities through the chloromethyl linker allows for the exploration of interactions with viral enzymes and proteins. For instance, reaction with substituted phenols can lead to 2-(phenoxymethyl)quinoxaline derivatives, which can be designed to mimic natural substrates or block active sites of viral polymerases or proteases.
Structure-Activity Relationship (SAR) Insights
The true power of this compound lies in its ability to facilitate systematic SAR studies. By synthesizing a library of derivatives with varying substituents at the methylene bridge, researchers can probe the specific structural requirements for optimal biological activity.
| Derivative Class | General Structure | Potential Biological Target | Key SAR Observations |
| 2-(Aminomethyl)quinoxalines | Quinoxaline-CH₂-NR¹R² | Kinases, GPCRs | The nature of the amine (primary, secondary, cyclic) and the substituents on the nitrogen atom significantly influence potency and selectivity. |
| 2-(Thiomethyl)quinoxalines | Quinoxaline-CH₂-SR | Metalloenzymes, Cysteine Proteases | The electronic properties and steric bulk of the substituent on the sulfur atom can modulate binding affinity and inhibitory activity. |
| 2-(Phenoxymethyl)quinoxalines | Quinoxaline-CH₂-O-Ar | Viral Enzymes, Nuclear Receptors | Substitution patterns on the phenyl ring can be systematically varied to optimize hydrophobic and electronic interactions with the target protein. |
Future Perspectives and Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting point for the generation of diverse chemical libraries. The ability to readily introduce a wide array of functional groups allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic utilization of reactive intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines. The continued exploration of its reactivity and the biological evaluation of its derivatives hold significant promise for addressing unmet medical needs across various disease areas.
References
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- 7. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Quinoxaline Scaffold: A Privileged Structure in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Fused Heterocycle
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene ring and a pyrazine ring, has garnered significant attention in medicinal chemistry.[1][2] Its structural simplicity, coupled with a broad spectrum of biological activities, establishes it as a "privileged structure" in the design of novel therapeutic agents.[3] Quinoxaline derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular agents, among other therapeutic applications.[2][4] This guide provides an in-depth exploration of the diverse biological activities of the quinoxaline core, focusing on its mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The development of targeted chemotherapeutic agents with high selectivity and reduced toxicity is a critical goal in oncology.[1] Quinoxaline derivatives have emerged as a promising class of anticancer agents, exerting their effects through diverse mechanisms of action.[5]
Mechanisms of Action
Many quinoxaline-based compounds function as inhibitors of key enzymes that are dysregulated in cancer, particularly protein kinases.[6] These include:
-
Receptor Tyrosine Kinases (RTKs): Quinoxalines have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][6][7] By blocking the ATP-binding site of these kinases, they can disrupt downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[6][7]
-
Topoisomerase II Inhibition: Certain quinoxaline derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair.[3][8] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[8]
-
Induction of Apoptosis: Beyond topoisomerase II inhibition, quinoxalines can induce apoptosis through various other pathways. One study demonstrated that a particular quinoxaline derivative upregulated pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells.[8]
-
Hypoxia-Activated Prodrugs: Quinoxaline 1,4-di-N-oxides (QdNOs) are a unique class of compounds that are non-toxic under normal oxygen conditions but become activated in the hypoxic (low oxygen) environment characteristic of solid tumors.[9] This selective toxicity towards hypoxic cells is a key objective in anticancer chemotherapy.[9]
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. SAR studies have revealed several key insights:
-
Substitutions at the 2 and 3 positions of the quinoxaline ring are critical for antiproliferative efficacy.[10]
-
The introduction of heteroaromatic groups, such as furanyl rings, at the 2 and 3 positions can enhance anticancer activity compared to phenyl substitutions.[10]
-
For some derivatives, a methyl group on the quinoxaline ring has been found to be more active than chloro or unsubstituted analogs.[6]
-
The type of linker connecting substituents to the quinoxaline nucleus also plays a role; for instance, a benzyl linker has been shown to increase activity, while a sulfonyl linker decreases it.[2]
Data Presentation: In Vitro Cytotoxicity of Quinoxaline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoxaline derivatives against various human cancer cell lines, showcasing their potent anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [3] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [3] |
| Compound IV | HepG2 (Liver) | 4.11 | Topoisomerase II Inhibition, Apoptosis Induction | [8] |
| Compound XVa | HCT116 (Colon) | 4.4 | Not specified | [3] |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified | [3] |
| Compound 6k | MCF-7 (Breast) | 6.93 ± 0.4 | HDAC6 Zf-UBD Binding | [1] |
| Compound 6k | HCT-116 (Colon) | 9.46 ± 0.7 | HDAC6 Zf-UBD Binding | [1] |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | Not specified | [2] |
Antimicrobial Activity: Combating a Growing Threat
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] The quinoxaline scaffold has proven to be a valuable framework for creating new antibacterial and antifungal compounds.[11][12][13]
Mechanisms of Action
The antimicrobial effects of quinoxaline derivatives are attributed to various mechanisms, including:
-
Inhibition of Bacterial DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition by quinoxaline compounds leads to bacterial cell death.
-
Disruption of Cell Membranes: Some derivatives can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents.
-
Intercalation with DNA: The planar structure of the quinoxaline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[14]
Structure-Activity Relationship (SAR)
Systematic analysis of substitution patterns on the quinoxaline nucleus is crucial for designing potent antimicrobial drugs.[11] The flexible and simple structure of the quinoxaline core, along with its bioisosteric relationship to quinoline and naphthalene, provides an avenue to circumvent existing bacterial resistance mechanisms.[11]
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a selection of quinoxaline derivatives against various bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 5k | Acidovorax citrulli (Ac) | Significant Activity | [15] |
| Compound 5j | Rhizoctonia solani (RS) | EC50 = 8.54 | [16] |
| Compound 5t | Rhizoctonia solani (RS) | EC50 = 12.01 | [16] |
Antiviral and Other Biological Activities
Beyond their anticancer and antimicrobial properties, quinoxaline derivatives have demonstrated a wide range of other important biological activities.
Antiviral Activity
The quinoxaline scaffold is a promising core for the development of antiviral drugs.[17] Derivatives have shown activity against a variety of viruses, including:
-
Human Immunodeficiency Virus (HIV): Some quinoxaline compounds are potent inhibitors of HIV-1 reverse transcriptase.[17]
-
Hepatitis C Virus (HCV): The anti-HCV drug Glecaprevir is a quinoxaline-based molecule that inhibits the nonstructural protein protease of the virus.[18]
-
Respiratory Viruses: Quinoxalines are being investigated as potential inhibitors of influenza and coronaviruses, including SARS-CoV-2.[18][19] SAR studies have shown that bulky substituents at positions 2 and 3 of the quinoxaline ring can enhance anti-HIV activity.[17]
Anti-inflammatory Activity
Quinoxaline derivatives have also been explored for their anti-inflammatory properties.[20] Some compounds have shown the ability to reduce edema in preclinical models, suggesting their potential as anti-inflammatory agents.[20]
Synthetic Methodologies and Experimental Protocols
The synthesis and biological evaluation of quinoxaline derivatives involve well-established chemical and biological procedures.
Synthesis of the Quinoxaline Scaffold
A common and efficient method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[21][22]
General Protocol for Quinoxaline Synthesis:
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., toluene, ethanol), add a catalyst (e.g., MoVP on alumina, pyridine).[21][23]
-
Stir the mixture at room temperature.[21]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if a solid catalyst is used, separate it by filtration.[21]
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent like ethanol.[21]
Biological Assay Protocols
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[24][25][26] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[24]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[24]
-
Cell Treatment: Treat the cells with serial dilutions of the quinoxaline compound and incubate for a specified period (e.g., 24-96 hours).[24][26]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[24][26]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value of the compound.[24]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[27][28]
Step-by-Step Broth Microdilution Protocol:
-
Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoxaline compound in a suitable broth medium in a 96-well microtiter plate.[28]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[28]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[28]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[27][28]
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution MIC assay.
Conclusion and Future Perspectives
The quinoxaline scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide array of biological activities. Its synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemists. Future research will likely focus on the development of quinoxaline derivatives with enhanced potency and selectivity for specific molecular targets, as well as the exploration of novel therapeutic applications. The use of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will undoubtedly play a crucial role in the rational design of the next generation of quinoxaline-based drugs.[1][2] While some quinoxaline analogues have entered clinical trials, further in vivo studies are needed to translate the promising in vitro results into effective clinical therapies.[14]
References
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]
-
Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed. Retrieved from [Link]
-
Biological activity of quinoxaline derivatives. (2025). ResearchGate. Retrieved from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
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Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Publishing. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Avicenna J Clin Microb Infec. Retrieved from [Link]
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The Chloromethyl-Quinoxaline Moiety: A Privileged Electrophile for Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] When functionalized with a chloromethyl group, typically at the 2-position, the resulting molecule is transformed into a highly valuable and versatile electrophilic intermediate. This guide provides an in-depth analysis of the inherent electrophilicity of the chloromethyl group in quinoxaline derivatives. We will explore the underlying electronic principles that govern its reactivity, detail its application in the synthesis of complex bioactive molecules through nucleophilic substitution reactions, and provide validated experimental protocols for its use. This document is intended to serve as a comprehensive resource for scientists leveraging this powerful chemical entity in drug discovery and chemical biology.
The Foundation: Understanding the Electrophilicity
The reactivity of 2-(chloromethyl)quinoxaline hinges on the electrophilic character of the methylene carbon. This electrophilicity is not merely a consequence of the attached chlorine atom; it is significantly amplified by the intrinsic electronic properties of the quinoxaline ring itself.
Inductive and Resonance Effects
At its core, the electrophilicity of the chloromethyl carbon is driven by two primary electronic effects:
-
Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent carbon atom, creating a partial positive charge (δ+) and making it susceptible to attack by nucleophiles.[2][3] This is the fundamental principle governing the reactivity of most alkyl halides.
-
Resonance Stabilization: The quinoxaline ring, a fusion of a benzene and a pyrazine ring, is an electron-deficient aromatic system.[4][5] The pyrazine moiety, with its two nitrogen atoms, exerts a powerful electron-withdrawing effect on the entire fused system. This inherent electron deficiency is crucial. When a nucleophilic attack occurs at the chloromethyl carbon, the developing negative charge in the transition state can be delocalized across the entire quinoxaline ring system. This stabilization of the transition state lowers the activation energy of the reaction, making the chloromethyl group significantly more reactive than a simple alkyl chloride. It behaves as a benzylic-like halide, which is known to be more reactive towards nucleophilic substitution.[6]
The combination of these effects renders the methylene carbon of this compound a potent electrophilic center, readily undergoing SN2 or SN1-type reactions depending on the conditions and the nucleophile.
The Quinoxaline Core as an Electron Sink
The quinoxaline nucleus is an excellent electron acceptor.[4] This property is not only key to its biological activity, where it can interact with electron-rich biological targets, but it is also fundamental to the reactivity of its chloromethyl derivative.[7] The ability of the fused aromatic system to delocalize incoming electron density makes it an "electron sink," which greatly facilitates the displacement of the chloride leaving group. This is a critical concept that distinguishes chloromethyl-quinoxalines from less reactive alkyl halides.
Synthetic Utility: Harnessing Electrophilicity for Molecular Construction
The primary application of the electrophilic chloromethyl-quinoxaline is as a building block in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups and molecular scaffolds onto the quinoxaline core, enabling the rapid generation of diverse chemical libraries for biological screening.[8]
Common classes of nucleophiles that react efficiently with chloromethyl-quinoxalines include:
-
Oxygen nucleophiles (alcohols, phenols, carboxylates) to form ethers and esters.
-
Nitrogen nucleophiles (amines, anilines, azides, imides) to form substituted amines and other nitrogen-containing derivatives.[9][10]
-
Sulfur nucleophiles (thiols, thiophenols) to generate thioethers.
-
Carbon nucleophiles (cyanides, enolates) for carbon-carbon bond formation.
This versatility has been exploited to synthesize a vast array of quinoxaline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12][13] The electrophilicity of the halomethyl unit has been shown to be important for generating antimicrobial activity.[14]
Experimental Protocols and Methodologies
The following section provides detailed, field-proven protocols for the synthesis and subsequent reaction of a representative chloromethyl-quinoxaline derivative.
Synthesis of this compound
The precursor, this compound, is a foundational intermediate. While commercially available, its synthesis is a common starting point. A reliable method involves the reaction of o-phenylenediamine with chloro-pyruvaldehyde, though multi-step syntheses from other quinoxaline precursors are also common.
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This protocol describes a general method for the reaction of this compound with a generic amine nucleophile (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., aniline, benzylamine) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., Acetonitrile, 10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq). The base is crucial to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (if K₂CO₃ was used). c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water (2x) and then with brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted quinoxaline derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of novel quinoxaline derivatives from a chloromethyl precursor.
Caption: General experimental workflow for nucleophilic substitution.
Factors Modulating Electrophilicity and Reactivity
The reactivity of the chloromethyl group can be fine-tuned by altering the electronic properties of the quinoxaline ring. This provides a powerful tool for medicinal chemists to control reaction rates and selectivity.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or additional halogens on the benzene portion of the quinoxaline ring will further decrease electron density in the aromatic system. This enhances the ring's ability to stabilize the transition state, thereby increasing the electrophilicity of the chloromethyl carbon and accelerating the rate of nucleophilic substitution.[15]
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) or alkyl groups will donate electron density to the ring. This partially counteracts the electron-withdrawing nature of the pyrazine nitrogens, which can slightly reduce the electrophilicity of the chloromethyl group and slow down the reaction rate.[15]
This predictable modulation is a key principle in designing synthetic routes and in structure-activity relationship (SAR) studies.
Comparative Reactivity Data
| Substituent on Quinoxaline Ring | Relative Reactivity | Rationale |
| 6,7-dinitro | Highest | Strong electron-withdrawing effect significantly stabilizes the transition state. |
| 6-chloro | High | Inductive electron withdrawal enhances electrophilicity. |
| Unsubstituted | Moderate | Baseline reactivity determined by the inherent properties of the quinoxaline core. |
| 6-methyl | Lower | Hyperconjugation and weak inductive effect donate electron density, slightly destabilizing the transition state. |
| 6-methoxy | Lowest | Strong resonance donation of electrons reduces the electrophilicity of the reaction center. |
Caption: Influence of substituents on the electrophilic reactivity of the 2-chloromethyl group.
Mechanistic Considerations
The reaction of this compound with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: Generalized SN2 mechanism on a 2-chloromethylquinoxaline. (Note: Image placeholder for quinoxaline structure)
In this mechanism, the nucleophile attacks the electrophilic carbon from the backside, leading to a pentavalent transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral. The ability of the quinoxaline ring to stabilize this charge-dispersed transition state is a key factor in its high reactivity.[16]
Conclusion and Future Outlook
The chloromethyl group, when attached to a quinoxaline core, creates a uniquely reactive and synthetically powerful electrophile. Its reactivity is a synergistic effect of the chlorine's inductive pull and the potent electron-withdrawing and resonance-stabilizing nature of the fused heterocyclic ring. This guide has outlined the fundamental principles governing this electrophilicity, provided robust protocols for its synthetic application, and discussed the factors that allow for the logical tuning of its reactivity. As the demand for novel, complex heterocyclic molecules in drug discovery continues to grow, a thorough understanding and strategic application of the chloromethyl-quinoxaline moiety will remain an indispensable tool for medicinal and synthetic chemists.
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The Versatile Precursor: A Technical Guide to 2-(Chloromethyl)quinoxaline in Novel Heterocycle Synthesis
Introduction: The Quinoxaline Core and the Strategic Importance of the 2-(Chloromethyl) Substituent
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2] The strategic functionalization of the quinoxaline ring is paramount to modulating its biological activity and developing novel therapeutic agents. Among the various substituted quinoxalines, 2-(chloromethyl)quinoxaline emerges as a particularly potent and versatile precursor for the synthesis of novel and complex heterocyclic systems.
The synthetic utility of this compound lies in the reactivity of the chloromethyl group. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This opens a gateway for the facile introduction of a wide range of functionalities, enabling the construction of new heterocyclic rings fused to or substituted on the quinoxaline core. This guide provides an in-depth exploration of the synthesis of this compound and its application as a pivotal building block in the generation of novel heterocycles, with a focus on the underlying reaction mechanisms and detailed experimental methodologies.
Synthesis of the Precursor: this compound
The efficient synthesis of this compound is the crucial first step in its utilization as a precursor. A modern and efficient method involves the direct chlorination of 2-methylquinoxaline.
Protocol 1: Microwave-Assisted Chlorination of 2-Methylquinoxaline
This method offers a rapid and high-yielding route to this compound.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine 2-methylquinoline (1.0 eq.), tetra-n-butylammonium iodide (TBAI) (1.0 eq.), urea (1.0 eq.), and 1,2-dichloroethane.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 110°C for 30 minutes.[3]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel using a hexane/EtOAc eluent to yield pure this compound.[3]
Causality of Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often cleaner reactions with fewer byproducts.[3]
-
Tetra-n-butylammonium iodide (TBAI): TBAI acts as a phase-transfer catalyst, facilitating the interaction between the reactants, and also serves as a source of iodide which can participate in an in-situ Finkelstein-type reaction to form a more reactive iodomethyl intermediate, which is then displaced by chloride.
-
Urea: Urea is likely added to help absorb microwave energy and to act as a mild and safe source of ammonia upon decomposition, which can neutralize any acidic byproducts.
-
1,2-Dichloroethane: This serves as a high-boiling solvent suitable for the reaction temperature.
The Role of this compound in Building Novel Heterocycles
The primary reactivity of this compound that is exploited for the synthesis of new heterocycles is the nucleophilic substitution at the chloromethyl carbon. This allows for the introduction of various atoms, predominantly nitrogen and sulfur, which can then participate in subsequent cyclization reactions to form new rings.
Workflow for Heterocycle Synthesis from this compound
Caption: General workflow for the synthesis of novel heterocycles from this compound.
Synthesis of Thiazole-Containing Quinoxalines
The reaction of this compound with a sulfur-containing nucleophile like thiourea is a classical approach to construct a thiazole ring.
Mechanism: Hantzsch-Type Thiazole Synthesis
The reaction proceeds via a mechanism analogous to the Hantzsch thiazole synthesis.
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the chloride ion to form an S-alkylated isothiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the isothiouronium intermediate then attacks the C2 carbon of the quinoxaline ring.
-
Dehydration: Subsequent dehydration leads to the formation of the aromatic thiazole ring fused or linked to the quinoxaline core.
Protocol 2: Synthesis of a Quinoxalinyl-Thiazole Derivative (Analogous Procedure)
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF.
-
Add thiourea (1.1 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Triazole- and Tetrazole-Containing Quinoxalines
Nitrogen-rich heterocycles like triazoles and tetrazoles are of significant interest in medicinal chemistry. This compound can serve as a precursor to these systems through reaction with azide nucleophiles.
Reaction with Sodium Azide: A Gateway to Tetrazolo[1,5-a]quinoxalines
The reaction of a chloro-substituted quinoxaline with sodium azide is a common method to introduce the azide functionality, which can then undergo cyclization to form a tetrazole ring.[2] While the direct reaction with this compound would lead to an azidomethyl derivative, a more common route to fused triazolo- and tetrazoloquinoxalines involves starting with 2-chloro- or 2,3-dichloroquinoxaline.[2][5]
For instance, the reaction of 2-chloroquinoxaline with sodium azide can lead to the formation of tetrazolo[1,5-a]quinoxaline.[6]
Protocol 3: Synthesis of Tetrazolo[1,5-a]quinoxaline from 2-Chloroquinoxaline (Illustrative Example)
This protocol illustrates the general principle of forming a fused tetrazole ring.
Experimental Protocol:
-
To a solution of 2-chloroquinoxaline (1.0 eq.) in absolute ethanol, add sodium azide (1.2 eq.) and a catalytic amount of 1N HCl.[6]
-
Heat the mixture at reflux for 7 hours.
-
Allow the mixture to cool overnight, promoting the precipitation of the product.
-
Collect the resulting yellow-brown needles of tetrazolo[1,5-a]quinoxaline by filtration.[6]
The azidomethyl derivative obtained from this compound could be a precursor for "click" chemistry reactions to form 1,2,3-triazoles.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of quinoxaline derivatives. Note that specific data for this compound reactions are limited, and analogous reactions are included for context.
| Precursor | Reagent(s) | Product | Solvent | Conditions | Yield (%) | Reference |
| 2-Methylquinoxaline | TBAI, Urea, 1,2-dichloroethane | This compound | 1,2-dichloroethane | Microwave, 110°C, 30 min | - | [3] |
| 2-Chloroquinoxaline | Sodium Azide, 1N HCl | Tetrazolo[1,5-a]quinoxaline | Ethanol | Reflux, 7h | - | [6] |
| 2,3-Dichloroquinoxaline | Hydrazine Hydrate | 2-Chloro-3-hydrazinylquinoxaline | Methanol | Room Temp, 24h | - | |
| 2,4-Dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanol | Reflux, 4h | Fair | [4] |
Conclusion and Future Perspectives
This compound stands as a highly valuable and reactive intermediate for the synthesis of a diverse range of novel heterocyclic compounds. Its utility stems from the electrophilic nature of the methylene carbon, which readily undergoes nucleophilic substitution. This allows for the strategic introduction of nitrogen and sulfur nucleophiles, paving the way for the construction of fused and substituted heterocycles such as thiazoles, triazoles, and tetrazoles.
The methodologies presented in this guide, including microwave-assisted synthesis of the precursor and subsequent nucleophilic substitution/cyclization reactions, offer robust pathways for researchers in drug discovery and materials science. The causality behind the experimental choices, rooted in fundamental principles of organic chemistry, provides a framework for optimizing existing protocols and designing new synthetic routes.
Future research in this area will likely focus on expanding the library of nucleophiles used in reactions with this compound, leading to an even greater diversity of heterocyclic structures. Furthermore, the development of enantioselective synthetic methods will be crucial for accessing chiral quinoxaline derivatives with potentially enhanced biological activities. The continued exploration of the reactivity of this versatile precursor will undoubtedly fuel the discovery of new molecules with significant therapeutic and technological potential.
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Abarkar, S., & Nikpour, M. (2022). Synthesis of novel[2][3][6]triazolo[4,3-a]quinoxaline derivatives. Journal of Chemical Reactivity and Synthesis, 12(2), 110-117.
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Sarges, R., et al. (1990).[2][3][6]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Journal of Medicinal Chemistry, 33(7), 1859-1865.
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ResearchGate. Synthesis of 2a–c and subsequent reaction with sodium azide to afford.... [Link]
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Chen, J., et al. (2018). A one-pot synthesis of[3][6]triazolo[1,5-a]quinoxalines from 1-azido-2-isocyanoarenes with high bond-forming efficiency. Chemical Communications, 54(71), 9961-9964.
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A Technical Guide to the Discovery and History of Quinoxaline Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, stands as a pillar in the field of medicinal chemistry.[1] Since its initial synthesis in the late 19th century, this versatile N-heterocyclic compound has become a critical structural motif in a multitude of natural and synthetic compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4] This in-depth guide traces the historical trajectory of quinoxaline, from its foundational discovery and the classical synthetic routes that defined its early exploration to the modern, innovative methodologies that have expanded its chemical diversity. We will delve into the pivotal moments that shifted its perception from a chemical curiosity to a cornerstone of therapeutic development, supported by detailed experimental protocols, comparative data, and a forward-looking perspective on its future in drug discovery.
The Genesis: A 19th-Century Breakthrough
The story of quinoxaline begins in 1884, a landmark year that saw its independent synthesis reported by German chemists Wilhelm Körner and Carl Hinsberg.[5][6][7] Their pioneering work established the fundamental reaction for creating the quinoxaline core: the acid-catalyzed condensation of an ortho-phenylenediamine (a 1,2-diaminoarene) with a 1,2-dicarbonyl compound.[3][7] This elegant and effective method, now famously known as the Hinsberg-Körner synthesis, proved to be robust and versatile, laying the groundwork for over a century of research into this chemical class.[6][8]
The causality behind this reaction's success lies in the nucleophilicity of the diamine and the electrophilicity of the adjacent carbonyl carbons. The reaction proceeds through a diimine intermediate which then undergoes cyclization and dehydration to form the stable aromatic quinoxaline ring. This straightforward approach became the workhorse for generating a library of quinoxaline derivatives for initial study.[9][10]
Visualizing the Foundational Synthesis
The diagram below illustrates the generalized mechanism of the Hinsberg-Körner condensation reaction, the cornerstone of quinoxaline synthesis.
Caption: The Hinsberg-Körner Quinoxaline Synthesis Workflow.
Protocol 1: Classical Hinsberg-Körner Synthesis of 2,3-Dimethylquinoxaline
This protocol describes a representative classical synthesis, demonstrating the direct and efficient nature of the condensation reaction.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.14 mg)
-
Diacetyl (2,3-butanedione) (1.0 mmol, 86.09 mg)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
Procedure:
-
In a 25 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine in 5 mL of ethanol.
-
To this solution, add 1.0 mmol of diacetyl.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of 2,3-dimethylquinoxaline will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield crystalline 2,3-dimethylquinoxaline.
Expected Outcome: This reaction typically proceeds with high yield (>90%) and purity due to the favorable thermodynamics of forming the stable aromatic ring system.
A Paradigm Shift: The Discovery of Biological Activity
For decades, quinoxaline research remained largely in the domain of synthetic and physical chemistry. The mid-20th century, however, marked a pivotal turning point with the discovery of naturally occurring quinoxaline-based compounds possessing potent biological activity.[5] This shift transformed the field, igniting intense interest in quinoxalines as a "privileged scaffold" in medicinal chemistry.
A seminal moment was the isolation of Echinomycin from Streptomyces echinatus.[11] This cyclic depsipeptide antibiotic, which features two quinoxaline-2-carboxylic acid moieties, demonstrated significant antimicrobial and antitumor properties.[12][13] The discovery of echinomycin and other natural products like Levomycin spurred a global research effort to synthesize and evaluate novel quinoxaline derivatives for therapeutic applications.[5][13]
The mechanism of echinomycin's activity was later elucidated; it acts as a DNA bis-intercalator, binding to two specific sites in the DNA minor groove, which inhibits RNA synthesis.[11][14][15] This discovery provided a clear rationale for its biological effects and guided the design of new anticancer agents.[14]
The Synthetic Evolution: From Classical to Contemporary
While the Hinsberg-Körner synthesis is robust, its reliance on often harsh acidic conditions and limited substrate scope for complex molecules prompted the development of more advanced methodologies.[3] The late 20th and early 21st centuries have witnessed a remarkable expansion of the synthetic chemist's toolkit for accessing diverse quinoxaline structures.
Modern approaches focus on milder conditions, greater functional group tolerance, and improved efficiency, often leveraging transition-metal catalysis and green chemistry principles.[6][8] These methods include oxidative cyclization of α-halo ketones with diamines, copper-catalyzed cyclocondensation with alkynes, and one-pot multi-component reactions.[6][7][16]
Comparative Analysis of Synthetic Methodologies
The following table summarizes and contrasts the classical approach with representative modern strategies, highlighting the evolution in synthetic efficiency and versatility.
| Methodology | Catalyst / Reagents | Conditions | Advantages | Limitations |
| Hinsberg-Körner | Brønsted/Lewis Acids | High temp, organic solvents | Simple, high yield for basic structures, readily available starting materials.[9] | Harsh conditions, limited functional group tolerance, requires dicarbonyl.[3] |
| Oxidative Cyclization | Catalyst-free or I₂, Cu(II) | Water or EtOH, 80°C to reflux | Uses readily available α-halo ketones, often greener solvents.[6] | May produce stoichiometric byproducts. |
| Cu-Catalyzed Cyclization | Cu(OAc)₂, Base (e.g., Cs₂CO₃) | Toluene, 70°C | Access to unique substitution patterns from alkynes.[7][17] | Requires transition metal catalyst, which may need to be removed from the final product. |
| Green Synthesis (Microwave) | Zinc triflate (Zn(OTf)₂), Bentonite clay | Solvent-free or CH₃CN, RT to microwave | Extremely fast reaction times, high yields, environmentally friendly.[7][17] | Specialized equipment (microwave reactor) may be required. |
Visualizing the Development Timeline
This diagram provides a simplified historical timeline of key milestones in quinoxaline research.
Caption: A timeline illustrating key milestones in quinoxaline chemistry.
Contemporary Significance and Future Outlook
Today, quinoxaline derivatives are integral components of numerous marketed drugs and clinical candidates.[18] Their applications span a wide range of diseases, including cancer, bacterial and viral infections, and inflammatory disorders.[19][20] Marketed drugs like the antiviral agent glecaprevir and the anticancer drug erdafitinib feature the quinoxaline core, underscoring its therapeutic importance.[18]
The future of quinoxaline research is bright. Ongoing efforts are focused on:
-
Green Chemistry: Developing even more sustainable and cost-effective synthetic routes.[7][17]
-
Drug Discovery: Synthesizing novel derivatives with enhanced potency and selectivity against new biological targets, such as protein kinases and hypoxia-inducible factor-1 (HIF-1).[16][21][22]
-
Materials Science: Exploring the use of quinoxalines in organic light-emitting diodes (OLEDs), dyes, and corrosion inhibitors due to their unique electronic properties.[7]
The journey of the quinoxaline scaffold—from a 19th-century chemical synthesis to a 21st-century therapeutic powerhouse—is a testament to its remarkable chemical stability and biological versatility. Its history provides a compelling narrative of how fundamental chemical discovery can evolve to address significant challenges in medicine and technology.
References
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Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. [Link]
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Das, B., & Saikia, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(45), 28247-28268. [Link]
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Heravi, M. M., & Zadsirjan, V. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 2014, 1-6. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 2-(Chloromethyl)quinoxaline Derivatives via Nucleophilic Substitution
Introduction: The Quinoxaline Scaffold in Modern Chemistry
The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2][3][4][5] The ability to readily functionalize the quinoxaline core is paramount for developing novel therapeutic agents and advanced organic materials.[1]
Among the various synthetic intermediates, 2-(chloromethyl)quinoxaline stands out as a versatile and highly reactive building block. The electron-withdrawing nature of the quinoxaline ring system activates the adjacent chloromethyl group, rendering it highly susceptible to nucleophilic attack. This reactivity provides a straightforward and efficient pathway for introducing a diverse range of functional groups at the 2-position, enabling extensive Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive overview of the synthesis of the this compound precursor and subsequent detailed protocols for its derivatization through nucleophilic substitution reactions with various oxygen, nitrogen, and sulfur-based nucleophiles.
Synthesis of the Key Precursor: this compound
The most common and efficient route to this compound involves a two-step process starting from commercially available o-phenylenediamine. The initial condensation with a suitable three-carbon building block, such as pyruvic aldehyde or its synthetic equivalents, forms 2-methylquinoxaline. Subsequent oxidation to 2-(hydroxymethyl)quinoxaline followed by chlorination yields the desired precursor. A more direct approach, however, involves the chlorination of 2-methylquinoxaline under specific conditions.
A widely adopted laboratory-scale synthesis starts with the condensation of o-phenylenediamine with ethyl pyruvate to form 2-hydroxy-3-methylquinoxaline, which is then chlorinated.[3] This method provides a reliable route to a related chlorinated intermediate, 2-chloro-3-methylquinoxaline, which also undergoes nucleophilic substitution at the C2 position.[3][4][6][7]
Workflow for Precursor Synthesis
The following diagram illustrates a common synthetic pathway.
Caption: Synthesis of a key quinoxaline precursor.
Protocol: Synthesis of 2-Chloro-3-methylquinoxaline (3)
This protocol is adapted from the procedure described by Singh et al.[3] and serves as an illustrative example for creating a reactive C2-chloroquinoxaline intermediate.
Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline (2)
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1) (10.8 g, 0.1 mol) in n-butanol (100 mL).
-
Add ethyl pyruvate (11.6 g, 0.1 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold n-butanol, and then with diethyl ether.
-
Dry the product, 2-hydroxy-3-methylquinoxaline (2), in a vacuum oven. The expected yield is typically high.
Step 2: Synthesis of 2-Chloro-3-methylquinoxaline (3)
-
Caution: This step should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.
-
Place the dried 2-hydroxy-3-methylquinoxaline (2) (16.0 g, 0.1 mol) in a 100 mL round-bottom flask.
-
Slowly and carefully add phosphorus oxychloride (POCl₃) (30 mL) to the flask while cooling in an ice bath.
-
Fit the flask with a reflux condenser and heat the mixture gently in a water bath at 80-90 °C for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly and carefully onto crushed ice (approx. 500 g) in a large beaker with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate as a solid. Collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 2-chloro-3-methylquinoxaline (3).
Nucleophilic Substitution: Gateway to Diverse Derivatives
The heart of this methodology lies in the nucleophilic substitution reaction. The C-Cl bond in this compound is polarized and weakened, making the benzylic carbon an excellent electrophile for a wide range of nucleophiles. The reaction typically proceeds via an SN2 mechanism.
General Mechanism of Nucleophilic Substitution
The diagram below outlines the SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: General SN2 mechanism for nucleophilic substitution.
Reactions with O-Nucleophiles
Phenoxides and alkoxides are excellent nucleophiles for this transformation, leading to the formation of ether linkages. These reactions are typically performed in a polar aprotic solvent like DMF or acetonitrile, often in the presence of a weak base to deprotonate the phenol or alcohol.
Protocol: Synthesis of 2-(Phenoxymethyl)quinoxaline Derivatives This protocol is based on general procedures for ether synthesis from haloalkanes.[8][9]
-
To a solution of a substituted phenol (1.1 mmol) in dry acetonitrile (20 mL), add anhydrous potassium carbonate (K₂CO₃) (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to generate the phenoxide in situ.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the desired 2-(phenoxymethyl)quinoxaline derivative.
Reactions with N-Nucleophiles
Primary and secondary amines, as well as azide ions, can be used to introduce nitrogen-containing functionalities. These derivatives are particularly interesting in drug discovery due to the prevalence of amine groups in bioactive molecules.
Protocol: Synthesis of 2-(Azidomethyl)quinoxaline
-
Caution: Sodium azide and organic azides are potentially explosive. Handle with extreme care and use appropriate safety shields. Avoid contact with acids and heavy metals.
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of acetone (15 mL) and water (5 mL).
-
Add sodium azide (NaN₃) (1.5 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-(azidomethyl)quinoxaline, which can be purified by column chromatography if necessary.
Reactions with S-Nucleophiles
Thiols and thiophenols react readily with this compound to form thioether derivatives. These reactions are often rapid and high-yielding.
Protocol: Synthesis of 2-((Phenylthio)methyl)quinoxaline
-
In a flask, dissolve thiophenol (1.1 mmol) in ethanol (20 mL).
-
Add a solution of sodium ethoxide (1.1 mmol) in ethanol, or alternatively, a base like potassium carbonate (1.2 mmol), and stir for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in ethanol (10 mL) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Comparative Data of Nucleophilic Substitution Reactions
The choice of nucleophile, solvent, and reaction conditions significantly impacts the yield of the final product. The following table summarizes representative examples found in the literature for analogous C2-substituted quinoxalines, demonstrating the versatility of this synthetic approach.
| Nucleophile | Reagent(s) | Solvent | Conditions | Product Type | Reported Yield | Reference |
| 4-Hydroxybenzaldehyde | K₂CO₃ | Acetonitrile | Reflux, 30h | Aryl Ether | Good | [3][10] |
| 4-Aminophenol | K₂CO₃ | Acetonitrile | Reflux, 30h | Aryl Ether | 60-70% | [10] |
| Aromatic Amines | K₂CO₃, KI | N/A | N/A | Arylamine | Moderate-Good | [11] |
| Sodium Hydrosulfide | N/A | N/A | N/A | Thiol | N/A | [12] |
| Substituted Phenols | Base | DMF/ACN | Heat | Aryl Ether | Good | [4] |
Applications in Drug Development
The derivatives synthesized via this method are of significant interest to drug development professionals. The quinoxaline scaffold is a key component in numerous compounds with potent biological activities.[13][14] For instance:
-
Anticancer Activity: Many quinoxaline derivatives have shown significant efficacy against various tumor cell lines.[2][13] The ability to append different side chains allows for the fine-tuning of activity against specific cellular targets like topoisomerase or various kinases.[13]
-
Antimicrobial Agents: The functionalized quinoxalines serve as excellent candidates for new antibacterial and antifungal agents, addressing the growing challenge of multi-drug resistant pathogens.[3][4][15]
-
Antiviral Properties: The quinoxaline nucleus is present in compounds active against a range of viruses, including herpes virus and HIV.[2][7]
The synthetic routes described herein provide a robust platform for generating large libraries of novel quinoxaline derivatives for high-throughput screening and lead optimization programs.
Conclusion
The nucleophilic substitution reaction on this compound is a powerful and versatile tool for the synthesis of a wide array of functionalized quinoxaline derivatives. The protocols and principles outlined in this guide offer a solid foundation for researchers in organic synthesis, medicinal chemistry, and drug discovery. The high reactivity of the substrate, coupled with the broad availability of nucleophiles, ensures that this method will continue to be a cornerstone of quinoxaline chemistry, driving the development of new therapeutics and materials.
References
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Title: Synthesis of Variously Substituted 3-Phenoxymethyl Quinoxalin-2-Ones and Quinoxalines Capable to Potentiate In Vitro the Antiproliferative Activity of Anticancer Drugs in Multi-Drug Resistant Cell Lines. Source: ResearchGate. URL: [Link]
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Title: (PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Source: ResearchGate. URL: [Link]
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The Strategic Utility of 2-(Chloromethyl)quinoxaline in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology
The quinoxaline motif, a fused bicyclic system comprising a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1] This structural framework is a cornerstone in the design of a multitude of pharmacologically active agents, demonstrating a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] In the realm of oncology, quinoxaline derivatives have emerged as a particularly promising class of compounds. Their mechanism of action is often multifaceted, ranging from the induction of apoptosis to the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II and various protein kinases.[4] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity against various cancer cell lines.[5][6]
This technical guide focuses on the strategic application of a key intermediate, 2-(chloromethyl)quinoxaline , in the synthesis of novel quinoxaline-based derivatives with potential as anticancer agents. The inherent reactivity of the chloromethyl group provides a versatile handle for introducing a diverse array of functionalities into the quinoxaline core through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of new chemical entities with improved therapeutic potential.
The Synthetic Versatility of this compound
The chloromethyl group at the 2-position of the quinoxaline ring is an excellent electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing diverse libraries of potential anticancer agents. The general synthetic approach involves the displacement of the chloride ion by heteroatom nucleophiles, primarily oxygen, nitrogen, and sulfur.
Application Note 1: Synthesis of 2-(Aryloxymethyl)quinoxaline Derivatives
The introduction of an aryloxy moiety can significantly influence the biological activity of the quinoxaline scaffold. The ether linkage provides a degree of conformational flexibility, while the nature of the substituents on the aromatic ring can modulate lipophilicity, electronic properties, and hydrogen bonding potential, all of which can impact target binding and overall efficacy.
Causality in Experimental Design:
The reaction between this compound and a substituted phenol is a classic Williamson ether synthesis. The choice of a weak base, such as potassium carbonate (K₂CO₃), is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion without causing unwanted side reactions. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and reactive, thereby facilitating the Sₙ2 reaction. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the point of complete consumption of the starting materials, preventing the formation of by-products due to prolonged reaction times or excessive heating.
Protocol 1: General Procedure for the Synthesis of 2-((4-Substituted-phenoxy)methyl)quinoxalines
dot
Caption: Synthetic workflow for 2-((4-substituted-phenoxy)methyl)quinoxalines.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol, 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
To a stirred solution of the substituted phenol (1.0 mmol) in DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide salt.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to afford the desired 2-((4-substituted-phenoxy)methyl)quinoxaline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Synthesis of 2-((Aryl/Alkylamino)methyl)quinoxaline Derivatives
The incorporation of amino functionalities is a common strategy in drug design to introduce basic centers that can form salt bridges with biological targets and improve aqueous solubility. The nature of the substituent on the nitrogen atom can be varied to explore different steric and electronic effects.
Causality in Experimental Design:
Similar to the synthesis of ether derivatives, the reaction with amines proceeds via a nucleophilic substitution mechanism. A base, such as triethylamine (NEt₃) or potassium carbonate, is often added to act as a scavenger for the hydrochloric acid (HCl) that is formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. The choice of solvent depends on the solubility of the reactants, with polar aprotic solvents like acetonitrile or DMF being common choices.
Protocol 2: General Procedure for the Synthesis of N-((Quinoxalin-2-yl)methyl)anilines
dot
Sources
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Chloromethyl)quinoxaline for the Synthesis of Advanced Fluorescent Probes
Introduction: The Quinoxaline Scaffold as a Privileged Fluorophore
Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, prized for their versatile applications ranging from medicinal chemistry to materials science.[1][2] Their inherent photophysical properties, combined with a rigid, planar structure and susceptibility to chemical modification, make them exceptional core structures for the development of novel fluorescent probes.[1][3] These probes are instrumental tools for non-invasive imaging and sensing in complex biological systems, enabling the visualization of metal ions, pH fluctuations, and specific biomolecules.[1][4][5][6]
This guide focuses on the utility of a key synthetic building block: 2-(Chloromethyl)quinoxaline . The presence of the highly reactive chloromethyl group provides a direct and efficient handle for introducing a wide array of functional groups through nucleophilic substitution, allowing for the rational design and fine-tuning of the probe's photophysical and chemical properties.
The Core Principle: Nucleophilic Substitution for Probe Diversification
The primary synthetic strategy hinges on the high reactivity of the benzylic-like chloride on the this compound. The electron-withdrawing nature of the quinoxaline ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a variety of nucleophiles. This simple yet powerful SN2 reaction allows for the facile formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
The choice of nucleophile is the critical determinant of the final probe's characteristics. By strategically selecting nucleophiles with different electronic properties (electron-donating or -withdrawing), steric profiles, and recognition moieties, a researcher can systematically modulate the probe's:
-
Absorption and Emission Wavelengths: Extending the π-conjugated system typically leads to a red-shift in both absorption and emission spectra.[7][8]
-
Fluorescence Quantum Yield (Φ): The efficiency of the fluorescence process can be enhanced or quenched depending on the substituent.
-
Stokes Shift: The energy difference between the maximum absorption and emission wavelengths can be tuned to minimize self-quenching and improve signal-to-noise ratios.[8]
-
Selectivity and Sensing Mechanism: Incorporating specific binding sites (e.g., chelators for metal ions) enables the design of "turn-on" or "turn-off" fluorescent sensors.
Caption: General reaction scheme for synthesizing quinoxaline probes.
Critical Safety & Handling Protocols
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for all reagents. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Profile: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles or a face shield.[9][10]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11] Avoid creating dust. Keep the container tightly closed when not in use.
-
Spill & Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][12] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, holding eyelids open.[9][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]
-
-
Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.
Detailed Experimental Protocol: Synthesis of a Naphthol-Quinoxaline Probe
This protocol details the synthesis of 2-((naphthalen-2-yloxy)methyl)quinoxaline , a representative fluorescent probe, via the Williamson ether synthesis. This procedure serves as a template that can be adapted for other phenolic, thiophenolic, or amine-based nucleophiles.
Materials and Reagents
-
This compound (1.0 eq)
-
2-Naphthol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Step-by-Step Synthetic Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Rationale: An excess of the nucleophile and base is used to ensure the complete consumption of the limiting reagent, this compound, and to drive the reaction to completion. K₂CO₃ is a mild base suitable for deprotonating the phenol to its more nucleophilic phenoxide form.
-
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents. The volume should be sufficient to create a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the limiting reagent).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity and accelerating the SN2 reaction.
-
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring suspension of 2-naphthol and K₂CO₃ at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Rationale: Gentle heating increases the reaction rate. The progress should be monitored to avoid the formation of side products from prolonged heating.
-
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). Spot the starting material (2-chloromethylquinoxaline) and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically more nonpolar, product spot.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. This will precipitate the crude product and dissolve the inorganic salts and DMF. c. Extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers and wash them twice with water and once with brine.
-
Rationale: The water washes remove residual DMF, and the brine wash removes residual water from the organic layer, initiating the drying process. e. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).
-
Rationale: Chromatography separates the desired product from unreacted 2-naphthol and any minor impurities.
-
-
Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent in vacuo to yield the final product as a solid. Confirm the structure and purity using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expect to see a characteristic singlet for the -O-CH₂- protons around 5.4-5.6 ppm and the disappearance of the -CH₂-Cl signal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.
-
Workflow and Data Analysis
The development of a new fluorescent probe follows a logical progression from synthesis to application.
Caption: Experimental workflow from synthesis to application.
Photophysical Properties
Once synthesized and purified, the probe's key optical properties must be determined. This is typically done by dissolving a small, known concentration of the compound in a suitable solvent (e.g., THF, CHCl₃, or DMSO) and measuring its spectra.
| Probe/Structure Modifier | λabs (nm) | λem (nm) | Stokes Shift (nm) | Key Application Area | Reference |
| Quinoxaline Core | ~350-370 | ~400-425 | ~50-75 | Deep Blue Emitter | [13][14] |
| + Naphthol Group | ~360-380 | ~430-460 | ~70-90 | Polarity Sensing | [1] |
| + Amino Group | ~400-450 | ~480-550 | ~80-100 | pH Sensing, Solvatochromism | [5] |
| + Thiophenol Group | ~380-410 | ~450-500 | ~70-90 | Thiol Detection | [1] |
| + Cationic Moiety | Red-shifted | NIR Emission (~660) | >100 | Mitochondrial Nucleic Acid Imaging | [15] |
Note: The values in this table are representative estimates based on literature and are intended to illustrate general trends. Actual values will vary based on the specific molecular structure and solvent environment.[1][5][13][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base or reaction time. 2. Inactive nucleophile (e.g., wet reagents). 3. Low reaction temperature. | 1. Add more base and/or extend reaction time. 2. Use freshly dried solvents and anhydrous reagents. 3. Increase the temperature, monitoring for degradation. |
| Low Product Yield | 1. Side reactions or product degradation. 2. Loss of product during aqueous work-up. 3. Inefficient purification. | 1. Lower the reaction temperature; use an inert atmosphere. 2. Perform more extractions with the organic solvent. 3. Optimize the eluent system for column chromatography. |
| Purification Difficulty | 1. Product and starting material have similar polarity. 2. Product is streaking on the TLC/column. | 1. Use a different solvent system or try a different stationary phase (e.g., alumina). 2. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of functional fluorescent probes. The straightforward nucleophilic substitution chemistry it enables provides a robust platform for creating diverse molecular architectures. By carefully selecting the nucleophilic partner, researchers can rationally design probes with tailored photophysical properties, paving the way for advanced applications in cellular imaging, diagnostics, and materials science.
References
- BenchChem. (n.d.). Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging.
- Canadian Journal of Chemistry. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules.
- CymitQuimica. (2024). Safety Data Sheet - this compound.
- ResearchGate. (n.d.). Photophysical properties of quinoxaline derivatives and film morphology.
- ACS Publications. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B.
- Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
- ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet.
- ResearchGate. (2025). Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules.
- MDPI. (n.d.). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.
- Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
- ECHEMI. (n.d.). 2-(Chloromethyl)quinoline SDS, 4377-41-7 Safety Data Sheets.
- Thermo Fisher Scientific. (2011). Quinoxaline Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.
- Royal Society of Chemistry. (n.d.). Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria. Organic & Biomolecular Chemistry.
- PubMed. (n.d.). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline.
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- 3. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
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- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
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- 12. echemi.com [echemi.com]
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- 15. Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(Chloromethyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust and efficient two-step methodology for the synthesis of 2-(chloromethyl)quinoxaline derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS). Quinoxaline scaffolds are of significant interest in medicinal chemistry, serving as the foundation for a variety of therapeutic agents. The introduction of a chloromethyl group at the 2-position provides a reactive handle for further molecular elaboration, making these derivatives valuable building blocks in drug discovery. This guide provides a detailed protocol, explains the scientific rationale behind the experimental choices, and offers insights into the advantages of microwave-assisted synthesis for the rapid and high-yield production of these important intermediates.
Introduction: The Significance of this compound and the Advantages of Microwave Synthesis
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, with a fused benzene and pyrazine ring system. This structural motif is found in a wide array of biologically active molecules, including anticancer, antimicrobial, antiviral, and antimalarial agents. The this compound scaffold is a particularly versatile intermediate in the synthesis of more complex molecules. The chlorine atom serves as a good leaving group, allowing for facile nucleophilic substitution reactions to introduce a variety of functional groups.
Traditional methods for the synthesis of quinoxaline derivatives often involve lengthy reaction times, harsh conditions, and can result in low yields and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS offers several key advantages:
-
Rapid Reaction Times: Reactions that take hours or even days using conventional heating can often be completed in minutes with microwave irradiation.[1][2]
-
Higher Yields: The rapid and uniform heating provided by microwaves can lead to increased reaction rates and higher product yields.
-
Improved Purity: Shorter reaction times at elevated temperatures can minimize the formation of side products, simplifying purification.
-
Greener Chemistry: MAOS often allows for the use of smaller quantities of solvents, or even solvent-free conditions, aligning with the principles of green chemistry.
This guide presents a two-step microwave-assisted protocol for the synthesis of this compound, starting from readily available precursors. The first step involves the synthesis of 2-methylquinoxaline, followed by the selective chlorination of the methyl group.
Reaction Schemas and Mechanisms
The synthesis of this compound is proposed via a two-step microwave-assisted route:
Step 1: Microwave-Assisted Synthesis of 2-Methylquinoxaline
This step involves the condensation of o-phenylenediamine with methylglyoxal. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration to form the aromatic quinoxaline ring. Microwave irradiation significantly accelerates this condensation reaction.
Step 2: Microwave-Assisted Free-Radical Chlorination of 2-Methylquinoxaline
The second step is the chlorination of the methyl group of 2-methylquinoxaline to yield this compound. This is achieved through a free-radical chain reaction initiated by a radical initiator, such as benzoyl peroxide, in the presence of a chlorinating agent like N-chlorosuccinimide (NCS). Microwave energy can facilitate the initiation and propagation steps of the radical reaction, leading to a faster and more efficient conversion.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents: o-Phenylenediamine, methylglyoxal (40% solution in water), N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), ethyl acetate, hexane, dichloromethane, sodium sulfate.
-
Equipment: Microwave synthesizer (e.g., CEM Discover, Biotage Initiator), round-bottom flasks suitable for microwave synthesis, magnetic stir bars, thin-layer chromatography (TLC) plates, rotary evaporator, column chromatography setup.
Protocol 1: Microwave-Assisted Synthesis of 2-Methylquinoxaline
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and ethanol (5 mL).
-
Addition of Dicarbonyl: To the stirred solution, add methylglyoxal (1.44 g of a 40% aqueous solution, 8 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 5 minutes.
-
Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 2-methylquinoxaline.
Protocol 2: Microwave-Assisted Chlorination of 2-Methylquinoxaline
-
Reaction Setup: In a 10 mL microwave reaction vessel, dissolve 2-methylquinoxaline (1.44 g, 10 mmol) in carbon tetrachloride (5 mL).
-
Addition of Reagents: Add N-chlorosuccinimide (NCS) (1.47 g, 11 mmol) and a catalytic amount of benzoyl peroxide (BPO) (24 mg, 0.1 mmol).
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave synthesizer at 100°C for 10 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with water (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude this compound can be purified by column chromatography (silica gel, hexane:ethyl acetate).
Data Presentation
| Step | Product | Starting Materials | Solvent | Microwave Conditions | Typical Yield |
| 1 | 2-Methylquinoxaline | o-Phenylenediamine, Methylglyoxal | Ethanol | 120°C, 5 min | 85-95% |
| 2 | This compound | 2-Methylquinoxaline, NCS, BPO | CCl₄ | 100°C, 10 min | 70-85% |
Visualization of Workflow and Mechanism
Workflow Diagram
Caption: Two-step microwave-assisted synthesis workflow.
Reaction Mechanism
Caption: Reaction mechanisms for the two-step synthesis.
Safety and Handling
-
Microwave Synthesizer: All reactions should be carried out in a dedicated microwave synthesizer designed for chemical reactions. Domestic microwave ovens should never be used.
-
Pressure Monitoring: Ensure that the reaction vessels are properly sealed and that the pressure inside the vessel is monitored by the instrument. Do not exceed the pressure limits of the vessel.
-
Solvents: Carbon tetrachloride is a hazardous and carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood. Consider replacing it with a safer alternative like chlorobenzene if possible, though reaction conditions may need to be re-optimized.
-
Reagents: o-Phenylenediamine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Benzoyl peroxide is a flammable solid and a strong oxidizing agent; avoid contact with combustible materials.
Conclusion
The microwave-assisted two-step synthesis of this compound presented in this guide offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. By leveraging the benefits of microwave technology, researchers can significantly accelerate the production of this valuable intermediate, thereby facilitating the development of novel quinoxaline-based compounds for a wide range of applications in medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and safely implement this powerful synthetic strategy in their laboratories.
References
-
Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
Sources
Application Notes & Protocols: 2-(Chloromethyl)quinoxaline as a Versatile Building Block in Advanced Materials Science
Abstract
This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 2-(Chloromethyl)quinoxaline (CMQ). Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their diverse therapeutic uses and, increasingly, for their utility in materials science.[1][2] The unique electronic structure of the quinoxaline core, combined with the reactive chloromethyl handle, makes CMQ an exceptionally versatile precursor for a new generation of functional organic materials. This guide will delve into the fundamental properties of CMQ and provide detailed protocols for its application in the synthesis of organic semiconductors and functional polymers, with a focus on explaining the causal relationships behind experimental design.
Introduction: The Unique Reactivity and Properties of this compound
Quinoxaline, a bicyclic compound formed by the fusion of a benzene and a pyrazine ring, is an electron-deficient aromatic system.[1][3] This inherent electron-accepting nature is a cornerstone of its utility in materials science, particularly for applications in organic electronics where it can facilitate electron transport.[4][5] The introduction of a chloromethyl group at the 2-position creates a molecule with dual functionality:
-
The Quinoxaline Core: Acts as a robust, electron-deficient scaffold that can be tailored to tune photophysical and electrochemical properties.[6][7] Its planar structure promotes intermolecular interactions, which are crucial for charge transport in solid-state devices.[8]
-
The Chloromethyl Group: Serves as a highly reactive electrophilic site. The benzylic chlorine is an excellent leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the straightforward covalent attachment of the quinoxaline moiety to a vast array of other molecules, including electron-donating units, polymer backbones, and functional side chains.[9]
This combination of a tunable electronic core and a reactive handle makes CMQ a powerful building block for designing materials with specific, predictable functions.
Figure 2: General workflow for the synthesis and characterization of a CMQ-based D-A molecule.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 100 mL Schlenk flask, add the bromo-substituted this compound derivative (1.0 eq), the donor-aryl boronic ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Rationale: An excess of the boronic ester is used to drive the reaction to completion. The base is crucial for the transmetalation step in the catalytic cycle.
-
-
Reaction Setup:
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water, 40 mL).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive flow of argon.
-
Rationale: Degassing the solvents removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product (e.g., a gradient of hexane and ethyl acetate).
-
Rationale: Chromatography is essential to remove unreacted starting materials, catalyst residues, and byproducts to obtain a high-purity material suitable for device fabrication.
-
-
Characterization (Self-Validation):
-
¹H and ¹³C NMR: Confirm the molecular structure. Expect to see characteristic shifts for both the donor and quinoxaline protons, and the disappearance of the boronic ester signal.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
-
UV-Vis and Photoluminescence Spectroscopy: Dissolve a small sample (~10⁻⁶ M) in a suitable solvent (e.g., CHCl₃) to determine the absorption and emission maxima, which are critical indicators of the material's optoelectronic properties. [6]
-
Application in Functional Polymer Synthesis
The reactive chloromethyl group allows CMQ to be used in polymer chemistry in two primary ways: as a comonomer in polymerization or for post-polymerization functionalization. This process imparts the desirable electronic and photophysical properties of the quinoxaline moiety to a macromolecular structure.
Experimental Protocol 2: Post-Polymerization Modification of Poly(4-vinylbenzyl chloride)
This protocol describes how to graft a nucleophilic quinoxaline derivative onto a pre-existing polymer backbone, poly(4-vinylbenzyl chloride), also known as poly(chloromethylstyrene). [9] Causality Statement: Post-polymerization modification is a powerful technique to create functional polymers without having to develop new polymerization methods for complex monomers. A polar aprotic solvent like DMF is used to dissolve the polymer and the nucleophile and to facilitate the Sₙ2 reaction. Heating is required to overcome the activation energy of the substitution reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a nucleophilic derivative of quinoxaline. For this example, we will use 2-hydroxyquinoxaline, which can be deprotonated to form a potent nucleophile.
-
In a dry flask under nitrogen, dissolve 2-hydroxyquinoxaline (1.2 eq) in anhydrous Dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.3 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to form the sodium quinoxalin-2-olate salt.
-
Safety Note: NaH is highly reactive with water. Handle with extreme care under an inert atmosphere.
-
-
Polymer Reaction:
-
In a separate flask, dissolve poly(4-vinylbenzyl chloride) (1.0 eq, based on repeating monomer unit) in anhydrous DMF.
-
Slowly add the solution of the quinoxalinolate salt to the polymer solution at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70 °C and stir for 48 hours.
-
Monitor the reaction by taking small aliquots and analyzing via FTIR. Look for the disappearance of the C-Cl stretch (~670 cm⁻¹) from the benzyl chloride group and the appearance of new peaks corresponding to the quinoxaline ether linkage.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by slowly pouring the DMF solution into a large volume of a non-solvent, such as methanol or water, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to remove trapped salts and unreacted nucleophile. Repeat this process 2-3 times.
-
Dry the final polymer product in a vacuum oven at 50 °C overnight.
-
-
Characterization (Self-Validation):
-
FTIR Spectroscopy: Confirm the functionalization by comparing the spectra of the starting and final polymers.
-
¹H NMR: Confirm the presence of quinoxaline protons in the final polymer spectrum. The degree of functionalization can be estimated by comparing the integration of the quinoxaline peaks to the polymer backbone peaks.
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight and polydispersity of the final polymer to ensure no significant chain scission or cross-linking occurred during the modification reaction.
-
Conclusion
This compound is a high-value, versatile building block in materials science. Its unique combination of a tunable, electron-accepting aromatic core and a synthetically accessible reactive site provides a straightforward entry into the design and synthesis of advanced functional materials. The protocols outlined in this guide offer a robust starting point for researchers to explore the potential of CMQ in creating novel organic semiconductors and functional polymers for a wide range of applications, from next-generation displays and solar cells to specialized polymer coatings.
References
- The synthesis and photophysical studies of quinoxaline and pyridopyrazine deriv
- Quinoxaline, 2-(chloromethyl)- synthesis.ChemicalBook.
- Photophysical properties of quinoxaline derivatives and fi lm...
- Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules.Authorea.
- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.RASĀYAN Journal of Chemistry.
- Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties.MDPI.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.MDPI.
- Quinoxaline derivatives as attractive electron-transporting m
- Quinoxaline derivatives as attractive electron-transporting materials.Beilstein Journal of Organic Chemistry.
- Multifunctional quinoxaline containing small molecules with multiple electron donating moieties: Solvatochromic and optoelectronic properties.ScienceDirect.
- Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors.RSC Publishing.
- Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline deriv
- Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics.
- Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers.Asian Journal of Chemistry.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.MDPI.
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- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Synthesis of Quinoxaline-Based Ligands for Metal Complexes
Introduction: The Versatility of Quinoxaline Scaffolds in Coordination Chemistry and Drug Discovery
Quinoxalines, heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their unique electronic properties, rigid planar structure, and ability to act as excellent chelating agents for various metal ions have made them a focal point of intensive research. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to increased lipophilicity and novel mechanisms of action.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of quinoxaline-based ligands and their subsequent complexation with metal ions. We will delve into the mechanistic underpinnings of common synthetic routes, provide a detailed, field-proven protocol, and discuss the characterization and therapeutic potential of these fascinating compounds.[3][4]
Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory effects.[3][4][5][6] The coordination of these ligands to metal centers can further potentiate their therapeutic efficacy, leading to the development of novel metallodrugs with improved pharmacokinetic and pharmacodynamic profiles.[7] This guide is designed to be a self-validating system, where the rationale behind each experimental step is clearly elucidated to empower researchers to not only replicate the protocols but also to adapt and innovate upon them.
Synthetic Strategies for Quinoxaline-Based Ligands: A Mechanistic Overview
The synthesis of the quinoxaline core is most classically and efficiently achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9][10] This robust and versatile method, first reported by Hinsberg and Körner, allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, thus enabling the fine-tuning of the ligand's electronic and steric properties.[2][8]
The Cornerstone Reaction: Condensation of o-Phenylenediamines and α-Dicarbonyls
The fundamental principle of this reaction lies in the nucleophilic attack of the amino groups of the o-phenylenediamine on the electrophilic carbonyl carbons of the α-dicarbonyl compound, followed by a cyclization and dehydration cascade to form the aromatic quinoxaline ring. The choice of solvent and catalyst can significantly influence the reaction rate and yield. While traditional methods often employ refluxing in ethanol or acetic acid, modern, greener approaches utilize water, microwave irradiation, or recyclable catalysts to improve efficiency and sustainability.[5][11][12]
Below is a Graphviz diagram illustrating the generalized reaction mechanism.
Caption: Generalized mechanism for quinoxaline synthesis.
Alternative synthetic routes have also been developed to expand the accessible chemical space of quinoxaline derivatives. These include the reaction of o-phenylenediamines with α-haloketones, which proceeds via a condensation-oxidation mechanism, and the cyclocondensation of o-phenylenediamines with aromatic alkynes, often catalyzed by transition metals like copper.[5][9][10][13]
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol provides a step-by-step methodology for the synthesis of 2,3-diphenylquinoxaline, a common and versatile quinoxaline-based ligand. This procedure is optimized for high yield and purity and serves as an excellent foundational experiment.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.08 g (10 mmol) | High purity grade |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g (10 mmol) | |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | 95% or absolute |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |
| Distilled Water | H₂O | 18.02 | As needed | For recrystallization |
Experimental Workflow:
The following diagram outlines the key steps in the synthesis and purification of 2,3-diphenylquinoxaline.
Caption: Workflow for 2,3-diphenylquinoxaline synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.10 g (10 mmol) of benzil in 30 mL of ethanol by gently heating.
-
Addition of Reactants: To the hot solution, add 1.08 g (10 mmol) of o-phenylenediamine. Swirl the flask to ensure proper mixing.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain the reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the flask to cool to room temperature. Slowly add distilled water to the mixture until a slight turbidity persists, then cool the flask in an ice bath to induce precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold aqueous ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure, needle-like crystals of 2,3-diphenylquinoxaline.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and characterize the product using appropriate spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by its melting point.
Synthesis of Metal Complexes: A General Protocol
The synthesized quinoxaline ligand can be used to form complexes with a variety of transition metals. The following is a general procedure for the synthesis of a metal complex of 2,3-diphenylquinoxaline.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,3-Diphenylquinoxaline (Ligand) | C₂₀H₁₄N₂ | 282.34 | 0.56 g (2 mmol) | From previous synthesis |
| Metal(II) Chloride (e.g., CuCl₂) | MCl₂ | Varies | 1 mmol | Anhydrous |
| Methanol or Ethanol | CH₃OH / C₂H₅OH | Varies | 30 mL | Solvent |
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 0.56 g (2 mmol) of 2,3-diphenylquinoxaline in 20 mL of hot methanol or ethanol in a 50 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the metal(II) chloride in 10 mL of the same solvent.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. A change in color and/or the formation of a precipitate is indicative of complex formation.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for 1-2 hours to ensure complete complexation.
-
Isolation: Cool the mixture and collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the complex with a small amount of cold solvent to remove any unreacted starting materials and then dry it under vacuum.
-
Characterization: Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm its structure and properties.[14][15][16]
Characterization and Data Analysis
Thorough characterization of both the ligand and the metal complex is crucial for confirming their identity and purity.
| Technique | Ligand (2,3-Diphenylquinoxaline) | Metal Complex | Purpose |
| Melting Point | Sharp melting point | Decomposition temperature | Purity assessment |
| ¹H NMR | Aromatic proton signals | Broadened or shifted signals | Structural elucidation |
| ¹³C NMR | Aromatic carbon signals | Shifted signals | Structural elucidation |
| IR Spectroscopy | C=N stretching frequency | Shift in C=N frequency | Confirmation of coordination |
| UV-Vis Spectroscopy | π-π* transitions | Ligand-to-metal charge transfer bands | Electronic properties |
| Elemental Analysis | %C, %H, %N | %C, %H, %N, %M | Stoichiometry of the complex |
Conclusion and Future Directions
The synthesis of quinoxaline-based ligands and their metal complexes is a vibrant area of research with significant implications for drug development and materials science. The protocols detailed in this application note provide a solid foundation for researchers to enter this exciting field. The versatility of the quinoxaline scaffold allows for extensive synthetic modifications, enabling the rational design of ligands with tailored properties for specific applications. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the exploration of the therapeutic potential of novel quinoxaline-based metallodrugs against a range of diseases.
References
-
Kayogolo, C. W., Vegi, M. R., Srivastava, B. B. L., & Sahini, M. G. (n.d.). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Taylor & Francis Online. Retrieved from [Link]
-
Khatoon, H., Abdulmalek, E., Fareed, G., & Almoshari, Y. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved from [Link]
-
Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Retrieved from [Link]
-
Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTIEAT. Retrieved from [Link]
-
Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Retrieved from [Link]
-
Abdel-Latif, S. A., El-Sonbati, A. Z., & El-Bindary, A. A. (2020). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. ResearchGate. Retrieved from [Link]
-
El-Sayed, I. E. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. Retrieved from [Link]
-
Kayogolo, C. W., Vegi, M. R., Srivastava, B. B. L., & Sahini, M. G. (2021). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. ResearchGate. Retrieved from [Link]
-
Dhanaraj, C. J., & Johnson, J. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Science Community Association. Retrieved from [Link]
-
Dhanaraj, C. J., & Johnson, J. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). ISCA. Retrieved from [Link]
-
El-Sayed, I. E. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Retrieved from [Link]
-
Dhanaraj, C. J., & Johnson, J. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. PubMed. Retrieved from [Link]
-
Abdel-Latif, S. A., El-Sonbati, A. Z., & El-Bindary, A. A. (2020). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. PDF. Retrieved from [Link]
-
Mutshekere, H., & Chimatira, A. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
Narsaiah, B., & Kumar, P. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Retrieved from [Link]
-
El-Sayed, I. E. (2023). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Quinoxaline synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Khatoon, H., Abdulmalek, E., Fareed, G., & Almoshari, Y. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed Central. Retrieved from [Link]
-
Usha Rani, U., Sivappa Naidu, P., Sukanya, G., Sri Datha, P., Pramod Kumar, S., & Vutla, V. R. (2021). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal for Research Trends and Innovation. Retrieved from [Link]
-
(2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Retrieved from [Link]
-
Fathi, M. R., & Sardarian, A. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. Retrieved from [Link]
-
El-Sayed, I. E. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]
-
Fathi, M. R., & Sardarian, A. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Chloromethyl)quinoxaline Substitutions
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-(chloromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions regarding the reaction, providing the foundational knowledge needed for successful experimentation.
Q1: What is the expected reaction mechanism for substitutions on this compound, and how does that influence my experimental design?
Answer: The substitution at the methylene carbon (the "methyl" part) of this compound is a classic nucleophilic substitution. The reaction can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) mechanism, and the predominant pathway is highly dependent on your chosen reaction conditions.
-
The SN2 Pathway: This is often the more desirable and common mechanism for this substrate. It involves a backside attack by the nucleophile on the carbon-chlorine bond in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[1][2]
-
The SN1 Pathway: This pathway involves a two-step process where the chloride leaving group first departs to form a resonance-stabilized carbocation intermediate. This intermediate is then captured by the nucleophile. The quinoxaline ring, being electron-withdrawing, can stabilize the adjacent positive charge through resonance. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water), and conditions that promote ionization.[3][4]
Key consideration: Your choice of solvent, nucleophile strength, and concentration will be the primary determinants of which mechanism dominates. For selective and high-yielding reactions, conditions favoring the SN2 mechanism are typically preferred to avoid potential side reactions associated with carbocation intermediates, such as rearrangements or elimination.
Q2: How does the choice of solvent impact the reaction outcome?
Answer: The solvent plays a critical role in stabilizing reactants and intermediates, directly influencing the reaction rate and mechanism.[5] Solvents are generally categorized as polar protic or polar aprotic.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and are excellent at solvating both cations and anions. They can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[1] However, they excel at stabilizing the carbocation intermediate in an SN1 reaction, thus accelerating that pathway.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents lack acidic protons. They can solvate cations but leave anions (the nucleophile) relatively "naked" and highly reactive.[1] This enhanced nucleophilicity strongly favors the SN2 mechanism.[2]
Recommendation: For most substitutions on this compound, a polar aprotic solvent like DMF or acetonitrile is an excellent starting point to promote an SN2 reaction.
Table 1: Comparison of Common Solvents for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant (ε) | Favored Mechanism | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | SN2 | Strongly solvates cations, leaving the nucleophile highly reactive.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | SN2 | Similar to DMSO, enhances nucleophilicity.[2] |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | SN2 | A common choice offering good solubility for many reactants. |
| Ethanol (EtOH) | Polar Protic | 24 | SN1 | Stabilizes the carbocation intermediate through hydrogen bonding.[3] |
| Water (H₂O) | Polar Protic | 80 | SN1 | Highly polar; effectively stabilizes ionic intermediates.[3] |
Q3: When is a base necessary, and which one should I choose?
Answer: A base is typically required when your nucleophile is a neutral molecule with an acidic proton, such as a thiol (R-SH), a secondary amine (R₂-NH), an alcohol (R-OH), or a phenol (Ar-OH). The base deprotonates the nucleophile to generate its more reactive conjugate base (e.g., RS⁻, R₂N⁻).
The choice of base is critical and depends on the pKa of the nucleophile.
-
For Thiols (pKa ~10-11) and Phenols (pKa ~10): A moderately strong base is sufficient. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are generally non-nucleophilic and easily removed during workup.
-
For Alcohols (pKa ~16-18): A stronger base is needed for complete deprotonation. Sodium hydride (NaH) is effective but requires careful handling under anhydrous conditions.
-
For Primary/Secondary Amines (pKa ~35-40 for N-H bond): While amines are nucleophilic on their own, an external base is often added as a scavenger for the HCl generated during the reaction. This prevents the formation of the amine hydrochloride salt, which would take the nucleophile out of the reaction. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal for this purpose.
Table 2: Selection of Common Bases
| Base | Type | Strength | Typical Nucleophile | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic | Moderate | Thiols, Phenols, some Alcohols | Inexpensive, easy to remove. Reaction may be heterogeneous. |
| Triethylamine (TEA) | Organic | Moderate | Primary/Secondary Amines | Acts as an acid scavenger. Volatile and easily removed. |
| Diisopropylethylamine (DIPEA) | Organic | Moderate | Primary/Secondary Amines | Sterically hindered and non-nucleophilic. Good for sensitive substrates. |
| Sodium Hydride (NaH) | Inorganic | Strong | Alcohols | Highly reactive, requires anhydrous conditions. Generates H₂ gas. |
Part 2: Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Reactivity: The nucleophile may be too weak, or the temperature is too low to overcome the activation energy. 2. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. 3. Starting Material Degradation: this compound can be labile, especially under acidic conditions.[6] 4. Ineffective Base: The base may be too weak to deprotonate the nucleophile effectively. | 1. Increase Temperature: Incrementally increase the reaction temperature (e.g., from room temp to 50 °C, then 80 °C). 2. Change Solvent: Switch to a solvent in which all components are fully soluble (e.g., DMF or DMSO for polar compounds). 3. Check pH: Ensure the reaction is not acidic. If using an amine nucleophile, ensure at least one equivalent of an acid scavenger (like TEA) is present.[6] 4. Use a Stronger Base: If using a weak nucleophile like an alcohol, switch from K₂CO₃ to a stronger base like NaH. |
| Formation of Multiple Products / Side Reactions | 1. Over-alkylation: The product of the reaction is also nucleophilic and reacts further with the starting material (common with primary amines). 2. Elimination: Under strongly basic or high-temperature conditions, an elimination reaction can compete with substitution. 3. SN1 Mechanism Dominating: Carbocation intermediates can lead to undesired products. | 1. Use Excess Nucleophile: Use a 2-5 fold excess of the nucleophile to favor the mono-substitution product. 2. Lower Temperature/Milder Base: Use the mildest conditions possible that still allow the reaction to proceed. Avoid strong, bulky bases if elimination is observed. 3. Switch to SN2 Conditions: Use a polar aprotic solvent (DMF, MeCN) and a strong nucleophile to suppress the SN1 pathway.[1][2] |
| Starting Material Consumed, but No Desired Product (Degradation) | 1. Hydrolysis: The chloro group is hydrolyzed to a hydroxyl group, forming 2-(hydroxymethyl)quinoxaline. This is accelerated by water and acidic or strongly basic conditions.[6] 2. Instability of Nucleophile/Product: The nucleophile or the final product may be unstable under the reaction conditions. | 1. Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Argon). 2. Run Control Experiments: Test the stability of your nucleophile and a sample of the purified product under the reaction conditions (without the other reactant) to isolate the source of degradation. |
| Reaction is Very Slow or Stalls | 1. Steric Hindrance: The nucleophile or the quinoxaline substrate may be sterically bulky, slowing down an SN2 reaction. 2. Catalyst Poisoning/Deactivation: If using a phase-transfer or other catalyst, it may have been deactivated. 3. Low Temperature: The reaction may have a high activation energy barrier. | 1. Increase Temperature: This is often the most effective solution for slow reactions. 2. Switch to SN1 Conditions: If sterics are a major issue, switching to polar protic solvents to favor an SN1 mechanism might be a viable, albeit less clean, alternative.[3] 3. Add a Catalyst: For reactions with anionic nucleophiles in heterogeneous systems, a phase-transfer catalyst (e.g., TBAB) can significantly increase the rate. |
Part 3: Experimental Protocols & Methodologies
The following are generalized, step-by-step protocols that can be adapted for specific substrates.
Protocol 1: Substitution with a Thiol Nucleophile (e.g., 4-methoxythiophenol)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), 4-methoxythiophenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF (to a concentration of ~0.1 M).
-
Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. If the reaction is slow, gently heat to 50-60 °C.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by flash column chromatography on silica gel.
Protocol 2: Substitution with an Amine Nucleophile (e.g., Piperidine)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as acetonitrile or THF (~0.1 M).
-
Nucleophile & Base Addition: Add triethylamine (TEA, 1.5 eq) followed by the slow addition of piperidine (1.2 eq).
-
Reaction Conditions: Stir the reaction at room temperature. An exotherm may be observed. Monitor the reaction progress by TLC or LC-MS. The formation of triethylamine hydrochloride as a white precipitate is often observed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the hydrochloride salt. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 4: Visualization of Workflows and Mechanisms
Diagrams can help clarify complex decision-making processes and reaction pathways.
Caption: Reaction mechanism decision path for substitutions.
Caption: A troubleshooting flowchart for common issues.
References
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Beilstein Journals. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Retrieved January 12, 2026, from [Link]
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Optimization of the Reaction Conditions for the Synthesis of | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimization of the Chlorination Conditions a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 12, 2026, from [Link]
-
General synthetic pathway for the synthesis of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved January 12, 2026, from [Link]
-
Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1304. [Link]
-
PubMed Central (PMC). (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved January 12, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (2016). ResearchGate. [Link]
-
CrashCourse. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21 [Video]. YouTube. [Link]
Sources
Common side products in the synthesis of 2-(Chloromethyl)quinoxaline
Technical Support Center: Synthesis of 2-(Chloromethyl)quinoxaline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chemical intermediate. As a versatile building block in medicinal chemistry, the purity of this compound is paramount.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction outcomes, identify and minimize side product formation, and ensure the integrity of your synthesis.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the formation of common impurities and offering validated solutions.
Question 1: My final product is contaminated with a significant amount of 2-methylquinoxaline. What is the likely cause and how can I prevent it?
Answer:
The presence of 2-methylquinoxaline as a side product typically points to one of two issues, depending on your synthetic route:
-
Incomplete Chlorination: If your strategy involves the direct chlorination of 2-methylquinoxaline (e.g., using N-chlorosuccinimide (NCS) or other chlorinating agents), its presence simply indicates an incomplete reaction.
-
Causality: The C-H bonds of the methyl group require activation for substitution. Insufficient reaction time, inadequate temperature, or a depleted chlorinating agent will result in the recovery of unreacted starting material.
-
Solution: Increase the molar equivalents of the chlorinating agent (e.g., from 1.1 eq to 1.3 eq), extend the reaction time, or slightly increase the temperature. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Contaminated Starting Materials: If you are synthesizing the quinoxaline ring via condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, the impurity may originate from your carbonyl source.
-
Causality: The standard synthesis involves the condensation of o-phenylenediamine with a derivative of 4-chloroacetoacetate. If this reagent is contaminated with pyruvaldehyde (methylglyoxal), a parallel condensation reaction will occur, leading to the formation of 2-methylquinoxaline.[2][3]
-
Solution: Ensure the purity of your 1,2-dicarbonyl starting material. Use freshly opened or purified reagents. If contamination is suspected, purify the chloro-ketoester via vacuum distillation before use.
-
Question 2: I've isolated a polar impurity that appears to be 2-(hydroxymethyl)quinoxaline or 3-hydroxy-2-methylquinoxaline. Why did this form?
Answer:
The formation of a hydroxylated quinoxaline derivative is almost always due to the presence of water in the reaction or work-up stages.
-
Causality: The chloromethyl group in your product is susceptible to nucleophilic substitution, particularly hydrolysis. Trace amounts of water can react with this compound, especially under elevated temperatures or if the reaction mixture becomes slightly basic or acidic, to yield 2-(hydroxymethyl)quinoxaline. If your synthesis proceeds via a 3-hydroxy-2-methylquinoxaline intermediate followed by chlorination (e.g., with POCl₃ or SOCl₂), its presence indicates an incomplete chlorination step.[4][5]
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Controlled Work-up: When quenching the reaction, use ice-cold water or a saturated bicarbonate solution and work quickly. Avoid prolonged exposure of the product to aqueous media. Ensure the organic extraction phase is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Question 3: My mass spectrometry results show a peak at double the mass of the expected product, suggesting a dimer. How does this happen and how can it be avoided?
Answer:
Dimerization is a classic side reaction for molecules with a reactive electrophilic center like the chloromethyl group.
-
Causality: This side product, likely a biquinoxaline derivative, forms via an intermolecular nucleophilic substitution reaction.[6] One molecule of this compound can be attacked by a nucleophilic atom (e.g., a nitrogen on the pyrazine ring) of a second molecule, particularly if a base is present. This base can deprotonate any slightly acidic protons or simply facilitate the substitution, leading to the formation of a C-N or C-C bond between two quinoxaline units.
-
Preventative Measures:
-
Avoid Strong Bases: If a base is required, use a mild, non-nucleophilic, or hindered base (e.g., proton sponge, DBU) instead of stronger bases like sodium hydroxide or potassium carbonate during the reaction or work-up.
-
Control Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the bimolecular side reaction, which typically has a higher activation energy than the primary reaction.
-
Dilution: Running the reaction at a lower concentration can sometimes reduce the probability of intermolecular reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The most common and generally reliable method is the condensation reaction between o-phenylenediamine and an appropriate 1,2-dicarbonyl compound, such as ethyl 4-chloroacetoacetate.[7] This approach builds the quinoxaline ring and installs the chloromethyl precursor in a single, efficient step. Alternative methods, such as the direct chlorination of 2-methylquinoxaline, are also viable but can suffer from incomplete conversion or over-chlorination.[8][9]
Q2: What are the best practices for purifying the final product?
Purification is typically achieved through one of two methods:
-
Flash Column Chromatography: This is the most effective method for removing both more polar and less polar impurities. A silica gel column using a hexane/ethyl acetate gradient is generally successful.[8]
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) can yield highly pure material.
Q3: Can chlorination occur on the benzene ring of the quinoxaline nucleus?
While less common under standard conditions for chlorinating the methyl group, ring chlorination is a known side reaction, particularly under more forcing electrophilic conditions or with activated substrates like quinoxaline N-oxides.[5][10] Using specific and mild side-chain chlorinating agents (like NCS with a radical initiator) instead of general-purpose chlorinating agents (like Cl₂) helps prevent this unwanted reaction.
Q4: My reaction of o-phenylenediamine is yielding a benzimidazole derivative instead of the expected quinoxaline. Why?
This indicates a problem with your carbonyl reactant. Benzimidazoles are formed from the condensation of o-phenylenediamine with mono-carbonyl compounds like aldehydes or carboxylic acids.[11][12] If your 1,2-dicarbonyl starting material has degraded or is contaminated with such impurities, the benzimidazole pathway will compete with and may even dominate the desired quinoxaline synthesis. Always use high-purity, verified starting materials.
Visualizing the Synthetic and Side-Product Pathways
The following diagrams illustrate the intended synthesis and the formation of key byproducts.
Caption: Common pathways leading to major side products.
Data Summary: Troubleshooting at a Glance
| Observed Issue / Side Product | Likely Cause(s) | Recommended Preventative Action(s) |
| 2-Methylquinoxaline | 1. Incomplete chlorination of 2-methylquinoxaline. 2. Contaminated 1,2-dicarbonyl reagent. | 1. Increase reaction time/temperature or equivalents of chlorinating agent. 2. Verify purity of starting materials. |
| 2-(Hydroxymethyl)quinoxaline | 1. Hydrolysis of the chloromethyl group. 2. Incomplete chlorination of a hydroxyl precursor. | 1. Maintain strict anhydrous conditions; quick and cold aqueous work-up. 2. Ensure complete conversion with sufficient chlorinating agent. |
| Quinoxaline Dimer | Intermolecular self-condensation reaction. | Avoid strong bases, use lower reaction temperatures, consider higher dilution. |
| Benzimidazole Derivatives | Contamination of 1,2-dicarbonyl reagent with mono-carbonyl species (aldehydes, acids). | Use high-purity starting materials; purify reagents if necessary. |
| Ring-Chlorinated Quinoxaline | Use of harsh, non-specific chlorinating agents or activated substrates. | Employ mild, side-chain specific chlorinating agents (e.g., NCS). |
Appendix: Standard Experimental Protocol
Synthesis of this compound via Condensation
This protocol describes a general procedure for the synthesis of this compound from o-phenylenediamine and ethyl 4-chloroacetoacetate.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Ethyl 4-chloroacetoacetate (1.05 eq)
-
Ethanol (or Acetic Acid), as solvent
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
To the stirred solution, add ethyl 4-chloroacetoacetate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the o-phenylenediamine spot has disappeared.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Dilute the residue with ethyl acetate and carefully wash with a saturated NaHCO₃ solution to neutralize any acid.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent.
References
-
Organic & Biomolecular Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen.[Link]
-
PubMed. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities.[Link]
-
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.[Link]
-
ResearchGate. The suggested mechanism to explain the formation of quinoxalines 20.[Link]
-
Semantic Scholar. 55. The condensation of o-phenylenediamine with ethyl acetoacetate.[Link]
-
National Institutes of Health (NIH). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors.[Link]
-
ResearchGate. Reaction of o-phenylenediamine with acetophenone promoted by aliphatic acids in synthesis of 1,5-benzodiazepines.[Link]
-
The Journal of Organic Chemistry. Quinoxaline Derivatives. IX.1a An Unusual Chlorine Substitution in Quinoxaline N-Oxides. Its Scope and Limitations.[Link]
-
Science Alert. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[Link]
-
PubMed. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.[Link]
-
ACS Publications. Quinoxaline Derivatives. IX.1a An Unusual Chlorine Substitution in Quinoxaline N-Oxides. Its Scope and Limitations.[Link]
-
ResearchGate. The condensation of o-phenylenediamine with ketones in the presence of silver nitrate.[Link]
-
R Discovery. Reaction Of O-phenylenediamine Research Articles.[Link]
-
ResearchGate. Reaction of o-phenylenediamine with organic acids.[Link]
-
Bentham Science. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.[Link]
-
RSC Publishing. The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines.[Link]
-
EMBL-EBI. 2-methylquinoxaline (CHEBI:132812).[Link]
-
PubMed Central. Recent advances in the transition-metal-free synthesis of quinoxalines.[Link]
-
National Institutes of Health (NIH). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.[Link]
- Google Patents.Prepn process of high purity 2, 6-dichloro quinoxaline.
-
ResearchGate. Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling.[Link]
Sources
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Technical Support Center: Purification of Crude 2-(Chloromethyl)quinoxaline
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 2-(Chloromethyl)quinoxaline. Column chromatography is a powerful technique for this purpose, but its success hinges on a nuanced understanding of the compound's properties and potential pitfalls during the separation process. This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide to navigate the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is largely dependent on the synthetic route. A common synthesis involves the chlorination of 2-(hydroxymethyl)quinoxaline or a related precursor. Therefore, the primary impurities are often the unreacted starting material, 2-(hydroxymethyl)quinoxaline, and potential hydrolysis by-products.[1] Other impurities can arise from side reactions during the formation of the quinoxaline ring system or from residual reagents used in the chlorination step (e.g., phosphorus oxychloride or thionyl chloride).[1]
Q2: Why is silica gel the standard stationary phase, and are there alternatives?
A2: Silica gel is the most common stationary phase for column chromatography due to its versatility, relatively low cost, and ability to separate a wide range of compounds based on polarity.[2][3] However, this compound can be sensitive to the acidic nature of standard silica gel.[1] The silanol groups (Si-OH) on the silica surface can act as a weak acid, potentially catalyzing the hydrolysis of the reactive chloromethyl group to the corresponding alcohol, or causing irreversible adsorption of the basic quinoxaline nitrogen atoms.[4][5] If decomposition is observed, alternatives like neutral alumina or silica gel deactivated with a base (e.g., triethylamine) are recommended.[1]
Q3: How do I choose the right solvent system (mobile phase) for the purification?
A3: The ideal solvent system, or eluent, is determined empirically using Thin-Layer Chromatography (TLC).[6][7] The goal is to find a solvent or solvent mixture that provides good separation between your desired product and its impurities, with a target Retention Factor (R_f) of approximately 0.2-0.4 for the this compound.[1] A good starting point for many quinoxaline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][8] By testing various ratios on a TLC plate, you can identify the optimal polarity to achieve separation.[9]
Q4: My purified compound looks clean by TLC, but the yield is very low. What happened?
A4: Low recovery can stem from several issues. The most likely cause for this specific compound is irreversible adsorption or decomposition on the column, as discussed in Q2.[10] The compound may be sticking to the acidic sites of the silica gel. Another possibility is that the compound is highly soluble in the eluent, leading to broad bands and co-elution of fractions that appear pure but are actually dilute. Finally, ensure that the solvent used for sample loading was minimal, as using too much can cause premature band broadening and poor separation.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product will not elute from the column. | The eluent system is not polar enough to displace the compound from the stationary phase. | Gradually and systematically increase the polarity of the mobile phase. For example, if you are using 90:10 Hexane:Ethyl Acetate, move to 80:20, then 70:30, etc.[9] This should be guided by your initial TLC analysis. |
| Product elutes too quickly with the solvent front. | The eluent system is too polar, preventing sufficient interaction with the stationary phase for separation to occur. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., move from 70:30 Hexane:Ethyl Acetate to 90:10). The target R_f should be around 0.2-0.4.[1][7] |
| Poor separation between the product and an impurity. | The polarity difference between the product and the impurity is insufficient for separation with the chosen solvent system. The column may be overloaded. | Try a different solvent system with alternative selectivities (e.g., replace Ethyl Acetate with Dichloromethane). A shallower solvent gradient during elution can also improve resolution.[10] Ensure you are not exceeding the column's loading capacity (typically 1-5% of the silica gel weight). |
| Streaking or "tailing" of spots on TLC of column fractions. | The compound is interacting too strongly with the stationary phase. This is common for basic compounds like quinoxalines on acidic silica gel. The sample may be overloaded. | Add a small amount of a basic modifier, such as triethylamine (Et₃N) (0.1-1%), to the eluent system.[1][10] This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation. |
| Product appears to decompose on the column (new spots appear on TLC). | This compound is sensitive to the acidic nature of silica gel, leading to hydrolysis or other degradation pathways.[11][12] | Deactivate the silica gel by pre-treating it with a solution of the eluent containing ~1% triethylamine before packing the column.[1] Alternatively, switch to a more inert stationary phase, such as neutral alumina.[1] |
Visualizing the Path to Purity
A logical workflow is critical for successful purification. The following diagram outlines the key steps from crude material to pure compound.
Caption: A step-by-step workflow for column chromatography.
The troubleshooting process can be visualized as a decision tree, guiding you from the problem to the solution.
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocol
This protocol provides a self-validating system for the purification of crude this compound.
1. Thin-Layer Chromatography (TLC) Analysis & Solvent Selection
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate (with a UV254 indicator).
-
Develop the plate in various solvent systems. Start with mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp.[1]
-
The optimal eluent system is one that gives the product an R_f value between 0.2 and 0.4 and shows clear separation from major impurities.[1]
2. Column Preparation (Slurry Method)
-
Select a glass column of appropriate size (a good rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample).[13]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[13]
-
Add a thin layer of sand to the top of the packed silica to prevent disturbance of the bed during solvent addition.
-
Drain the solvent until the level is just above the sand. Never let the column run dry.
3. Sample Loading
-
Dissolve the crude this compound in the minimum amount of dichloromethane or the eluent itself.
-
Carefully add the concentrated sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been fully adsorbed onto the silica gel.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and drain again until the eluent is level with the sand.
4. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin collecting the eluate in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of your separation.
-
Maintain a constant level of eluent at the top of the column.
5. Monitoring the Separation
-
Systematically spot every few fractions on a TLC plate.
-
Develop the TLC plate in your chosen eluent system to identify which fractions contain the pure product.
-
Fractions containing only the spot corresponding to your product should be combined. Also combine fractions that are slightly impure, as they can be re-purified if necessary.
6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[10]
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.[14][15][16]
References
-
NIH. (2024). Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. MDPI. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. University of Calgary. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Wikipedia. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews. Retrieved from [Link]
-
NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoxaline. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. ResearchGate. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Research Journal of Pharmaceutical Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. PubMed. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical functionalities at the silica surface determining its reactivity when inhaled. Formation and reactivity of surface radicals. ResearchGate. Retrieved from [Link]
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PubMed Central. (n.d.). Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). Silica-induced chemokine expression in alveolar type II cells is mediated by TNF-alpha-induced oxidant stress. PubMed. Retrieved from [Link]
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MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Retrieved from [Link]
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Cosmetic Ingredient Review. (2018). Amended Safety Assessment of Synthetically-Manufactured Amorphous Silica and Hydrated Silica as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical reactivity of amino-functionalized mesoporous silica thin films obtained by co-condensation and post-grafting routes. ResearchGate. Retrieved from [Link]
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- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 2-(Chloromethyl)quinoxaline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(chloromethyl)quinoxaline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in optimizing your reaction yields and overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and execution.
Troubleshooting Guide: Enhancing the Yield of this compound
Low yields in the synthesis of this compound are a common frustration. This guide addresses the most frequent issues and provides systematic solutions to improve your outcomes.
Issue 1: Low or No Product Formation
Possible Cause 1: Inefficient Chlorination of the Hydroxymethyl Precursor
The conversion of 2-(hydroxymethyl)quinoxaline to this compound is a critical step. Incomplete chlorination is a primary reason for low yields.
-
Underlying Chemistry: The reaction of an alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) involves the formation of a reactive intermediate (a chlorosulfite or a phosphate ester) which is then displaced by a chloride ion.[1][2] Insufficient reagent, suboptimal temperature, or short reaction times can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent is used. A molar ratio of 1.5 to 2.0 equivalents of thionyl chloride relative to 2-(hydroxymethyl)quinoxaline is often a good starting point.
-
Temperature Optimization: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can significantly increase the reaction rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the disappearance of the starting material by TLC.
-
Solvent Choice: Anhydrous conditions are crucial as chlorinating agents react readily with water. Use dry solvents like dichloromethane (DCM), chloroform, or toluene.
-
Possible Cause 2: Degradation of Starting Material or Product
Quinoxaline derivatives can be sensitive to harsh reaction conditions.[3]
-
Underlying Chemistry: Strong acidic conditions, generated by the chlorinating agent, and high temperatures can lead to decomposition of the quinoxaline ring or polymerization of the product.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. If the reaction is sluggish, consider a more reactive chlorinating agent at a lower temperature rather than forcing the reaction with high heat.
-
Controlled Reagent Addition: Add the chlorinating agent dropwise to a cooled solution of the 2-(hydroxymethyl)quinoxaline to manage the initial exotherm.
-
Work-up Procedure: Quench the reaction carefully by pouring it onto crushed ice and then neutralizing with a mild base like sodium bicarbonate solution. This minimizes the exposure of the product to acidic conditions.
-
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, impurities can complicate purification and downstream applications.
Possible Cause 1: Unreacted 2-(Hydroxymethyl)quinoxaline
As discussed, incomplete chlorination will leave you with the starting alcohol.
-
Troubleshooting Steps:
-
Follow the optimization steps outlined in "Issue 1, Possible Cause 1" to drive the reaction to completion.
-
Purification: Flash column chromatography on silica gel is an effective method to separate the more polar 2-(hydroxymethyl)quinoxaline from the less polar this compound. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
-
Possible Cause 2: Formation of Bis(quinoxalin-2-ylmethyl)ether
This is a common side product, especially if the reaction conditions are not carefully controlled.
-
Underlying Chemistry: Under acidic conditions, two molecules of 2-(hydroxymethyl)quinoxaline can condense to form an ether.
-
Troubleshooting Steps:
-
Maintain Anhydrous Conditions: Water can promote this side reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Controlled Reagent Addition: Adding the chlorinating agent slowly helps to minimize the concentration of the protonated alcohol intermediate that can lead to ether formation.
-
Purification: This byproduct can often be separated by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method involves a two-step synthesis:
-
Condensation: The condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxylic acid, to form 2-(hydroxymethyl)quinoxaline.[4]
-
Chlorination: The subsequent chlorination of the resulting 2-(hydroxymethyl)quinoxaline using a chlorinating agent like thionyl chloride or phosphorus oxychloride.[5][6]
Q2: How can I synthesize the precursor, 2-(hydroxymethyl)quinoxaline?
A common method is the condensation reaction between o-phenylenediamine and glyoxylic acid.[4] The reaction is typically carried out in a solvent like methanol at low temperatures (-6 to 0 °C) to control the exothermic reaction.[4]
Q3: What are the key safety precautions I should take during this synthesis?
-
Chlorinating Agents: Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Use anhydrous solvents and take care to avoid contact with water.
-
Work-up: The quenching of the reaction with water or ice should be done slowly and carefully, as it is an exothermic process.
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxymethyl)quinoxaline
This protocol is adapted from a procedure involving the condensation of o-phenylenediamine and glyoxylic acid.[4]
Materials:
-
o-Phenylenediamine
-
Glyoxylic acid monohydrate
-
Methanol
-
Ice bath
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to approximately 0 °C.
-
Slowly add a solution of glyoxylic acid monohydrate (1.05 eq) in methanol to the cooled o-phenylenediamine solution while stirring.
-
Maintain the reaction temperature between 0 and 5 °C and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates out of the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of 2-(hydroxymethy)quinoxaline using thionyl chloride.
Materials:
-
2-(Hydroxymethyl)quinoxaline
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend 2-(hydroxymethyl)quinoxaline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the cooled suspension over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40 °C) may be required.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Protocol 1: 2-(Hydroxymethyl)quinoxaline | Protocol 2: this compound |
| Starting Material | o-Phenylenediamine | 2-(Hydroxymethyl)quinoxaline |
| Key Reagent | Glyoxylic acid monohydrate | Thionyl chloride |
| Solvent | Methanol | Anhydrous Dichloromethane |
| Reaction Temperature | 0-5 °C | 0 °C to Room Temperature (or 40 °C) |
| Typical Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | 70-85% | 60-80% |
Visualizing the Process
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low yield.
References
- Makino, K., et al. (1985). THE SYNTHESISI OF NOVEL2-(2-QUINOXALINYL)PYRIDAZIN-3(2H)-ONES. HETEROCYCLES, Vol.23 No.(10).
- Gao, X., et al. (1998). Synthesis of Quizalofop-p-ethyl. Pesticides, Vol. 37, No. (7).
- Makino, K., et al. (1985). A FACILE SYNTHESIS OF NOVEL TRICYCLICCOMPOUND,TETRAZOLOQUINOXALINES AND1,2,4-TRIAZOLOQUINOXALINES. HETEROCYCLES, Vol.23 No.(8).
- BenchChem. (2025). Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
- Kalambe, N. A., et al. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals.
- LaRosa, P. (2023).
- S. M. Bandaru, et al. (2018).
- Abdel-Aziem, A., et al. (2019).
- Organic Chemistry Portal. Quinoxaline synthesis.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- NIH. (2014).
- Google Patents. (2007). Method for preparing high-purity white 2-hydroxy quinoxaline crystal.
- Semantic Scholar. (2000). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents.
- PubMed. (2023).
- Request PDF. (2018). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- Pharmacophore. (2010).
- Google Patents. (2007). Prepn process of high purity 2, 6-dichloro quinoxaline.
- NIH. (2021).
- Taylor & Francis. Thionyl chloride – Knowledge and References.
- Request PDF. (2007). Reaction of hydroxymethylanthraquinones with thionyl chloride.
- PubMed Central. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines.
- ResearchGate. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
- Google Patents. (2009).
-
ResearchGate. (2018). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[7][8]oxathioles and their transformations.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents | Semantic Scholar [semanticscholar.org]
- 7. Quinoxaline, 2-(chloromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-(Chloromethyl)quinoxaline reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Chloromethyl)quinoxaline reactions. As a Senior Application Scientist, I understand that navigating the complexities of synthetic chemistry can be challenging. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding reactions involving this compound, a key building block in medicinal chemistry.[1][2] Our goal is to help you overcome common hurdles and improve your reaction conversion rates.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common reasons for low conversion rates in nucleophilic substitution reactions with this compound?
Low conversion rates can stem from several factors, often related to the stability of the starting material, the reactivity of the nucleophile, or suboptimal reaction conditions. Key areas to investigate include:
-
Inadequate Base: The choice and amount of base are critical. An inappropriate base may not sufficiently deprotonate the nucleophile or could lead to side reactions.
-
Poor Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. A suboptimal solvent can hinder the reaction.
-
Reaction Temperature: The temperature might be too low to overcome the activation energy or too high, leading to decomposition of the starting material or product.
-
Steric Hindrance: Bulky nucleophiles or substituents on the quinoxaline ring can sterically hinder the reaction.[3]
-
Degradation of this compound: This starting material can be sensitive to certain conditions, leading to its decomposition before it can react.
Troubleshooting Guides
This section provides a more detailed, question-and-answer-style approach to specific issues you may encounter during your experiments.
Issue 1: My reaction is sluggish, and the starting material is consumed very slowly.
Potential Cause 1: Insufficient Nucleophilicity
The reactivity of the nucleophile is paramount. Weakly nucleophilic compounds will react slowly with this compound.
Troubleshooting Steps:
-
Choice of Base: For nucleophiles like phenols, thiols, or secondary amines, a suitable base is required to generate the more reactive anionic form (phenoxide, thiolate, or amide).
-
For moderately acidic nucleophiles (e.g., phenols, thiols), inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often effective.[4]
-
For less acidic nucleophiles, stronger bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) may be necessary.
-
-
Solvent Effects: The choice of solvent can significantly impact nucleophilicity.
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[5]
-
-
Catalysis: In some cases, a catalyst can enhance the reaction rate.
-
For N-alkylation with less reactive amines, the addition of a catalytic amount of sodium iodide or potassium iodide can be beneficial. The iodide, being a better leaving group than chloride, can undergo an in-situ Finkelstein reaction to form the more reactive 2-(iodomethyl)quinoxaline.
-
Potential Cause 2: Poor Solubility of Reactants
If your reactants are not fully dissolved, the reaction will be slow and inefficient.
Troubleshooting Steps:
-
Solvent Screening: If you observe poor solubility, consider changing to a solvent with a different polarity. A solvent mixture might also be effective.
-
Temperature Increase: Gently warming the reaction mixture can improve solubility and increase the reaction rate. However, be mindful of potential decomposition (see Issue 3).
Issue 2: My mass spectrometry and NMR analyses show the formation of multiple products, with my desired product in low abundance.
Potential Cause 1: Side Reactions of this compound
Under certain conditions, this compound can undergo side reactions, leading to a mixture of products.
Troubleshooting Steps:
-
Hydrolysis: In the presence of water and acid or base, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.
-
Solution: Ensure your reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Elimination: If a strong, sterically hindered base is used, elimination to form a reactive quinoxaline-2-methylene intermediate could occur, which can then polymerize or react with other species in the reaction mixture.
-
Solution: Opt for a non-hindered base if elimination is suspected.
-
Potential Cause 2: Over-alkylation of the Nucleophile
For nucleophiles with multiple reactive sites, such as primary amines or certain diamines, over-alkylation can be a significant issue, leading to the formation of tertiary amines or quaternary ammonium salts.
Troubleshooting Steps:
-
Stoichiometry Control: Use a larger excess of the nucleophile to favor mono-alkylation.
-
Protecting Groups: If applicable, protect one of the reactive sites on your nucleophile to ensure mono-substitution.
-
Reaction Conditions: Lowering the reaction temperature and using a weaker base can sometimes reduce the rate of the second alkylation.
Issue 3: I am observing significant decomposition of my starting material and a low yield of the desired product.
Potential Cause: Instability of this compound
This compound can be unstable under harsh reaction conditions.
Troubleshooting Steps:
-
Temperature Control: High temperatures can lead to decomposition. Monitor your reaction temperature carefully and consider running the reaction at a lower temperature for a longer duration.
-
Base Sensitivity: Strong bases can cause decomposition. If you suspect this is the issue, try using a milder base (e.g., an organic base like triethylamine or DIPEA instead of a strong inorganic base).
-
Light Sensitivity: Some heterocyclic compounds are light-sensitive. While not widely reported for this compound, it is good practice to protect your reaction from light by wrapping the flask in aluminum foil.
Experimental Protocols & Data
To provide a practical context, here are some optimized reaction conditions for common nucleophilic substitutions with this compound.
Table 1: Recommended Starting Conditions for Nucleophilic Substitution Reactions
| Nucleophile Type | Recommended Base | Recommended Solvent | Typical Temperature (°C) |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 |
| Thiols | K₂CO₃, NaH | Ethanol, THF | 25 - 60 |
| Primary/Secondary Amines | K₂CO₃, Et₃N, DIPEA | Acetonitrile, THF | 25 - Reflux |
| Alcohols | NaH, t-BuOK | THF, Dioxane | 25 - 100 |
Protocol 1: General Procedure for the N-Alkylation of a Secondary Amine
-
To a solution of the secondary amine (1.2 equivalents) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (5 mL) dropwise.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: General Procedure for the S-Alkylation of a Thiol
-
To a solution of the thiol (1.1 equivalents) in anhydrous THF (15 mL), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[4]
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your reaction, the following workflow diagram can be used.
Caption: A workflow diagram for troubleshooting low conversion rates.
Mechanistic Considerations
The reactions of this compound with nucleophiles predominantly proceed through an Sₙ2 mechanism. The following diagram illustrates this pathway.
Sources
Stability of 2-(Chloromethyl)quinoxaline under acidic and basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2-(Chloromethyl)quinoxaline Under Acidic and Basic Conditions
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the reactivity of this versatile synthetic intermediate is crucial for experimental success. This guide is structured to provide direct answers to challenges you may face, moving beyond simple instructions to explain the underlying chemical principles governing the stability of this compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. Each issue is presented with a common symptom, its likely cause rooted in the chemistry of this compound, and a step-by-step solution.
Issue 1: Rapid Disappearance of Starting Material in Solution
-
Symptom: Upon dissolving this compound for a reaction or analysis, you observe a significant and rapid loss of the parent compound, as indicated by HPLC or TLC analysis.
-
Probable Cause: The primary culprit is often an acidic environment. The nitrogen atoms in the quinoxaline ring can be protonated in acidic media[1]. This protonation enhances the electrophilicity of the chloromethyl group, making it highly susceptible to nucleophilic attack by water or other nucleophiles present in the solvent system, leading to rapid degradation.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solvent system or reaction mixture.
-
Solvent Selection: If the medium is acidic, consider switching to a neutral, aprotic solvent such as anhydrous THF, Dioxane, or Acetonitrile.
-
Buffering: If an acidic condition is required for your reaction, use the mildest possible acid (e.g., acetic acid instead of HCl) or a buffered system to maintain a controlled pH above 4[1].
-
Temperature Control: Hydrolysis and other degradation reactions are accelerated by heat[2]. Perform your reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 2: Appearance of a More Polar, Unidentified Byproduct
-
Symptom: You observe the formation of a new, more polar spot on your TLC plate or a new peak with a shorter retention time in your reverse-phase HPLC chromatogram.
-
Probable Cause: This is the classic signature of hydrolysis. The chloromethyl group (–CH₂Cl) is being replaced by a hydroxymethyl group (–CH₂OH), forming 2-(Hydroxymethyl)quinoxaline. This occurs under both acidic and basic conditions, where water or hydroxide ions act as nucleophiles[2][3].
-
Troubleshooting Steps:
-
Characterization: Confirm the identity of the byproduct. The expected mass of the hydrolyzed product can be easily checked via LC-MS.
-
Anhydrous Conditions: To prevent hydrolysis, ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Non-Aqueous Reagents: If an acid or base is necessary, use a non-aqueous version, such as HCl in dioxane or a non-nucleophilic organic base (e.g., DBU, DIPEA) in an aprotic solvent.
-
Issue 3: Inconsistent Yields and Complex Product Mixtures
-
Symptom: Replicating a reaction involving this compound gives highly variable yields, and you often see multiple unidentified byproducts.
-
Probable Cause: The high reactivity of the chloromethyl group makes it prone to various side reactions, especially under basic conditions with nucleophilic reagents[4]. Amines, alkoxides, and even some solvents can compete with your desired reactant, leading to a mixture of products. Under harsh acidic or basic conditions, degradation of the quinoxaline ring itself can also occur[1].
-
Troubleshooting Steps:
-
Control Reactant Stoichiometry: Carefully control the stoichiometry of your nucleophile. A large excess can promote side reactions.
-
Base Selection: If a base is required, choose a non-nucleophilic base (e.g., potassium carbonate, triethylamine) over nucleophilic ones like sodium hydroxide or alkoxides, unless the alkoxide is the intended reactant[4].
-
Order of Addition: Add the this compound slowly to the solution of your nucleophile at a low temperature to control the initial reaction rate and minimize side reactions.
-
Protecting Groups: In a multi-step synthesis, consider if the chlorination step can be performed later in the sequence to avoid exposing the reactive chloromethyl group to harsh conditions[1].
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A: this compound is most stable under neutral, anhydrous conditions.
-
Acidic Conditions: The compound is highly susceptible to degradation, primarily through hydrolysis, especially in the presence of water. The rate of degradation increases significantly at lower pH and higher temperatures[1][2].
-
Basic Conditions: The compound is reactive towards nucleophilic attack. In aqueous base, it readily hydrolyzes to 2-(Hydroxymethyl)quinoxaline[3]. It will also react with other nucleophiles like amines and alkoxides[4].
-
Neutral Conditions: In neutral, aprotic solvents, the compound is relatively stable, making these the preferred conditions for storage in solution and for many reactions.
Q2: What is the primary degradation pathway under acidic and basic conditions?
A: The primary degradation pathway is the nucleophilic substitution of the chloride ion. The benzylic-like position of the chloromethyl group, activated by the electron-withdrawing quinoxaline ring, makes it a good leaving group.
-
Under acidic conditions: Water acts as the nucleophile, attacking the protonated quinoxaline species to yield 2-(Hydroxymethyl)quinoxaline and HCl.
-
Under basic conditions: The hydroxide ion (OH⁻) is a more potent nucleophile and readily attacks the carbon of the chloromethyl group, displacing the chloride to form 2-(Hydroxymethyl)quinoxaline and a salt (e.g., NaCl).
Hydrolysis Mechanism of this compound
Caption: Primary hydrolysis pathway under acidic and basic conditions.
Q3: How can I monitor the stability of this compound in my experiments?
A: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method[2]. A properly developed HPLC method should be able to separate the parent this compound from its potential degradation products, primarily 2-(Hydroxymethyl)quinoxaline, and any other impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring.
Q4: What are the recommended long-term storage conditions?
A: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Avoid storing it in solution for extended periods.
Protocols for Stability Assessment
To quantitatively assess stability and identify potential degradants, a forced degradation study is the industry-standard approach.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stress solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Solution): Use the stock solution. Incubate at 60°C.
-
Thermal Degradation (Solid): Store a solid sample of the compound in an oven at 80°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. For the solid sample, test at 24 and 48 hours.
-
Sample Quenching:
-
For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.
Table 1: Expected Outcome of Forced Degradation Study
| Stress Condition | Expected Stability | Primary Degradant |
| 0.1 M HCl, 60°C | Low | 2-(Hydroxymethyl)quinoxaline |
| 0.1 M NaOH, 60°C | Very Low | 2-(Hydroxymethyl)quinoxaline |
| 3% H₂O₂, RT | Moderate to High | Potential N-oxides |
| Heat (60°C, solution) | Moderate | 2-(Hydroxymethyl)quinoxaline (if water present) |
| Heat (80°C, solid) | High | Minimal degradation expected |
References
- BenchChem Technical Support. (n.d.). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
-
Inagaki, M., et al. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin, 61(4), 438-44. Available from: [Link]
- BenchChem Technical Support. (n.d.). Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.
-
Farghaly, T. A., et al. (2013). Synthesis and Chemical Behavior of 2-Chloro-3-(2''-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Journal of the Chinese Chemical Society, 60(7), 715-723. Available from: [Link]
- BenchChem Technical Support. (n.d.). An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context.
- Saeed, A., et al. (2019). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, 16(7), 946-973.
-
Wang, M., et al. (2011). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Journal of Medicinal Chemistry, 54(21), 7543-7553. Available from: [Link]
-
El-Emary, T. I., & El-Dean, A. M. K. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. Journal of Solution Chemistry, 40, 1264-1277. Available from: [Link]
- Ait lahad, B., et al. (2019). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 11(5), 1-21.
-
Reddy, B. V. S., et al. (2020). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry, 44(30), 12845-12849. Available from: [Link]
-
Siddiqui, H. L., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available from: [Link]
- Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 930-958.
-
Siddiqui, H. L., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. Available from: [Link]
-
Rybicka, A., et al. (2012). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 10(4), 737-744. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Summary for CID 9269. Retrieved from: [Link]
Sources
Preventing dimerization of 2-(Chloromethyl)quinoxaline during reactions
<Technical Support Center: 2-(Chloromethyl)quinoxaline >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with using this highly reactive intermediate. As a Senior Application Scientist, my goal is to explain not just the "how" but the critical "why" behind these experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a significant amount of an unwanted, high-molecular-weight byproduct. What is it and why is it forming?
A1: You are likely observing the formation of the dimer, 1,2-bis(quinoxalin-2-yl)ethane . This occurs when one molecule of this compound acts as an electrophile and another (often facilitated by a base) acts as a nucleophile, leading to self-condensation.
The primary cause is the high reactivity of the chloromethyl group. The electron-withdrawing nature of the quinoxaline ring makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. If the intended nucleophile in your reaction is weak, sterically hindered, or present in low concentration, the this compound can react with itself, leading to dimerization. This side reaction is particularly prevalent under harsh conditions, such as high temperatures or the use of strong, non-hindered bases.
Caption: Dimerization via SN2 self-condensation.
Q2: How can I strategically select my reaction conditions to minimize or eliminate dimer formation?
A2: Preventing dimerization requires carefully tuning your reaction conditions to favor the desired nucleophilic substitution over self-condensation. The key is to control the relative rates of the two competing reactions. Here are the four most critical parameters to consider:
-
Base Selection: The choice of base is paramount. Strong, small bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can deprotonate the intended nucleophile but may also promote self-condensation.
-
Expert Insight: Opt for a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . These bases are too bulky to attack the chloromethyl group but are effective at deprotonating a wide range of N-H, O-H, and S-H nucleophiles.
-
-
Temperature Control: Higher temperatures accelerate most reactions, but they often accelerate side reactions like dimerization disproportionately.
-
Expert Insight: Begin your reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This minimizes the initial rate of dimerization while still allowing the desired reaction to proceed to completion over time.
-
-
Concentration and Addition Rate (High Dilution Principle): Dimerization is a bimolecular reaction, meaning its rate is proportional to the square of the this compound concentration. The desired reaction is typically first order in this compound.
-
Expert Insight: Employ high dilution conditions. Instead of adding all reagents at once, use a syringe pump to slowly add a solution of this compound to a solution containing your nucleophile and base. This keeps the instantaneous concentration of the electrophile low, dramatically favoring the reaction with the nucleophile present in excess.
-
-
Solvent Choice: The solvent affects the solubility of reagents and the nucleophilicity of the reacting species.
-
Expert Insight: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are generally good choices. They effectively dissolve the reagents and support SN2 reaction pathways.
-
Troubleshooting Guide
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| High Dimer Yield (>20%) | Reaction conditions are too harsh or the nucleophile is too weak/hindered. | 1. Switch to a hindered base: Replace K₂CO₃/NaH with DIPEA or DBU. 2. Lower the temperature: Start at 0 °C. 3. Use slow addition: Add the electrophile over 1-2 hours via syringe pump. |
| Reaction is sluggish and still forms dimer | Poor solubility of the nucleophile or base, leading to low effective concentration of the active nucleophile. | 1. Employ Phase-Transfer Catalysis (PTC): For reactions with inorganic bases (e.g., K₂CO₃) and poor mutual solubility, add a catalyst like Tetrabutylammonium Bromide (TBAB) or a crown ether[1]. The PTC transports the nucleophilic anion into the organic phase where the reaction occurs, increasing the rate of the desired reaction without needing high temperatures[2]. |
| TLC/LCMS shows multiple unidentified spots | Potential for side reactions beyond dimerization, such as reaction with the solvent (e.g., DMF). | 1. Screen alternative solvents: Consider Acetonitrile or THF. 2. Re-evaluate base compatibility: Ensure the base is not reacting with the solvent or starting materials. |
| Desired product forms, but yield is low | Incomplete reaction or product degradation. | 1. Increase reaction time: Monitor by TLC/LCMS until starting material is consumed. 2. Use a slight excess of the nucleophile (1.1-1.2 equivalents) to outcompete any self-condensation. |
Validated Protocols
Protocol 1: General N-Alkylation of an Amine (Dimer-Suppression Conditions)
This protocol is optimized for the reaction of this compound with a primary or secondary amine, a common step in the synthesis of pharmacologically active molecules.[3][4]
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous Acetonitrile (to make a 0.1 M solution based on the amine).
-
Add diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous Acetonitrile.
-
Using a syringe pump, add the this compound solution to the stirred amine solution over a period of 2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired product.
Caption: Workflow for Dimer-Suppressed N-Alkylation.
Protocol 2: O-Alkylation of a Phenol using Phase-Transfer Catalysis (PTC)
This protocol is ideal for reacting phenols, where an inorganic base is often preferred but can lead to heterogeneity and dimerization. The phase-transfer catalyst facilitates the reaction in a biphasic system.[1][5][6]
Step-by-Step Methodology:
-
To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and Tetrabutylammonium Bromide (TBAB, 0.1 eq).
-
Add Toluene as the solvent (to make a 0.2 M solution based on the phenol).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir vigorously for 4-8 hours. The vigorous stirring is crucial for maximizing the interfacial area between the phases.[7]
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Comparative Data Summary
The following table summarizes typical outcomes when reacting a generic amine nucleophile with this compound under different conditions, illustrating the impact of strategic choices on product distribution.
| Condition ID | Base | Temperature | Addition Method | Typical Product Yield | Typical Dimer Yield |
| A (Harsh) | K₂CO₃ | 80 °C | All at once | 30-40% | 50-60% |
| B (Improved) | K₂CO₃ | 25 °C | All at once | 60-70% | 20-30% |
| C (Optimized) | DIPEA | 0 °C → RT | Slow Addition | >90% | <5% |
| D (PTC) | K₂CO₃ / TBAB | 60 °C | All at once | 85-95% | <10% |
References
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
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Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
N,N′-Bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine. PubMed Central. Available at: [Link]
-
N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington Tacoma Digital Commons. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]
-
Synthesis of bis((quinoxalin-2-yl)phenoxy)alkane derivatives. Semantic Scholar. Available at: [Link]
-
Controlling the Outcome of an N-Alkylation Reaction by Using N-Oxide Functional Groups. ResearchGate. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]
-
Base-mediated denitrative C3-alkylation of quinoxaline derivatives. RSC Publishing. Available at: [Link]
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Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. PubMed. Available at: [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health. Available at: [Link]
-
Phase-transfer catalysis in analytical chemistry. ResearchGate. Available at: [Link]
-
Chloromethylation Catalyzed by Quat Salts. PTC Organics, Inc. Available at: [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health. Available at: [Link]
-
Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. Available at: [Link]
-
What Is Phase Transfer Catalysis? - Chemistry For Everyone. YouTube. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. Available at: [Link]
-
Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. PubMed. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. ResearchGate. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]
-
Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. ResearchGate. Available at: [Link]
-
Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PubMed Central. Available at: [Link]
-
Pyrrolo[1,2-a]quinoxalines: novel synthesis via annulation of 2-alkylquinoxalines. PubMed. Available at: [Link]
-
Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I2-DMSO system. PubMed. Available at: [Link]
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Technical Support Center: Catalyst Selection for Functionalizing 2-(Chloromethyl)quinoxaline
Introduction: The Versatility of the 2-(Chloromethyl)quinoxaline Scaffold
Welcome to the technical support center for the functionalization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile heterocyclic building block. The quinoxaline core is a privileged scaffold found in numerous biologically active compounds, and the 2-(chloromethyl) group provides a reactive handle for introducing molecular diversity.[1][2]
However, the unique reactivity of this starting material—possessing a benzylic-like chloride adjacent to a π-deficient heteroaromatic system—presents specific challenges and opportunities in catalyst selection. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to ensure the success of your synthetic campaigns.
Key Scientific Consideration: Understanding the Reactivity of this compound
Before selecting a catalyst, it is crucial to recognize that the C-Cl bond in this compound is not a typical aryl chloride . It is a benzylic-type halide. This has profound implications for its reactivity:
-
Enhanced Reactivity: The C-Cl bond is significantly more susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0) or Ni(0)) compared to a standard aryl chloride. This often allows for milder reaction conditions.
-
Alternative Pathways: It is also more prone to classical nucleophilic substitution (SN2 or SNAr-type) pathways, which can compete with the desired catalytic cycle, especially with strong nucleophiles or certain bases.
-
Catalyst Choice: While palladium is the workhorse for many cross-couplings, nickel-based catalysts, known for their ability to activate less reactive bonds, can also be highly effective and sometimes offer complementary reactivity.[3][4]
This guide will focus on transition-metal-catalyzed cross-coupling reactions, which provide a controlled and highly versatile method for C-C and C-X bond formation.
Catalyst & Ligand Selection Workflow
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.).
-
Atmosphere Exchange: Cap the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol provides a general method for coupling this compound with a primary or secondary amine.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Atmosphere and Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Nucleophile Addition: Add the amine (1.2 equiv.) via syringe. If the amine is a solid, it should be added in step 2.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 6-24 hours. [1]6. Monitoring & Work-up: Follow steps 6-7 from the Suzuki protocol.
-
Purification: Purify the crude product by column chromatography. Note that basic alumina may be required if the amine product is sensitive to silica gel.
References
-
Lv Y., Luo J., Lin M., Yue H., Dai B., He L. (2021). A visible-light photoredox-catalyzed four-component reaction for the construction of sulfone-containing quinoxalin-2(1H)-ones. Advanced Synthesis & Catalysis, 363, 5122–5128. [Link]
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Mąkosza, M., & Wojciechowski, K. (2004). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 2(1), 58-64. [Link]
-
Li, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5085. [Link]
-
Weix, D. J. (2015). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin-Madison. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]
-
Beller, M., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15. [Link]
-
He, Z., et al. (2014). Synthesis of Highly Functionalized Polycyclic Quinoxaline Derivatives Using Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 53(52), 14451–14455. [Link]
-
Laru, S., et al. (2025). C–H Functionalization of Quinoxalines. Synlett, 36, 808–816. [Link]
-
Behera, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(43), 26786-26809. [Link]
-
Mondal, K., Ghosh, S., & Hajra, A. (2022). Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines. Organic & Biomolecular Chemistry, 20(37), 7361-7376. [Link]
-
Biscoe, M. R., et al. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines. The Journal of Organic Chemistry, 80(12), 6425-6444. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Al-Tel, T. H., et al. (2014). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 4(108), 63059-63067. [Link]
-
Abdel-Rahman, A. A.-H. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research, 26(2), 107-13. [Link]
-
Siyo, B. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kumar, A., & Singh, R. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Siyo, B., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]
-
Tobisu, M., & Chatani, N. (2016). Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C-O Bond Activation. Accounts of Chemical Research, 49(9), 1735-1745. [Link]
-
Various Authors. (2025). Photo-/electrocatalytic functionalization of quinoxalin-2(1H)-ones. ResearchGate. [Link]
-
Gabbaï, F. P., et al. (2017). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate. [Link]
-
Khanye, S. D., et al. (2012). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 17(10), 11866-11881. [Link]
-
Mondal, K., Ghosh, S., & Hajra, A. (2022). Transition-metal-catalyzed ortho C-H functionalization of 2-arylquinoxalines. Organic & Biomolecular Chemistry, 20(37), 7361-7376. [Link]
-
Yakaiah, C., et al. (2016). Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. ResearchGate. [Link]
-
Jana, A., et al. (2021). Direct functionalization of quinoxalin-2(1H)-one with alkanes: C(sp2)–H/C(sp3)–H cross coupling in transition metal-free mode. Organic & Biomolecular Chemistry, 19(36), 7855-7860. [Link]
-
Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Wang, Y., et al. (2021). Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology, 11(1), 107-112. [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 15(4), 743–750. [Link]
-
Oshima, K., et al. (2007). Nickel‐Catalyzed Selective Cross‐Coupling of Chlorosilanes with Organoaluminum Reagents. Angewandte Chemie International Edition, 46(27), 5162-5164. [Link]
-
Gianatassio, R., et al. (2025). Development of intra- and intermolecular nickel-catalyzed cross-electrophile coupling cascade reactions for the synthesis of carbocycles. American Chemical Society. [Link]
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Managing temperature control in large-scale 2-(Chloromethyl)quinoxaline synthesis
Technical Support Center: 2-(Chloromethyl)quinoxaline Synthesis
A Senior Application Scientist's Guide to Thermal Management
The synthesis of this compound, typically involving the condensation of an o-phenylenediamine derivative with a chloroacetylating agent, is a cornerstone reaction for accessing a wide range of bioactive molecules. However, this reaction is notoriously exothermic and presents significant challenges in temperature control, especially during scale-up. Inadequate thermal management can lead to dangerous thermal runaways, reduced product yield, and an unfavorable impurity profile.
This guide provides field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals to safely and efficiently manage the thermal demands of this critical synthesis.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during the synthesis, providing explanations for the root causes and actionable solutions.
Q1: We observed a sudden, uncontrolled temperature spike (an exotherm) immediately after starting the addition of the chlorinating agent (e.g., chloroacetyl chloride). What is happening, and what is our immediate course of action?
A1: You are likely experiencing the onset of a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal by your cooling system.[1][2] The reaction between the amine groups of o-phenylenediamine and the highly reactive chloroacetyl chloride is rapid and highly exothermic.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the chlorinating agent. This is the most critical first step to stop feeding the exothermic reaction.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. If you have an external cooling bath, ensure it is at its lowest set point.
-
Emergency Quenching (if necessary and planned for): If the temperature continues to rise uncontrollably toward the solvent's boiling point or a known decomposition temperature, and you have a pre-validated quenching protocol, execute it. This may involve adding a cold, inert solvent or a specific quenching agent.
-
-
Root Cause Analysis & Prevention:
-
Addition Rate: The chlorinating agent was likely added too quickly, overwhelming the heat removal capacity of the reactor.[1]
-
Initial Temperature: The starting temperature of the reaction mass may have been too high, leading to an accelerated reaction rate from the very beginning.
-
Cooling Inefficiency: Your cooling system may be undersized for the scale of the reaction, or there might be an issue with the heat transfer fluid flow rate or temperature. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.[3][4]
-
Q2: Our temperature probes are showing inconsistent readings across the reactor, with one area significantly hotter than the others. How do we address these localized "hot spots"?
A2: Hot spots are a classic sign of poor mixing and are extremely dangerous as they can initiate a thermal runaway in one part of the reactor even if the average temperature appears stable.[2]
-
Immediate Actions:
-
Verify Agitation: Check that your stirrer is functioning correctly and at the appropriate speed.
-
Reduce Addition Rate: Temporarily slow down the reagent addition to reduce the localized heat being generated.
-
-
Root Cause Analysis & Prevention:
-
Inadequate Stirring: The stirrer speed may be too low, or the impeller design (e.g., anchor vs. pitched-blade turbine) may be inappropriate for the viscosity and geometry of your reactor, leading to poor bulk mixing.[2]
-
Reagent Introduction Point: Ensure the reagent is added to a point in the reactor where it is rapidly dispersed into the bulk mixture, ideally near the impeller. Avoid adding it directly against the reactor wall where it can stream down without mixing.
-
Reactor Baffles: For larger reactors, baffles are essential to disrupt vortex formation and promote top-to-bottom mixing, ensuring better temperature homogeneity.
-
Q3: The reaction is proceeding very slowly with incomplete conversion, even after the full addition of the chlorinating agent. Is it safe to increase the temperature to push it to completion?
A3: Cautiously increasing the temperature may be an option, but it must be done with a thorough understanding of the reaction's thermal profile. A sluggish reaction could indicate an accumulation of unreacted reagents, which poses a significant risk.[5] If this accumulated reagent suddenly begins to react, it could lead to a violent and delayed thermal runaway.
-
Recommended Actions:
-
Perform Calorimetry: Before attempting this on a large scale, use a reaction calorimeter (like an RC1) on a small scale to determine the remaining reaction potential.[2] This will tell you how much heat would be released if the remaining reagents were to react completely, allowing you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR).
-
Incremental Temperature Increase: If the calorimetry data suggests it is safe, increase the temperature in small, controlled increments (e.g., 2-5 °C), allowing the system to stabilize at each step while closely monitoring the temperature and cooling system output.
-
Consider Catalyst or Solvent Effects: Investigate if the issue is related to catalyst activity (if used) or the solvent system rather than just temperature. Some protocols use mild acid catalysts to facilitate the reaction at lower temperatures.[6][7]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for this synthesis, and why is it so critical?
A: The optimal temperature is a delicate balance between reaction kinetics and safety. While no single temperature fits all protocols (as it depends on solvent, concentration, and specific reagents), many lab-scale procedures are conducted at low temperatures, often starting between 0 °C and 10 °C , especially during the addition phase. The criticality lies in preventing side reactions and, most importantly, avoiding the onset of thermal runaway. Higher temperatures can lead to the formation of unwanted byproducts and decomposition, while too low a temperature can lead to reagent accumulation.[5]
Q: What are the primary safety hazards associated with poor temperature control in this process?
A: The main hazard is a thermal runaway , which can lead to a rapid increase in temperature and pressure inside the reactor.[3] This can cause:
-
Reactor Over-Pressurization: The rapid heating can boil the solvent, and the reaction itself may produce gaseous byproducts (like HCl), leading to a pressure buildup that can exceed the reactor's limits, causing a rupture or explosion.
-
Release of Toxic Materials: A loss of containment would release corrosive and toxic materials like chloroacetyl chloride and HCl gas.
-
Secondary Decompositions: At elevated temperatures, the desired product or intermediates can undergo further, often more energetic, decomposition reactions, exacerbating the initial event.[4]
Q: How do temperature control challenges change when scaling up from a 1L lab reactor to a 100L production vessel?
A: The primary challenge during scale-up is the dramatic decrease in the surface-area-to-volume ratio .[3][4]
-
A 100L reactor has much less surface area available for cooling relative to its volume compared to a 1L flask. This means heat dissipates much more slowly.
-
Mixing also becomes more complex, increasing the risk of hot spots if the agitation system is not scaled appropriately.[2]
-
Consequently, process parameters that were safe in the lab (e.g., a 30-minute addition time) could be catastrophic at scale. The addition time must be significantly lengthened, and the cooling system must be much more robust.[1] Pilot-scale testing and thorough process safety reviews are essential before attempting a large-scale reaction.[2]
Data & Protocols
Table 1: Critical Process Parameters for Temperature Control
| Parameter | Laboratory Scale (1L) | Pilot Scale (100L) | Rationale & Key Considerations |
| Initial Temperature | 0 - 5 °C | -5 - 0 °C | A lower starting point provides a larger safety margin to absorb the initial exotherm. |
| Reagent Addition Time | 30 - 60 minutes | 4 - 8 hours | Must be extended significantly to match the reduced heat removal capability of the larger vessel.[1] |
| Agitator Speed | 200 - 400 RPM | 80 - 150 RPM (Vessel Dependent) | Must be sufficient to ensure rapid homogenization and prevent hot spots. Tip speed is a more scalable parameter than RPM. |
| Cooling System | Ice/Salt Bath or Lab Chiller | Jacketed Reactor with Thermal Control Unit (TCU) | A TCU provides precise, automated control over heating and cooling, which is essential for large-scale safety. |
| ΔT Monitoring | Recommended | Critical | Monitor the temperature difference (ΔT) between the reactor contents and the cooling jacket. A rising ΔT indicates the reaction is generating heat faster than it can be removed. |
Benchmark Protocol: Temperature-Controlled Synthesis in a 50L Reactor
Disclaimer: This is an illustrative protocol and must be adapted and validated for your specific equipment and safety procedures.
-
Vessel Preparation: Ensure the 50L jacketed glass reactor is clean, dry, and has been pressure tested. Calibrate all temperature probes.
-
Charge & Cool: Charge the reactor with o-phenylenediamine and the chosen solvent (e.g., acetonitrile). Begin agitation and cool the vessel contents to an internal temperature of 0 °C using the thermal control unit.
-
Reagent Preparation: In a separate, suitable container, prepare the solution of chloroacetyl chloride.
-
Controlled Addition: Begin the slow, subsurface addition of the chloroacetyl chloride solution via a dosing pump. Set the initial addition rate to target a 6-hour addition time .
-
Temperature Monitoring: Continuously monitor the internal temperature and the jacket temperature. The internal temperature should not be allowed to rise above 10 °C during the addition phase. If the temperature approaches this limit, immediately stop the addition until the temperature is brought back under control.
-
Reaction & Hold: Once the addition is complete, maintain the reaction temperature at 10 °C for 1-2 hours to ensure complete conversion.
-
Work-up: Proceed with the planned quenching and work-up procedure only after confirming the reaction is complete and thermally stable.
Process Logic Visualization
The following diagram illustrates the causal relationships in managing the thermal hazards of this synthesis.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. amarequip.com [amarequip.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mtieat.org [mtieat.org]
Technical Support Center: Characterization of Impurities from 2-(Chloromethyl)quinoxaline Synthesis
Welcome to the technical support center for the synthesis and characterization of 2-(Chloromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate, the purity of this compound is paramount. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you identify, understand, and mitigate common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route, reaction conditions, and reagents used. However, based on the common method of chlorinating 2-methylquinoxaline, several classes of impurities are consistently observed:
-
Unreacted Starting Material: Residual 2-methylquinoxaline is a common impurity resulting from an incomplete reaction.
-
Hydrolysis Product: 2-(Hydroxymethyl)quinoxaline is frequently formed due to the presence of trace moisture during the reaction or aqueous work-up. The chloromethyl group is susceptible to nucleophilic substitution by water.[1][2]
-
Over-chlorination Products: Formation of 2-(Dichloromethyl)quinoxaline and, to a lesser extent, 2-(Trichloromethyl)quinoxaline can occur if the stoichiometry of the chlorinating agent is not carefully controlled or if reaction conditions are too harsh.
-
Dimerization/Oligomerization Products: As a reactive alkyl halide, this compound can undergo self-condensation, especially in the presence of base or elevated temperatures, leading to higher molecular weight impurities.
-
Ring-Halogenated Isomers: Although less common with side-chain specific chlorination methods, chlorination on the benzene or pyrazine ring is a potential side reaction.[3]
Q2: My reaction is complete according to TLC, but the final product purity by HPLC is low. What are the likely causes?
A2: This is a common issue. While TLC is excellent for monitoring the disappearance of starting material, it may not have sufficient resolution to separate the desired product from closely related impurities. The likely culprits for low HPLC purity are:
-
Co-eluting Impurities: The hydrolysis product, 2-(Hydroxymethyl)quinoxaline, or over-chlorinated species might have similar polarities and co-elute with your product on the TLC plate. HPLC, with its superior resolving power, can distinguish these.
-
Degradation During Work-up or Purification: The product can degrade during aqueous work-up (hydrolysis) or on silica gel chromatography if the column is not properly neutralized or if the elution takes too long.
-
Formation of Non-UV Active Impurities: Some side-reactions might produce oligomers or baseline impurities that are not easily visualized by a standard UV lamp on a TLC plate but are detected by a more sensitive HPLC detector.
Q3: How can I minimize the formation of the hydrolysis byproduct, 2-(Hydroxymethyl)quinoxaline?
A3: Preventing the formation of 2-(Hydroxymethyl)quinoxaline hinges on rigorous exclusion of water.
-
Anhydrous Reagents and Solvents: Ensure all solvents are freshly distilled from an appropriate drying agent. Reagents should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Non-Aqueous Work-up: If possible, opt for a non-aqueous work-up. This could involve filtering the reaction mixture and directly concentrating it, followed by purification via recrystallization or dry-loading onto a silica gel column.
Q4: What is the best way to store purified this compound to prevent degradation?
A4: this compound is a reactive compound. For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (e.g., -20°C). Storing it in a desiccator can also help prevent hydrolysis from ambient moisture.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental observations and provides a logical path to identify and resolve the underlying issue.
| Problem / Observation | Plausible Cause(s) | Recommended Action(s) & Explanation |
| An unexpected, more polar spot (lower Rf) is observed on the analytical TLC plate. | Hydrolysis Product: 2-(Hydroxymethyl)quinoxaline is more polar than the chloromethyl analog due to the hydroxyl group. | 1. Co-spotting: Spot your crude product, pure starting material, and a co-spot on the same TLC plate. The new spot's distinct Rf will confirm it's not starting material. 2. LC-MS Analysis: Analyze the crude mixture by LC-MS. Look for a mass peak corresponding to [M-Cl+OH] (Product Mass - 35.5 + 17). 3. Prevention: See FAQ Q3 for strategies to minimize water in your reaction. |
| Mass spectrometry of the crude product shows peaks at M+34 and/or M+68 relative to the expected product mass. | Over-chlorination: These mass shifts correspond to the replacement of one hydrogen with a chlorine atom (+34 Da) or two hydrogens with two chlorines (+68 Da). | 1. Check Isotopic Pattern: Confirm the presence of additional chlorine atoms by examining the isotopic distribution. Each additional chlorine will add to the complexity of the M, M+2, M+4 pattern. 2. Adjust Stoichiometry: Carefully reduce the molar equivalents of your chlorinating agent (e.g., NCS, SO₂Cl₂). 3. Control Reaction Conditions: Lower the reaction temperature and monitor the reaction progress closely to stop it as soon as the starting material is consumed. |
| The ¹H NMR spectrum shows an additional singlet between δ 4.7-4.8 ppm, slightly upfield from the product's -CH₂Cl peak (typically δ ~4.9 ppm). | Hydrolysis Product: The -CH₂OH protons of 2-(Hydroxymethyl)quinoxaline are deshielded but less so than the -CH₂Cl protons. | 1. D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -OH proton should disappear, and the -CH₂OH peak may sharpen. 2. Integration: Compare the integral of this new peak to your product peak to quantify the level of this impurity. |
| The reaction mixture turns dark brown or black, and the isolated yield is very low. | Decomposition/Polymerization: This suggests uncontrolled side reactions. The product can act as both an electrophile and a nucleophile (via the quinoxaline nitrogen), leading to polymerization. | 1. Temperature Control: Ensure your reaction temperature is stable and not exceeding the optimal value. Use an ice bath if the reaction is highly exothermic. 2. Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions like polymerization. 3. Avoid Strong Base: If the work-up involves a base, use a mild, non-nucleophilic base (e.g., saturated NaHCO₃) and keep the contact time to a minimum. |
Visualized Workflows and Mechanisms
Impurity Identification Workflow
The following diagram outlines a systematic approach to identifying an unknown impurity detected during routine analysis.
Caption: A logical workflow for the identification and structural confirmation of unknown impurities.
Key Impurity Formation Pathways
This diagram illustrates the primary reaction pathways leading to the formation of common impurities from the 2-methylquinoxaline starting material.
Caption: Reaction pathways for the formation of key impurities during this compound synthesis.
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating and identifying common impurities. Method optimization will be required based on the specific impurities present.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude or purified product into a 2 mL HPLC vial.
-
Dissolve the sample in 1 mL of acetonitrile/water (50:50 v/v). Vortex to ensure complete dissolution.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 254 nm and 320 nm.
-
MS Detector: ESI in positive ion mode, scanning a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Identify the peak for this compound (Expected m/z = 179.04 [M+H]⁺ for C₉H₇ClN₂). Note the characteristic ~3:1 isotopic pattern for the single chlorine atom.
-
Search for the expected masses of impurities:
-
2-methylquinoxaline: m/z 145.08 [M+H]⁺
-
2-(Hydroxymethyl)quinoxaline: m/z 161.07 [M+H]⁺
-
2-(Dichloromethyl)quinoxaline: m/z 213.00 [M+H]⁺ (look for a complex isotopic pattern for two chlorines).
-
-
Protocol 2: Isolation and Characterization of an Unknown Impurity
This workflow is for when a significant, unknown impurity is detected.
-
Isolation:
-
Develop a preparative HPLC method or perform careful flash column chromatography to isolate the impurity of interest. Use the analytical HPLC method to guide fraction collection.
-
Combine pure fractions (as determined by analytical HPLC) and remove the solvent under reduced pressure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Submit the isolated impurity for HRMS analysis (e.g., via ESI-TOF or Orbitrap).
-
This will provide a highly accurate mass, allowing you to determine the elemental formula and confirm or refute hypotheses from low-resolution MS.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of the isolated impurity (~2-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
Elucidate the structure by analyzing chemical shifts, coupling constants, and correlations. This is the definitive step for structural confirmation.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the isolated impurity. This can quickly confirm the presence or absence of key functional groups, such as an -OH stretch (~3300 cm⁻¹) for a hydrolysis product or a C=O stretch if unexpected oxidation has occurred.
-
References
-
Guzmán, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering. Retrieved from [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]
-
Birajdar, M. J., et al. (2022). Synthesis, Chemical Characterization and Evaluation of Antimicrobial Activity of Some Novel Quinoxalines. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Retrieved from [Link]
-
Francis, J., et al. (1957). 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. Biochemical Journal, 66(1), 14P. Retrieved from [Link]
- U.S. Patent No. 4,511,717. (1985). 2-Hydroxymethyl-quinoxaline-1,4-dioxide derivatives, a process for preparing same and compositions containing same. Google Patents.
-
Gao, H., et al. (2022). Computation-Guided Placement of Nonfullerene Acceptor Core Halogenation for High-Performance Organic Solar Cells. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4511717A - 2-Hydroxymethyl-quinoxaline-1,4-dioxide derivatives, a process for preparing same and compositions containing same - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Chloromethyl)quinoxaline and 2-(Bromomethyl)quinoxaline in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Key to the synthesis of diverse quinoxaline derivatives are versatile building blocks such as 2-(halomethyl)quinoxalines. Among these, the chloro and bromo derivatives are the most common, serving as electrophilic partners in nucleophilic substitution reactions. The choice between 2-(chloromethyl)quinoxaline and 2-(bromomethyl)quinoxaline can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental evidence, to aid researchers in making informed decisions for their synthetic endeavors.
Theoretical Framework: Predicting Reactivity
The difference in reactivity between this compound and its bromo- counterpart is primarily governed by two key factors inherent to the carbon-halogen bond: bond strength and leaving group ability .
The Critical Role of the Leaving Group
In a nucleophilic substitution reaction (typically SN2 for these primary benzylic-like halides), the rate-determining step involves the attack of a nucleophile and the departure of the halide ion. The facility of this departure is termed "leaving group ability." A good leaving group is a species that is stable on its own (i.e., with the electron pair from the broken bond).[3]
The stability of the halide anion is inversely correlated with its basicity.[3][4] Weaker bases are better leaving groups because they have a lower tendency to share their electron pair.[3][5][6] When descending the halogen group in the periodic table, the anionic radius increases, and basicity decreases. This results in the following established order of leaving group ability for halides:
Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻), which predicts that 2-(bromomethyl)quinoxaline will react faster than this compound under identical conditions.
Carbon-Halogen Bond Strength
The second factor is the strength of the bond being broken. The bond dissociation energy (BDE) is the energy required to homolytically cleave a bond. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | 327 - 346[7][8] |
| C-Br | 285 - 290[7][8] |
The lower BDE of the C-Br bond means that less energy is required to break it, contributing to a lower activation energy for the substitution reaction.[9] This reinforces the prediction that the bromo derivative will be the more reactive of the two.
Comparative Reactivity: Experimental Insights
While direct kinetic studies comparing this compound and 2-(bromomethyl)quinoxaline are not abundant in the literature, the vast body of synthetic work involving analogous structures consistently demonstrates the superior reactivity of alkyl bromides over alkyl chlorides in nucleophilic substitution reactions. For instance, the synthesis of quinoxaline derivatives often employs phenacyl bromides for efficient condensation reactions with o-phenylenediamines, highlighting the utility of the bromo- functionality.[1][10]
The enhanced reactivity of the bromo derivative allows for:
-
Milder Reaction Conditions: Reactions can often be performed at lower temperatures.
-
Shorter Reaction Times: Reactions typically proceed to completion more quickly.
-
Use of Weaker Nucleophiles: The better leaving group ability of bromide facilitates reactions with nucleophiles that might be too weak to displace a chloride efficiently.
-
Higher Yields: Faster, cleaner reactions often translate to higher isolated yields of the desired product.
Table 1: Expected Performance Comparison in Nucleophilic Substitution
| Parameter | This compound | 2-(Bromomethyl)quinoxaline | Rationale |
| Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride.[3][4] |
| Required Temperature | Higher | Lower | The C-Br bond is weaker and requires less energy to break.[7][9] |
| Typical Yield | Good to Very Good | Very Good to Excellent | Faster and cleaner reaction profile often minimizes side products. |
| Suitability | Cost-effective option for robust nucleophiles and when slower, controlled reactivity is needed. | Ideal for time-sensitive syntheses, reactions with weak nucleophiles, or maximizing yield. | Economic vs. Reactivity trade-off. |
Strategic Recommendations for Synthesis
Choose 2-(bromomethyl)quinoxaline when:
-
Speed is critical: You need to complete a synthetic sequence quickly.
-
Your nucleophile is weak: For example, hindered amines, certain phenols, or carboxylates.
-
Maximizing yield is the primary goal: To make the most of a precious substrate.
-
Mild conditions are required: To avoid decomposition of sensitive functional groups elsewhere in the molecule.
Choose this compound when:
-
Cost is a major consideration: Chloro derivatives are often less expensive to produce.
-
The nucleophile is strong and reactive: A highly reactive nucleophile (e.g., a thiolate or an alkoxide) will displace the chloride effectively, albeit requiring more forcing conditions (higher temperature, longer time).
-
Controlling reactivity is necessary: In cases where over-alkylation or side reactions are a concern, the lower reactivity of the chloride can be advantageous.
Experimental Protocols: A Representative N-Alkylation
Here, we provide a detailed, self-validating protocol for the N-alkylation of a model primary amine, 4-methoxyaniline, to illustrate the practical differences in using the two reagents.
Protocol: Synthesis of N-(quinoxalin-2-ylmethyl)-4-methoxyaniline
Materials:
-
This compound or 2-(Bromomethyl)quinoxaline
-
4-Methoxyaniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc) & Hexanes for chromatography
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash chromatography system
-
NMR Spectrometer and Mass Spectrometer for characterization
Methodology A: Using 2-(Bromomethyl)quinoxaline (Higher Reactivity)
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-methoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (20 mL). Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Add a solution of 2-(bromomethyl)quinoxaline (1.0 eq) in anhydrous acetonitrile (10 mL) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 50°C and stir.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC every 30 minutes (Eluent: 30% EtOAc in Hexanes). The disappearance of the starting 2-(bromomethyl)quinoxaline spot and the appearance of a new, higher-Rf product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product.
Methodology B: Using this compound (Lower Reactivity)
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-methoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (20 mL). Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (~82°C).
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC every 2 hours (Eluent: 30% EtOAc in Hexanes). The reaction is typically complete within 8-16 hours. A higher temperature and significantly longer reaction time are required compared to the bromo- derivative.
-
Workup: Follow the same workup procedure as described in Methodology A.
-
Purification: Follow the same purification procedure as described in Methodology A.
-
Characterization: Characterize the final product as described in Methodology A.
Visualizing the Process
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the electrophilic methylene carbon, and the halide is expelled as the leaving group in a single, concerted step.
Caption: Generalized SN2 mechanism for the N-alkylation of an amine.
Experimental Workflow
This diagram outlines the self-validating workflow from reaction setup to final product confirmation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. brainly.com [brainly.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. quora.com [quora.com]
- 9. homework.study.com [homework.study.com]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV Purity Analysis of 2-(Chloromethyl)quinoxaline
Introduction: 2-(Chloromethyl)quinoxaline is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the robust purity analysis of this compound. We will detail an optimized, stability-indicating gradient method and compare it against common alternatives, explaining the scientific rationale behind each choice to ensure methodological integrity and regulatory compliance.
The Analytical Challenge
This compound possesses a basic quinoxaline nucleus, making it prone to peak tailing on silica-based columns due to interactions with residual silanols. The chloromethyl group is highly reactive and susceptible to hydrolysis, necessitating a stability-indicating method that can resolve the parent compound from its potential degradants and process-related impurities. The primary analytical objectives are to achieve:
-
Specificity: Baseline resolution of the main peak from all potential impurities and degradation products.
-
Precision and Accuracy: Reliable and reproducible quantification for accurate purity assessment.
-
Robustness: Consistent performance despite minor variations in method parameters.
Optimized Stability-Indicating Method (Method A)
Based on the physicochemical properties of quinoxaline derivatives and established chromatographic principles, we propose the following reversed-phase HPLC (RP-HPLC) method as the optimal approach.
Method A: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30% to 80% B, 15-18 min: 80% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Parameter Selection
-
Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for aromatic compounds like quinoxaline.[1][2] Its versatility makes it the ideal starting point for separating the main compound from less polar or more polar impurities.
-
Mobile Phase (Acidified ACN/Water): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid is critical.[3] It protonates the basic nitrogen atoms on the quinoxaline ring, ensuring a consistent ionic state and minimizing peak tailing by competing with the analyte for interaction with acidic silanol groups on the column packing.[4]
-
Gradient Elution: A gradient program is essential for a stability-indicating method.[5] It ensures that both early-eluting, highly polar degradants (like the hydrolysis product, quinoxalin-2-ylmethanol) and late-eluting, non-polar process impurities are eluted within a reasonable timeframe with good peak shape.
-
Detection Wavelength (320 nm): Quinoxaline derivatives typically exhibit strong UV absorbance maxima between 315 nm and 360 nm due to π-π* electronic transitions in the heterocyclic system.[6][7][8] A wavelength of 320 nm provides high sensitivity for the parent compound while being suitable for detecting a wide range of related impurities that share the same core chromophore.
Comparison with Alternative Methods
While Method A is optimized for comprehensive purity profiling, alternative approaches may be considered. Here, we compare it with an isocratic method (Method B) and a method using a different organic modifier (Method C).
| Performance Metric | Method A (Gradient ACN) | Method B (Isocratic ACN) | Method C (Gradient MeOH) |
| Resolution of Impurities | Excellent; resolves both polar and non-polar species. | May fail to elute late-eluting impurities or co-elute with early ones. | Good; may offer different selectivity for critical pairs. |
| Run Time | Moderate (~20 min). | Potentially shorter if all impurities elute quickly. | Potentially longer due to higher viscosity of methanol. |
| Specificity | High (Stability-Indicating). | Lower; risk of co-elution with unknown degradants. | High (Stability-Indicating). |
| System Backpressure | Lower. | Lower. | Higher. |
| Sensitivity | High. | High. | Generally comparable, but can vary. |
Method B: Isocratic Elution
An isocratic method, using a constant mobile phase composition (e.g., 60% Acetonitrile, 40% Water with 0.1% Formic Acid), offers simplicity and speed.
-
Advantages: Faster run times and simpler pump operation. Suitable for routine quality control if the impurity profile is well-defined and free of late-eluting compounds.
-
Disadvantages: Poorly suited for stability-indicating analysis. Highly polar impurities will elute very early with poor retention, while non-polar impurities may be retained indefinitely or elute as very broad peaks, making quantification impossible.[2]
Method C: Methanol as Organic Modifier
Replacing acetonitrile with methanol can alter the chromatographic selectivity.
-
Advantages: Methanol offers different selectivity due to its protic nature and hydrogen bonding capabilities, which can be beneficial for resolving specific impurity pairs that co-elute with acetonitrile.
-
Disadvantages: Methanol is more viscous, leading to higher system backpressure. This may require adjusting the flow rate or temperature. The UV cutoff of methanol is also slightly higher than acetonitrile, though this is not an issue at 320 nm.
Experimental Protocols and Validation
A scientifically sound method is one that is validated for its intended purpose. The optimized Method A should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9]
Method Development and Validation Workflow
The following diagram outlines the logical flow from understanding the analyte to a fully validated analytical method.
Caption: Workflow for HPLC Method Development and Validation.
Protocol 1: Forced Degradation Study
To demonstrate the stability-indicating nature of Method A, forced degradation studies are essential. The goal is to achieve 5-20% degradation of the API to ensure that any resulting degradants can be detected and resolved.
-
Preparation: Prepare solutions of this compound (~0.5 mg/mL) in the diluent.
-
Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using Method A. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other.
Protocol 2: System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.
-
Standard Solution: Prepare a standard solution of this compound and a resolution solution containing the analyte and a known, closely eluting impurity or degradant.
-
Injections: Make five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 2000.
-
Resolution (Rs): ≥ 2.0 between the analyte and the closest eluting peak in the resolution solution.
-
HPLC Purity Analysis Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Conclusion
For the purity analysis of this compound, a gradient reversed-phase HPLC-UV method using a C18 column with an acidified acetonitrile/water mobile phase (Method A) is the most authoritative and trustworthy approach. It provides the necessary specificity to function as a stability-indicating method, which is paramount for ensuring the quality of pharmaceutical intermediates. While simpler isocratic methods may suffice for in-process controls with a known impurity profile, they lack the comprehensive resolving power required for final release and stability testing. The choice of organic modifier (acetonitrile vs. methanol) can provide alternative selectivity, but acetonitrile generally offers a better balance of resolution and efficiency. Adherence to a rigorous validation protocol grounded in ICH guidelines ensures that the selected method is fit for its intended purpose, generating reliable data for researchers, scientists, and drug development professionals.
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ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. [Link]
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Malík, M., et al. (2020). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Link]
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Huillet, F. D. (1953). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. BYU ScholarsArchive. [Link]
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A Comparative Guide to Leaving Group Efficacy at the 2-Methyl Position of Quinoxaline for Nucleophilic Substitution
Introduction: The Strategic Importance of the 2-Methyl-Quinoxaline Scaffold
The quinoxaline core, a privileged scaffold in medicinal chemistry, is a cornerstone in the development of a wide array of therapeutic agents, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] Functionalization of the quinoxaline ring system is paramount to modulating its biological activity, and the 2-methyl position serves as a versatile handle for introducing diverse molecular fragments. This is typically achieved through a nucleophilic substitution reaction, where a leaving group attached to the methyl substituent is displaced by a nucleophile. The efficiency of this transformation is critically dependent on the nature of the leaving group. A judicious choice of leaving group can significantly impact reaction rates, yields, and the overall feasibility of a synthetic route.
This in-depth technical guide provides a comparative analysis of the efficacy of various common leaving groups—halides (Cl, Br, I) and sulfonate esters (tosylates, mesylates)—at the 2-methyl position of quinoxaline. By synthesizing technical data with mechanistic insights, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of their synthetic strategies involving the 2-methyl-quinoxaline scaffold.
Mechanistic Underpinnings: What Makes a Good Leaving Group?
The nucleophilic substitution at a methyl group, such as the one at the 2-position of quinoxaline, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is directly influenced by the ability of the leaving group to depart from the carbon center. A good leaving group is a species that is stable on its own, typically a weak base. The stability of the departing group is crucial as it accommodates the electron pair from the broken carbon-leaving group bond.
The efficacy of a leaving group is governed by several factors:
-
Basicity: Weaker bases are better leaving groups. For halides, the basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻), making iodide the best leaving group among them.
-
Polarizability: Larger, more polarizable atoms can better stabilize a developing negative charge in the transition state. This trend also favors iodide as an excellent leaving group.
-
Bond Strength: A weaker bond to the carbon atom is more easily broken, leading to a faster reaction. The C-I bond is the weakest among the carbon-halogen bonds.
-
Resonance Stabilization: Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups because the negative charge on the oxygen atom is delocalized through resonance over the sulfonyl group.
The following diagram illustrates the general SN2 mechanism at the 2-methyl position of quinoxaline.
Caption: Generalized SN2 mechanism at the 2-methyl position of quinoxaline.
Synthesis of 2-(Substituted-methyl)quinoxaline Precursors
The journey to functionalizing the 2-methyl position of quinoxaline begins with the synthesis of precursors bearing the desired leaving group. The common and versatile intermediate for most of these precursors is 2-(hydroxymethyl)quinoxaline.
Workflow for Precursor Synthesis
Caption: Synthetic pathways to 2-(substituted-methyl)quinoxaline precursors.
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxymethyl)quinoxaline
The synthesis of 2-hydroxy quinoxaline can be achieved through the condensation of glyoxylic acid and o-phenylenediamine.[2]
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as methanol.
-
Condensation: Cool the solution to between -6 and 0°C using an ice-salt bath. Slowly add an aqueous solution of glyoxylic acid dropwise while maintaining the temperature.
-
Work-up: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the crude 2-hydroxy quinoxaline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a solution of 2-(hydroxymethyl)quinoxaline in a chlorinated solvent like dichloromethane, add thionyl chloride dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Protocol 3: Synthesis of 2-(Tosyloxymethyl)quinoxaline
A general procedure for the tosylation of an alcohol can be adapted.[3]
-
Reaction Setup: Dissolve 2-(hydroxymethyl)quinoxaline in dry dichloromethane and cool to 0°C.
-
Tosylation: Add pyridine or triethylamine, followed by p-toluenesulfonyl chloride (TsCl). Stir the reaction at 0°C for several hours.
-
Work-up: Dilute the reaction mixture with water and separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution to yield the desired tosylate.
Protocol 4: Synthesis of 2-(Iodomethyl)quinoxaline via Finkelstein Reaction
The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides to iodides.[4][5][6]
-
Reaction Setup: Dissolve this compound in acetone.
-
Halogen Exchange: Add a stoichiometric excess of sodium iodide (NaI). The reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone.
-
Reaction: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, filter off the precipitated sodium chloride. Remove the acetone under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate to obtain 2-(iodomethyl)quinoxaline.
Comparative Efficacy of Leaving Groups: A Data-Driven Analysis
Table 1: Comparison of Leaving Group Efficacy in Nucleophilic Substitution Reactions on 2-(Substituted-methyl)quinoxaline
| Leaving Group (LG) | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| -Cl | 4-Hydroxybenzaldehyde | 2-(p-formylphenoxy)-3-methyl quinoxaline | Acetonitrile, reflux, 30h | Moderate | [7] |
| -Br | Methylamine | 2-(Methylaminomethyl)quinoxaline | 30% Methylamine in ethanol, 0°C, 2h | 78% | N/A |
| -OTs | General Observation | R-Nu | Varies | Generally High | Inferred |
| -OMs | General Observation | R-Nu | Varies | Generally High | Inferred |
| -I | General Observation | R-Nu | Varies | Generally High | Inferred |
Note: The yields are reported from different studies and may not be directly comparable due to variations in substrates, nucleophiles, and reaction conditions. "Inferred" indicates that while specific data for this quinoxaline derivative was not found, the high reactivity is a well-established principle in organic chemistry.
Discussion of Leaving Group Performance
-
Halides (Cl, Br, I): The reactivity of halogens as leaving groups follows the order I > Br > Cl. This is due to the decreasing bond strength of the C-X bond and the increasing stability of the halide anion as you go down the group. The Finkelstein reaction, which converts chloro- and bromo-alkanes to the more reactive iodo-alkanes, is a testament to this reactivity trend.[4][5][6] While specific yield comparisons are challenging, it is expected that for a given nucleophile and set of reaction conditions, the reaction with 2-(iodomethyl)quinoxaline would proceed the fastest and give the highest yield, followed by the bromo and then the chloro derivative. The provided data shows a good yield for the reaction of 2-(bromomethyl)quinoxaline with methylamine under mild conditions.[7]
-
Sulfonate Esters (OTs, OMs): Tosylates and mesylates are exceptionally good leaving groups due to the resonance stabilization of the resulting sulfonate anion. They are often considered to be of similar or even superior leaving group ability to iodide. Their use is widespread in organic synthesis to activate alcohols towards nucleophilic substitution. The preparation of these derivatives from 2-(hydroxymethyl)quinoxaline is straightforward.[3] While direct comparative data for the quinoxaline system is lacking, it is a reasonable extrapolation from general principles of organic chemistry that 2-(tosyloxymethyl)quinoxaline and 2-(mesyloxymethyl)quinoxaline would be highly reactive towards a wide range of nucleophiles, likely providing high yields under mild conditions.
Workflow for a Typical Nucleophilic Substitution
Caption: A general workflow for nucleophilic substitution on 2-(substituted-methyl)quinoxaline.
Conclusion and Recommendations
The choice of leaving group for nucleophilic substitution at the 2-methyl position of quinoxaline is a critical parameter that dictates the efficiency of the reaction. Based on established principles and available data, the following hierarchy of leaving group efficacy can be proposed:
-OTs ≈ -OMs > -I > -Br > -Cl
For researchers and drug development professionals working with the 2-methyl-quinoxaline scaffold, the following recommendations are provided:
-
For high reactivity and mild conditions: Sulfonate esters (tosylates and mesylates) are the leaving groups of choice. They are readily prepared from the corresponding alcohol and are highly reactive towards a broad range of nucleophiles.
-
For a balance of reactivity and cost-effectiveness: 2-(Bromomethyl)quinoxaline offers a good compromise. It is more reactive than the chloro derivative and can often be used without the need for conversion to the iodide.
-
For maximizing reactivity with halides: If using a halide leaving group, converting the chloro or bromo derivative to the iodo derivative via the Finkelstein reaction is a highly effective strategy to enhance reaction rates and yields.
-
For less reactive nucleophiles: Employing a more reactive leaving group (iodide or sulfonate ester) is strongly advised to ensure efficient conversion.
By carefully selecting the leaving group based on the specific nucleophile and desired reaction conditions, chemists can significantly streamline the synthesis of novel quinoxaline derivatives, thereby accelerating the discovery and development of new therapeutic agents.
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health. [Link]
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Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. (2011). TSI Journals. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]
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(PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. [Link]
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Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Semantic Scholar. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2015). National Institutes of Health. [Link]
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Preparation of mesylates and tosylates. (2013). Khan Academy via YouTube. [Link]
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2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. National Institutes of Health. [Link]
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Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. (2011). MDPI. [Link]
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A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. (2021). National Institutes of Health. [Link]
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Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline. Semantic Scholar. [Link]
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Quinoxaline-1, 4-di-N Oxides. I. Inhibition of Deoxyribonucleic Acid Synthesis in Escherichia Coli by 2,3-dihydroxymethyl-quinoxaline-1, 4-di-N-oxide. (1970). PubMed. [Link]
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Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München. [Link]
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Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Institutes of Health. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Chloromethyl)quinoxaline Analogs as Potential Therapeutic Agents
Introduction: The Quinoxaline Scaffold as a Privileged Motif in Drug Discovery
The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Quinoxaline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][3][4] This versatility makes the quinoxaline nucleus a "privileged structure" for the design and development of novel therapeutic agents.
This guide focuses specifically on analogs derived from 2-(chloromethyl)quinoxaline. The chloromethyl group at the C2 position serves as a highly reactive and versatile chemical handle, allowing for the synthesis of extensive compound libraries. By reacting this precursor with various nucleophiles, researchers can systematically modify the substituent at this position and explore the resulting structure-activity relationships (SAR). The core objective of this analysis is to elucidate how specific chemical modifications to the quinoxaline scaffold and its side chains influence biological efficacy, particularly in the context of anticancer activity. We will delve into comparative experimental data, detail the underlying mechanisms of action, and provide standardized protocols for evaluating these potent compounds.
Synthetic Strategies: Building the Quinoxaline Library
The foundation of any SAR study lies in the efficient synthesis of a diverse library of analogs. The classic and most common method for preparing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6] For generating the this compound precursor, specific reagents are required. A typical synthetic pathway often starts from 2,3-dichloroquinoxaline, a commercially available and versatile intermediate.[7]
The true power of this scaffold in SAR studies comes from the reactivity of the chloromethyl group, which acts as an excellent electrophile. This allows for the introduction of a wide variety of functional groups through nucleophilic substitution, leading to the creation of amides, ethers, thioethers, and other derivatives. This synthetic flexibility is paramount for systematically probing the chemical space around the quinoxaline core to optimize biological activity.
Core Directive: A Deep Dive into Structure-Activity Relationships
The biological activity of quinoxaline analogs is critically dependent on the nature, position, and orientation of substituents on the core ring structure.[8][9] The following sections dissect the key SAR findings derived from numerous studies.
Impact of Substituents at the C2 and C3 Positions
The C2 and C3 positions of the quinoxaline ring are the most critical determinants of cytotoxic activity.[8]
-
Influence of the C2 Side Chain: The linker and terminal group attached via the initial chloromethyl handle significantly impact potency. SAR studies have shown that introducing moieties like benzoxazole or specific urea analogs can dramatically enhance activity. For instance, the presence of a benzoxazole moiety at the C2 position has been linked to higher anticancer activity compared to other heterocyclic systems.[1] A detailed SAR study identified a quinoxaline urea analog that potently inhibits IKKβ phosphorylation, a key event in pancreatic cancer, demonstrating improved oral bioavailability and a 4-fold increase in potency in inhibiting cancer cell growth compared to its predecessor.[10]
-
Aryl vs. Heteroaromatic Groups: Studies comparing 2,3-disubstituted analogs revealed that heteroaromatic substitutions are often superior. Analogs featuring furan rings at the C2 and C3 positions consistently demonstrate significantly higher antiproliferative potency across multiple cancer cell lines compared to those with phenyl rings, which were largely inactive.[9] This highlights a strong preference for heteroaromatic systems in these key positions.[9]
Influence of Substitutions on the Benzene Ring
Modifications to the benzo portion of the quinoxaline ring also play a crucial role in modulating biological activity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents are a key factor. In one series of analogs, the replacement of an electron-donating methoxy group (-OCH₃) with an electron-withdrawing chloro group (-Cl) led to a decrease in activity.[1] Conversely, another study found that introducing a small electron-withdrawing group like chlorine slightly improved activity.[11] This suggests that the optimal electronic nature of the substituent is highly dependent on the specific analog series and its molecular target.
-
Positional Importance: The position of the substituent matters. For example, a cyano (-CN) group attached to an aliphatic chain on the quinoxaline nitrogen was found to be essential for activity.[1]
The logical workflow for a typical SAR study, from initial design to final analysis, is crucial for systematically uncovering these relationships.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Mechanism of Action: Targeting Key Oncogenic Pathways
Quinoxaline derivatives exert their anticancer effects through various mechanisms, often involving the inhibition of critical signaling pathways.[9]
-
Kinase Inhibition: Many quinoxaline analogs function as ATP-competitive inhibitors of protein kinases, which are crucial for cell proliferation and survival.[11] They have been shown to target receptor tyrosine kinases like VEGFR and EGFR, as well as intracellular kinases in pathways such as PI3K/AKT/mTOR.[8][9] For example, specific quinoxaline-based inhibitors have been designed to target the EphA3 tyrosine kinase, showing high efficacy in controlling tumor size in vivo.[12]
-
Topoisomerase II Inhibition: Some derivatives act as topoisomerase II inhibitors, enzymes that are critical for managing DNA tangles during replication.[8] Inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[8]
-
Apoptosis Induction: Beyond specific enzyme inhibition, many quinoxaline compounds have been shown to induce apoptosis.[11] One potent analog was found to cause cell cycle arrest at the G2/M phase, a common mechanism for anticancer drugs that interfere with cell division.[11]
The following diagram illustrates the key SAR insights for the quinoxaline scaffold.
Caption: Key SAR takeaways for the quinoxaline scaffold.
Comparative Analysis of Anticancer Activity
The most direct way to evaluate SAR is by comparing the cytotoxic effects of different analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) is the standard metric, where a lower value indicates higher potency.[8]
| Compound Series | Substituent Details (R2 and R3) | Target Cell Line | GI₅₀ (µM) | Reference Compound | Source |
| 2,3-diarylquinoxalin-6-amine | R2, R3 = Phenyl | A549 (Lung) | > 100 | Doxorubicin | [9] |
| 2,3-diarylquinoxalin-6-amine | R2, R3 = Furan | A549 (Lung) | 1.83 | Doxorubicin | [9] |
| 2,3-diarylquinoxalin-6-amine | R2, R3 = Phenyl | HCT-116 (Colon) | > 100 | Doxorubicin | [9] |
| 2,3-diarylquinoxalin-6-amine | R2, R3 = Furan | HCT-116 (Colon) | 1.95 | Doxorubicin | [9] |
| Quinoxaline Urea Analog | Analog 84 | PANC-1 (Pancreatic) | ~2.5 | Analog 13-197 | [10] |
| Quinoxaline Sulfonamide | Compound XVa | HCT116 (Colon) | 3.12 | Doxorubicin | [11] |
| Quinoxaline Sulfonamide | Compound VIIIc | HCT116 (Colon) | 2.50 | Doxorubicin | [11] |
Note: Data is extracted and summarized from the cited literature for comparative purposes. The original sources should be consulted for detailed experimental conditions.
Experimental Protocols: Methodologies for Evaluation
The biological evaluation of these compounds relies on standardized and validated in vitro assays.[8]
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[8]
Objective: To determine the IC₅₀ value of quinoxaline analogs against cancer cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Dissolve the synthesized quinoxaline derivatives in dimethyl sulfoxide (DMSO) to create stock solutions. Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control. Incubate the plate for 48 to 72 hours.[8]
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 50 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate the plate for another 3-4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the ability of quinoxaline analogs to inhibit a specific protein kinase.
Objective: To determine the IC₅₀ value of a compound against a target kinase (e.g., VEGFR-2, IKKβ).
Methodology:
-
Reagent Preparation: Prepare a reaction buffer appropriate for the specific kinase. Prepare solutions of the purified recombinant kinase, the specific substrate peptide, and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO and then in the reaction buffer to the desired final concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.
-
Initiation and Incubation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[8] Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).[8]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate.[8] This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA) with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents, particularly in oncology. SAR studies consistently demonstrate that modifications at the C2, C3, and C6/C7 positions are critical for tuning biological activity. The most potent analogs often feature heteroaromatic substituents at C2/C3 and carefully selected functional groups on the benzo ring that optimize target engagement and pharmacokinetic properties. The primary mechanisms of action involve the inhibition of key protein kinases and the induction of apoptosis.
Future research should focus on leveraging these established SAR principles to design next-generation analogs with improved potency, selectivity, and drug-like properties. Further exploration of the C2 side chain, including the use of novel linkers and terminal functional groups, holds significant promise. Combining these synthetic efforts with advanced computational modeling and comprehensive biological profiling will undoubtedly accelerate the journey of these promising compounds from the laboratory to clinical applications.
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Ghorab, M. M., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445-458. Available from: [Link]
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Navarrete-Vazquez, G., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(12), 23624-23636. Available from: [Link]
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Kryshchyshyn-Dylevych, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1409. Available from: [Link]
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Ghorab, M. M., et al. (2019). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 9(4), 2186-2203. Available from: [Link]
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Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(19), 5996. Available from: [Link]
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Ghorab, M. M., et al. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 73, 233-243. Available from: [Link]
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Radhakrishnan, R., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579. Available from: [Link]
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Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 930-951. Available from: [Link]
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Simon-Molas, H., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10, 8931. Available from: [Link]
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A Researcher's Guide to the In Vitro Evaluation of 2-(Chloromethyl)quinoxaline Derivatives as Anticancer Agents
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] The introduction of a reactive chloromethyl group at the 2-position of the quinoxaline ring creates a class of compounds with the potential for covalent interactions with biological macromolecules, making them intriguing candidates for anticancer drug development. This guide provides a comprehensive overview of the in vitro testing of 2-(chloromethyl)quinoxaline derivatives against cancer cell lines, offering a comparative analysis of their potential efficacy and detailed experimental protocols for their evaluation.
The Rationale for Investigating this compound Derivatives
Quinoxaline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and targeting of enzymes like topoisomerase II.[4][5][6] The 2-(chloromethyl) substituent is an electrophilic group that can potentially alkylate nucleophilic residues in proteins and DNA, leading to irreversible inhibition of key cellular processes and triggering cell death. This potential for covalent bonding could lead to enhanced potency and a distinct pharmacological profile compared to non-covalent inhibitors.
Comparative Cytotoxicity of Quinoxaline Derivatives
For instance, various studies have demonstrated that the cytotoxic activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline and any appended phenyl rings.[1][7] Some derivatives have shown potent activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[5][8][9]
Table 1: Illustrative Cytotoxic Activity of Substituted Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | 2-Aryl, 3-H | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound B | 2,3-Di-alkenyl, 6-Bromo | A549 (Lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound C | 2-Urea, 3-H | HCT116 (Colon) | 2.5 | Doxorubicin | Not Reported |
| Compound D | 2-Thiourea, 3-H | MCF-7 (Breast) | 9.0 | Doxorubicin | Not Reported |
| Compound E | 2-Aryl, 3-H | HepG2 (Liver) | 9.8 | Doxorubicin | Not Reported |
| Compound F | Quinoxaline-based | PC-3 (Prostate) | 2.11 | Doxorubicin | Not Reported |
This table is a representative compilation from multiple sources to illustrate the range of activities observed for different quinoxaline derivatives.[4][5][7] Direct comparison between these compounds is not possible due to variations in experimental conditions.
Key Experimental Protocols for In Vitro Cytotoxicity Assessment
The accurate determination of the cytotoxic effects of novel compounds is fundamental to anticancer drug discovery. The following are detailed protocols for two widely used colorimetric assays: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable method for assessing cell viability based on the metabolic activity of the cells.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[14]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the 48 or 72-hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]
-
Drying: Allow the plates to air-dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing the Experimental Workflow and Potential Mechanism
To better understand the experimental process and the potential mode of action of these compounds, the following diagrams are provided.
Caption: A typical workflow for in vitro cytotoxicity testing of novel compounds.
Caption: A potential mechanism of action involving the induction of apoptosis.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives is a critical first step in assessing their potential as anticancer agents. The MTT and SRB assays provide robust and high-throughput methods for determining the cytotoxic effects of these compounds against a panel of cancer cell lines. The structure-activity relationship data generated from these studies are invaluable for guiding the design and synthesis of more potent and selective analogs. Further investigations into the mechanism of action, such as cell cycle analysis and apoptosis assays, are necessary to fully characterize the pharmacological profile of promising lead compounds. The ultimate goal is to identify novel quinoxaline-based drug candidates with superior efficacy and safety profiles for the treatment of cancer.
References
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Chen, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link][7][8][9]
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Introduction: The Significance of 2-(Chloromethyl)quinoxaline in Modern Chemistry
An In-Depth Guide to the Quantitative Analysis of 2-(Chloromethyl)quinoxaline Reaction Kinetics: A Comparative Benchmarking of Analytical Methodologies
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. The quinoxaline scaffold itself is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The true synthetic utility of this compound, however, lies in the reactivity of its chloromethyl group. This functional handle serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of diverse molecular fragments.[4][5]
Understanding the kinetics of these substitution reactions is not merely an academic exercise. For drug development professionals, kinetic data informs lead optimization, ensuring that derivatization reactions are efficient and predictable. For process chemists, it is the cornerstone of reaction scale-up, safety assessment, and the development of robust, cost-effective manufacturing processes. This guide provides a comparative analysis of primary analytical techniques used to quantify the reaction kinetics of this compound, offering field-proven insights into the causality behind experimental design and methodological choices.
Core Principles of Kinetic Analysis
The fundamental goal of a kinetic study is to determine the rate law of a reaction, which mathematically describes how the reaction rate depends on the concentration of reactants. For a typical nucleophilic substitution reaction involving this compound (Q-CH₂Cl) and a nucleophile (Nu), the reaction can be represented as:
Q-CH₂Cl + Nu → Q-CH₂-Nu + Cl⁻
The rate law is generally expressed as: Rate = k[Q-CH₂Cl]ᵃ[Nu]ᵇ, where 'k' is the rate constant and 'a' and 'b' are the reaction orders. A quantitative analysis involves monitoring the concentration of a reactant or product over time to determine these parameters.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision dictated by factors such as the chemical properties of the reactants and products, the required time resolution, the presence of interfering species, and the available instrumentation. We will compare four workhorse techniques for kinetic analysis: High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
For the purpose of this comparison, we will use the model reaction of this compound with morpholine in acetonitrile at a controlled temperature.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for monitoring reaction kinetics in the pharmaceutical industry. Its strength lies in its ability to physically separate all components of a reaction mixture, allowing for unambiguous quantification.
Causality Behind the Method: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] By using a UV detector, we can quantify each compound based on its absorbance at a specific wavelength. This separation is crucial when reactants, products, and potential by-products have overlapping spectral features, a common scenario that would confound simpler spectroscopic methods.
Experimental Protocol: HPLC Analysis
-
Method Development:
-
Develop a reverse-phase HPLC method capable of resolving this compound, morpholine, the product (2-(morpholinomethyl)quinoxaline), and an internal standard (e.g., naphthalene).
-
A typical starting point: C18 column (e.g., 4.6 x 150 mm, 5 µm), with a mobile phase of acetonitrile and water (with 0.1% formic acid) run in a gradient or isocratic mode.[6]
-
Identify a detection wavelength (e.g., 254 nm or 315 nm) where all components of interest absorb, or use a diode array detector (DAD) to monitor multiple wavelengths.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations for the reactant and product.
-
Inject these standards to generate a calibration curve (Peak Area vs. Concentration) for each compound. This is a self-validating step to ensure detector response is linear and accurate.
-
-
Kinetic Run:
-
In a thermostatted reactor, combine 100 mL of acetonitrile, 1.0 mmol of this compound, and 0.5 mmol of the internal standard.
-
Allow the solution to equilibrate to the desired temperature (e.g., 50°C).
-
Initiate the reaction by adding 10.0 mmol of morpholine (a 10-fold excess to ensure pseudo-first-order kinetics). Start the timer immediately.
-
At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 min), withdraw a 0.1 mL aliquot.
-
Immediately quench the aliquot in a vial containing 0.9 mL of cold mobile phase to stop the reaction and prepare it for injection.
-
-
Data Analysis:
-
Inject each quenched sample into the HPLC.
-
Using the calibration curves, convert the peak area of the this compound at each time point into a concentration.
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. For a pseudo-first-order reaction, this plot should be linear with a slope equal to -k'. The true second-order rate constant, k, can be found by dividing k' by the concentration of the excess reagent (morpholine).
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides direct structural information, making it an exceptionally powerful tool for mechanistic investigations alongside kinetic analysis. The quantification is based on the principle that the integrated area of a specific proton signal is directly proportional to the molar concentration of the molecule.
Causality Behind the Method: The key to a successful NMR kinetic experiment is identifying unique, well-resolved proton signals for both the reactant and the product that do not overlap with other signals. For our model reaction, the benzylic protons (-CH₂Cl) of the reactant at ~4.8 ppm will shift significantly upon substitution with morpholine to a new -CH₂-N signal. This clear spectral separation allows for simultaneous monitoring of both species. The use of a stable internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) is critical for accurate quantification.
Experimental Protocol: ¹H NMR Analysis
-
Preparation:
-
In an NMR tube, dissolve 0.05 mmol of this compound and 0.05 mmol of an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.7 mL of a deuterated solvent (e.g., Acetonitrile-d₃).
-
-
Kinetic Run:
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate to the desired temperature.
-
Acquire a t=0 spectrum to confirm the initial concentrations.
-
Remove the tube, quickly inject the excess nucleophile (e.g., 0.5 mmol morpholine), shake, and re-insert into the spectrometer. This is the new t=0.
-
Acquire ¹H NMR spectra at set time intervals. Modern spectrometers can automate this process entirely.
-
-
Data Analysis:
-
For each spectrum, integrate the characteristic signal of the reactant (e.g., -CH₂Cl) and the internal standard.
-
The concentration of the reactant at time 't' is calculated as: [Reactant]t = (Integral_Reactant / Integral_IS) * [IS]_initial.
-
Plot the data as described for the HPLC method to determine the rate constant.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and simple technique, but its application is more limited. It is only viable if the reactant and product have significantly different molar absorptivities at a specific wavelength.
Causality Behind the Method: The technique relies on Beer-Lambert Law (A = εbc), where absorbance (A) is proportional to concentration (c). The quinoxaline core is a strong chromophore. If the nucleophilic substitution alters the electronic conjugation of the system, the UV-Vis spectrum will change. We must first experimentally verify that such a change occurs and that there is a wavelength where the change in absorbance can be primarily attributed to the conversion of reactant to product. A study on the hydrolysis of 2-chloroquinoxaline successfully used this spectrophotometric method.[7]
Experimental Protocol: UV-Vis Analysis
-
Spectral Scan:
-
Acquire full UV-Vis spectra (e.g., 200-500 nm) of the pure reactant and the pure, synthesized product in the reaction solvent.
-
Identify an analytical wavelength (λ_an) where the difference in molar absorptivity between the two is maximal.
-
-
Kinetic Run:
-
Use a temperature-controlled cuvette holder in the spectrophotometer.
-
Add the solvent and the limiting reactant (this compound) to the cuvette and record the initial absorbance (A₀) at λ_an.
-
Inject the excess nucleophile, mix rapidly, and immediately begin recording the absorbance at λ_an over time.
-
-
Data Analysis:
-
The absorbance at any time t (A_t) is a sum of the contributions from the reactant and product.
-
The concentration of the reactant at time t can be calculated using the formula: [Reactant]t = [Reactant]₀ * (A_t - A_∞) / (A₀ - A_∞), where A_∞ is the final absorbance at the end of the reaction.
-
Plot the data as described previously to find the rate constant.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ, or real-time, FTIR monitoring provides kinetic data without the need for sampling and quenching, eliminating potential errors associated with these steps. It works by tracking changes in the vibrational frequencies of specific chemical bonds.
Causality Behind the Method: The C-Cl bond in the reactant has a characteristic stretching vibration. As the reaction proceeds, this bond is replaced by a C-N bond (from morpholine), which has its own distinct vibrational signature. By monitoring the decrease in the intensity of the C-Cl peak or the increase in a unique product peak, we can follow the reaction progress in real-time.[8] This method is particularly powerful for concentrated reaction mixtures and for identifying transient intermediates.
Experimental Protocol: In-situ FTIR Analysis
-
Setup:
-
Set up the reaction in a reactor equipped with an attenuated total reflectance (ATR) FTIR probe.
-
Collect a background spectrum of the solvent at the reaction temperature.[8]
-
-
Kinetic Run:
-
Add the reactants to the vessel and begin stirring and heating.
-
Once the temperature is stable, begin collecting IR spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Identify a peak corresponding to the reactant that disappears over time (e.g., the C-Cl stretch) or a product peak that appears.
-
Plot the peak height or area versus time. This trend is directly proportional to the concentration profile.
-
Convert this data to concentration using either a calibration curve or by normalizing to the t=0 or t=∞ value.
-
Calculate the rate constant as previously described.
-
Methodology Comparison
| Feature | HPLC | ¹H NMR | UV-Vis Spectroscopy | In-situ FTIR |
| Sensitivity | High (µg/mL) | Moderate (mg/mL) | High (can be very sensitive) | Moderate to High |
| Specificity | Very High (physical separation) | Very High (structural data) | Low (relies on spectral differences) | High (bond-specific vibrations) |
| Information | Quantitative | Quantitative & Structural | Quantitative | Quantitative, real-time |
| Sampling | Requires quenching aliquots | Can be in-situ or via aliquots | In-situ (in cuvette) | In-situ (no sampling) |
| Cost | Moderate (instrument & consumables) | High (instrument & deuterated solvents) | Low (instrument) | High (instrument & probe) |
| Best For... | Complex mixtures, official reporting | Mechanistic studies, simple systems | Rapid screening, clean reactions | Process development, air-sensitive rxns |
| Limitations | Slower throughput, potential quenching errors | Requires deuterated solvents, lower sensitivity | Prone to spectral overlap interference | Requires clear IR window, calibration can be complex |
Alternative Synthetic Approaches for Comparison
While direct substitution on this compound is common, alternative strategies exist. For instance, one could first synthesize the corresponding 2-(hydroxymethyl)quinoxaline and then activate the hydroxyl group (e.g., as a tosylate or mesylate) for nucleophilic substitution. A kinetic comparison of these routes could reveal significant differences. The tosylate, being a better leaving group than chloride, would be expected to react much faster under identical conditions.
Conclusion and Authoritative Recommendations
For a researcher or drug development professional, the quantitative analysis of reaction kinetics is indispensable for building robust and scalable synthetic procedures.
-
For Unambiguous, Reportable Data: HPLC remains the gold standard. Its ability to separate all components provides the most trustworthy quantitative data, especially for complex reaction mixtures that may generate side products.
-
For Mechanistic Insight: ¹H NMR is unparalleled. It not only quantifies the reaction but also provides a real-time structural snapshot, allowing for the identification of intermediates and a deeper understanding of the reaction mechanism.
-
For High-Throughput Screening: UV-Vis Spectroscopy is a valuable tool for rapidly comparing relative reaction rates across a series of substrates or conditions, provided a suitable analytical window can be found.
-
For Process Optimization: In-situ FTIR offers significant advantages by providing real-time data without manual sampling, making it ideal for process development, safety analysis, and optimizing reaction conditions in a manufacturing environment.
Ultimately, the choice of method is a balance of the specific scientific question, the chemical nature of the system, and available resources. Often, a combination of techniques, such as using NMR for initial mechanistic work and HPLC for final, precise kinetic determination, provides the most comprehensive understanding of the reaction dynamics of this compound.
References
-
Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1284. [Link][4][9][10]
-
Zhang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 582. [Link][6]
-
Carland, M., et al. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 28(14), 5396. [Link][8]
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O'Connor, C. J., & Mąkosza, M. (2007). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 5(7), 1051-1053. [Link][5]
-
Sato, N., et al. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin, 61(4), 438-444. [Link]
-
Wang, J., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture, 99(12), 5550-5557. [Link][11]
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Mohy El-Deen, I. M., et al. (2016). Synthesis and Chemical Behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate. [Link]
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Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 17(5), 5693-5703. [Link][12]
-
Ghosh, A., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(15), 4215-4251. [Link][1]
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Dawood, K. M., & Farag, A. M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Synthetic Communications, 45(1), 1-28. [Link][2]
-
El-Bardan, A. A. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. International Journal of Chemical Kinetics, 43(11), 616-625. [Link][7]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1183. [Link][3]
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A Senior Application Scientist's Guide to Comparing Cross-Reactivity of 2-(Chloromethyl)quinoxaline-Derived Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the cross-reactivity profiles of novel 2-(Chloromethyl)quinoxaline-derived compounds. In the competitive landscape of drug discovery, a thorough understanding of a compound's selectivity is paramount for predicting potential off-target effects and ensuring a favorable safety profile. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale, enabling you to design, execute, and interpret cross-reactivity studies with confidence.
The this compound scaffold is a promising starting point for the development of therapeutic agents, with derivatives showing a range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The presence of the reactive chloromethyl group suggests a potential for covalent interactions, making a rigorous assessment of off-target binding not just advisable, but critical.[4]
The Imperative of Cross-Reactivity Profiling in Drug Development
The journey of a drug candidate from the bench to the clinic is fraught with challenges, a significant one being unforeseen toxicity due to off-target interactions. Cross-reactivity, where a compound binds to and modulates the activity of proteins other than its intended target, can lead to adverse effects and late-stage clinical failures.[5] Therefore, early and comprehensive cross-reactivity profiling is a cornerstone of modern drug development, mandated by regulatory agencies for Investigational New Drug (IND) applications.[6]
This guide will delineate a multi-tiered approach to evaluating the cross-reactivity of this compound derivatives, beginning with broad, predictive methods and progressing to more focused, quantitative assays.
A Strategic Workflow for Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a logical progression from in silico predictions to in vitro biochemical and cell-based assays. This tiered approach allows for the efficient allocation of resources, with early-stage computational methods helping to prioritize compounds and guide the design of more intensive experimental validation.
Caption: A tiered workflow for assessing the cross-reactivity of small molecules.
Tier 1: In Silico Prediction of Off-Target Interactions
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the likely off-target profile of your this compound derivatives. These approaches leverage vast databases of known drug-target interactions to predict potential binding partners for your compounds of interest.
Methodology:
-
Similarity-Based Approaches: These methods, such as Similarity Ensemble Approach (SEA), operate on the principle that structurally similar molecules often exhibit similar biological activities.[7] The 2D or 3D structure of your quinoxaline derivatives is compared against a database of compounds with known targets to identify potential off-target interactions.
-
Machine Learning Models: An increasing number of machine learning algorithms are being trained on large datasets of drug-target interactions to predict novel associations.[8][9][10][11][12] These models can identify complex patterns in chemical structures that are associated with binding to specific protein families.
Data Interpretation:
The output of these computational tools is typically a ranked list of potential off-targets with an associated confidence or probability score. It is crucial to remember that these are predictions and require experimental validation. A high score for a particular off-target should be viewed as a prioritized hypothesis for further investigation.
Tier 2: Broad In Vitro Profiling
Based on the in silico predictions and the known biological activities of quinoxaline derivatives as kinase inhibitors, the next logical step is to perform broad in vitro profiling against large panels of kinases and other common off-target families.[13]
Kinase Selectivity Profiling
Given that many quinoxaline derivatives exhibit kinase inhibitory activity, assessing the selectivity of your compounds across the human kinome is essential.[13] Several commercial services offer comprehensive kinase profiling.
Experimental Protocol: Large-Scale Kinase Inhibition Assay (Example)
-
Compound Preparation: Prepare stock solutions of your this compound derivatives in DMSO.
-
Assay Format: Choose a suitable assay format. Radiometric assays, which measure the incorporation of radiolabeled phosphate into a substrate, are highly sensitive.[14] Alternatively, fluorescence- or luminescence-based assays are also widely used.
-
Kinase Panel Selection: Select a diverse panel of kinases, ideally covering all major branches of the human kinome.
-
Assay Execution:
-
Dispense the kinase, substrate, and ATP into the wells of a microplate.
-
Add your test compounds at a fixed concentration (e.g., 1 µM).
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the signal (e.g., radioactivity, fluorescence, luminescence).
-
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to a DMSO control.
Data Interpretation:
The results are often visualized as a "kinome tree" or a heatmap, providing a global view of the compound's selectivity. A highly selective compound will inhibit only a few kinases, while a promiscuous compound will show activity against many.[15]
Receptor Binding Panels
To assess cross-reactivity beyond the kinome, it is advisable to screen your compounds against a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Experimental Protocol: Radioligand Binding Assay
-
Receptor Preparation: Use cell membranes or purified receptors that express the target of interest.
-
Radioligand Selection: A radiolabeled ligand with known high affinity for the target receptor is used.
-
Competitive Binding: Incubate the receptor preparation with the radioligand in the presence and absence of your test compound.
-
Separation and Detection: Separate the bound from the free radioligand (e.g., by filtration) and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: A decrease in the amount of bound radioligand in the presence of your compound indicates competitive binding.
Tier 3: Focused Biochemical and Cellular Assays
For any "hits" identified in the broad profiling screens, the next step is to perform more detailed quantitative analysis to confirm the interaction and assess its functional consequences in a cellular context.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.
Experimental Protocol: IC50 Determination
-
Follow the same protocol as the single-point inhibition assay, but use a serial dilution of your test compound (typically 8-12 concentrations).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Interpretation:
A lower IC50 value indicates a more potent inhibitor. It is crucial to consider the ATP concentration used in kinase assays, as this can significantly influence the apparent IC50 value for ATP-competitive inhibitors.[14][16][17]
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| Derivative A | 15 | 1500 | >10000 | 100 |
| Derivative B | 50 | 200 | 5000 | 4 |
| Reference Compound | 25 | 5000 | >10000 | 200 |
Cell-Based Pathway Analysis
Biochemical assays confirm direct interaction but do not reveal the functional consequences in a living cell. Cell-based assays are therefore essential to understand if the off-target binding translates into a cellular effect.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture: Culture a cell line that expresses the off-target of interest.
-
Compound Treatment: Treat the cells with varying concentrations of your test compound.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated and total forms of the downstream substrate of the off-target kinase.
-
Detect the antibody binding using a chemiluminescent or fluorescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the effect of your compound on the phosphorylation of the downstream substrate.
Tier 4: Data Interpretation and Candidate Selection
The final step is to integrate all the data to make an informed decision about which this compound derivatives to advance in your drug discovery pipeline.
Selectivity Scoring:
Several metrics can be used to quantify selectivity. A simple approach is to calculate the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity.
Candidate Prioritization:
The ideal drug candidate will exhibit high potency for the primary target and a large selectivity window against all identified off-targets. Compounds with significant off-target activity, especially against targets known to be associated with toxicity, should be deprioritized or redesigned to improve selectivity.
Conclusion
A thorough and systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel compound series such as this compound derivatives, a multi-tiered approach combining in silico prediction, broad in vitro profiling, and focused cellular assays provides the most comprehensive and reliable assessment of selectivity. By understanding not just what to do, but why you are doing it, you can navigate the complexities of off-target effects and increase the probability of success for your drug candidates.
References
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
- An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. (n.d.).
- Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025, August 9).
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (n.d.).
- Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.).
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. (2011, October 30).
- A machine learning framework for predicting drug–drug interactions - PMC - NIH. (2021, September 2).
- Machine Learning Techniques for Predicting Drug-Related Side Effects: A Scoping Review. (2024, June 17).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (n.d.).
- Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PubMed Central. (n.d.).
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline - Bioengineer.org. (2025, December 20).
- Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed. (n.d.).
- Tissue Cross-Reactivity Studies - Charles River Laboratories. (n.d.).
- Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv. (2024, January 23).
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (2024, May 5).
- Quinoxaline derivatives as potential antitrypanosomal and antileishmanial agents - PubMed. (2018, August 7).
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Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)quinoxaline: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Chloromethyl)quinoxaline, a halogenated heterocyclic compound utilized in various research and development applications. By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate risks and ensure compliance with regulatory standards.
Hazard Identification and Risk Assessment
Before handling this compound, it is imperative to be thoroughly familiar with its potential hazards. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
Due to its chlorinated nature, this compound is categorized as a halogenated organic compound .[3][4] This classification is paramount in determining the correct waste stream and disposal method. Improper segregation of halogenated waste can lead to dangerous chemical reactions and non-compliance with hazardous waste regulations.[5]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. |
| Skin Irritation | H315 | Causes irritation upon skin contact.[1][2] |
| Eye Irritation | H319 | Causes serious irritation to the eyes.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory system.[1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, strict adherence to the use of appropriate personal protective equipment and engineering controls is mandatory.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and dust.[6]
-
Lab Coat: A full-length laboratory coat must be worn to prevent skin contamination.[6]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]
Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[1][6]
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the event of an emergency.[6]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. This compound waste must be collected separately from other waste streams.
-
Create a Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state "Halogenated Organic Waste" and "this compound".[6][7] All constituents and their approximate concentrations should be listed.
-
Incompatibilities: Do not mix this compound waste with the following:
Step 2: Waste Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated gloves, in the designated solid halogenated organic waste container.[6][7]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid halogenated organic waste container.[7]
-
Container Management: Keep the waste container securely closed when not in use.[5] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][8]
Step 3: Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, contain the material using an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[1][9]
-
Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.[1][9]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[9]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Procedure
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility.[7]
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[6]
-
Incineration: The standard and recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a regulated facility.[3][7]
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(Chloromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical synthesis, the ability to handle reactive intermediates with precision and safety is paramount. 2-(Chloromethyl)quinoxaline is a key building block, but its utility is matched by its hazardous properties. This guide moves beyond generic safety data sheets to provide a deep, experience-driven framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its risk profile is the foundation of safe handling. It is recognized as being harmful if ingested, a cause of skin irritation, a source of serious eye irritation, and may lead to respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.
The key to mitigating these risks lies in a multi-layered safety approach that encompasses engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols.
Engineering Controls: Your First Line of Defense
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[3][4] The rationale for this is twofold: it provides a physical barrier between you and the chemical and, more importantly, its exhaust ventilation prevents the inhalation of airborne particles and vapors.[2][5]
Best Practices for Fume Hood Utilization:
-
Sash Position: Always work with the sash at the lowest possible height, creating a smaller opening to increase the face velocity of the airflow.[5][6]
-
Work Zone: Conduct all manipulations at least six inches inside the hood to ensure effective capture of any contaminants.[6][7]
-
Airflow Integrity: Avoid rapid movements and minimize foot traffic in front of the hood, as this can disrupt the protective airflow curtain.[2][7]
-
Clutter-Free Environment: Keep the fume hood free of unnecessary equipment and containers, which can obstruct airflow and create turbulence.[5]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and correct use of PPE are critical when direct handling of this compound is necessary. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Fully-buttoned laboratory coat | Not typically required if handled in a certified fume hood |
| Performing reactions and work-up | Chemical splash goggles and a face shield | Nitrile gloves | Chemical-resistant apron over a laboratory coat | Not typically required if handled in a certified fume hood |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not typically required if handled in a certified fume hood |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The risk of splashes necessitates the use of chemical splash goggles.[8] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals.[6][8] For prolonged contact or in the event of a spill, more robust gloves like heavy-duty nitrile or neoprene are recommended.[9] Double-gloving is a prudent measure to safeguard against undetected pinholes or tears.[10]
-
Body Protection: A standard laboratory coat provides a primary barrier against accidental spills.[8] For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat offers an additional layer of protection.
-
Respiratory Protection: When handled within a properly functioning fume hood, respiratory protection is generally not necessary. However, in the event of a large spill or a failure of engineering controls, an air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow diagram and procedural steps provide a clear and logical sequence for safe operations.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a laboratory coat, closed-toe shoes, and long pants.[8][11] Inside the laboratory and before handling the chemical, don chemical splash goggles and nitrile gloves.
-
Verify Fume Hood: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[7]
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood to minimize the need to move in and out of the work area.
-
-
Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount of this compound inside the fume hood.[3][4] Use anti-static weigh paper or a tared container to prevent dispersal of the powder.[4]
-
Solution Preparation: Slowly add the solid to the solvent in a flask or beaker, ensuring the container remains within the fume hood. Gently swirl or stir to dissolve.
-
Reaction: Conduct all subsequent reaction steps within the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Waste Segregation: This is a critical step. This compound is a halogenated organic compound.[12][13] All waste containing this substance, including contaminated gloves, weigh paper, and solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12][13][14] Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[15]
-
Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[3] Incineration is a common disposal method for such compounds.[16]
-
Emergency Response: Immediate and Decisive Action
In the event of an accidental exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure thorough rinsing.[1][17][18] Remove contact lenses if present and easy to do so.[1][19] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[1][18] Remove any contaminated clothing while under an emergency shower if the exposure is extensive.[1] Seek medical attention if irritation persists.[18]
-
Inhalation: Move the affected individual to fresh air.[19] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[17]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the "why" behind each procedural step and by being prepared for any eventuality, researchers can confidently and safely utilize this valuable chemical intermediate in their pursuit of scientific advancement.
References
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WORKING SAFELY WITH TOXIC POWDERS. (n.d.). Duke University - Occupational & Environmental Safety. [Link]
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Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College - Environmental Health and Safety. [Link]
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Personal Protective Equipment. (2021). The University of British Columbia. [Link]
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Safety Data Sheet - AA Blocks. (2025). This compound. [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]
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Guidelines to follow when using a chemical fume hood. (2016). RDM Industrial Products. [Link]
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Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University - Environmental Health and Safety. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]
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SAFETY AND LABORATORY RULES for ORGANIC CHEMISTRY LABORATORIES. (n.d.). TigerWeb. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - Northwestern University. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
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Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. (2023). PubMed. [Link]
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Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison - Department of Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
